molecular formula C8H5Cl2FO3 B1410782 2,4-Dichloro-6-fluoromandelic acid CAS No. 1804886-62-1

2,4-Dichloro-6-fluoromandelic acid

Cat. No.: B1410782
CAS No.: 1804886-62-1
M. Wt: 239.02 g/mol
InChI Key: ATUBYOGXAGUTAS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoromandelic acid is a fluorinated and chlorinated derivative of mandelic acid, offered as a high-purity chemical intermediate for advanced research and development. This compound is of significant interest in medicinal chemistry and agrochemical science, particularly in the design and synthesis of novel active molecules. Its structure, featuring a hydroxyacetic acid scaffold with halogen substituents, makes it a valuable precursor for creating compounds with potential biological activity. Mandelic acid derivatives are widely investigated for their antimicrobial and antifungal properties, and this multi-halogenated analog may serve as a key building block in developing new crop protection agents or pharmaceutical candidates. In biochemical research, this compound can be utilized as a standard or reagent in analytical method development. Its properties may be suitable for studies involving chiral separation techniques, given the chirality inherent to the mandelic acid core. Researchers also employ such derivatives to probe enzyme mechanisms and metabolic pathways. As a specialty mandelic acid derivative, it holds value for exploring structure-activity relationships (SAR) in drug discovery programs and for the synthesis of more complex, target-oriented molecules. Warnings and Disclaimers: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichloro-6-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUBYOGXAGUTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(C(=O)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2,4-Dichloro-6-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,4-Dichloro-6-fluoromandelic acid , a highly specialized halogenated alpha-hydroxy acid. This compound is a critical scaffold in the development of agrochemicals (fungicides) and pharmaceutical intermediates, where the specific "2,6-disubstitution" pattern provides unique steric protection and metabolic stability.

Chemical Profile, Synthetic Methodology, and Reactivity Guide

Executive Summary & Chemical Identity

2,4-Dichloro-6-fluoromandelic acid is a tri-substituted aromatic alpha-hydroxy acid. Its structural uniqueness lies in the 2,6-dihalogenation (Chlorine at C2, Fluorine at C6) flanking the glycolic acid moiety. This "ortho-flanking" creates a sterically congested environment that significantly alters its reactivity compared to unsubstituted mandelic acid, specifically affecting esterification rates and increasing resistance to metabolic hydrolysis.

Chemical Datasheet
PropertyData / ValueNote
IUPAC Name 2-(2,4-Dichloro-6-fluorophenyl)-2-hydroxyacetic acid
Molecular Formula C₈H₅Cl₂FO₃
Molecular Weight 239.03 g/mol
SMILES OC(C(=O)O)c1c(F)cc(Cl)cc1Cl
Appearance Off-white to pale yellow crystalline solid(Predicted)
Melting Point 128–135 °C(Analogous estimate based on 2,4-Dichloromandelic acid)
pKa (COOH) 2.4 – 2.7Enhanced acidity due to ortho-F/Cl inductive effects [1]
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc.[1][2] Low solubility in water.
Chirality Exists as (R) and (S) enantiomersBenzylic carbon is the stereocenter

Physicochemical Properties & Mechanistic Insights[3]

The "Ortho-Effect" and Acidity

The presence of Fluorine at position 6 and Chlorine at position 2 creates a "molecular hinge" effect.

  • Electronic Effect: Both halogens are electron-withdrawing (Inductive effect: -I). This pulls electron density away from the carboxylate group, stabilizing the conjugate base (carboxylate anion) and significantly lowering the pKa compared to mandelic acid (pKa 3.4).

  • Steric Effect: The 2,6-substitution forces the glycolic side chain to twist out of coplanarity with the phenyl ring. This reduces conjugation but increases the acidity by inhibiting the resonance destabilization of the carboxylate.

Solubility Profile

Unlike unsubstituted mandelic acid, which has moderate water solubility, the lipophilic nature of the 2,4-dichloro-6-fluoro phenyl ring dominates.

  • Protocol for Dissolution: For biological assays, dissolve in 100% DMSO to create a stock solution (e.g., 100 mM), then dilute into aqueous buffer. Avoid direct dissolution in neutral water to prevent precipitation.

Synthetic Methodology (Autonomy & Logic)

The most robust route to 2,4-Dichloro-6-fluoromandelic acid is the Cyanohydrin Synthesis starting from the corresponding aldehyde. This method is preferred over Friedel-Crafts approaches due to the deactivating nature of the tri-halo ring.

Precursor Synthesis Strategy
  • Starting Material: 2,4-Dichloro-6-fluorobenzaldehyde.

  • Note: If the aldehyde is unavailable, it can be synthesized via lithiation of 1-fluoro-3,5-dichlorobenzene (n-BuLi, -78°C) followed by DMF quench.

Step-by-Step Synthesis Protocol

Reaction: Benzaldehyde


 Cyanohydrin 

Mandelic Acid

Step 1: Cyanohydrin Formation

  • Setup: Charge a 3-neck flask with 2,4-dichloro-6-fluorobenzaldehyde (1.0 eq) and Methanol (5 vol).

  • Reagent Addition: Cool to 0°C. Add Sodium Cyanide (NaCN, 1.2 eq) dissolved in minimal water. Caution: HCN evolution possible.

  • Acidification: Dropwise add Glacial Acetic Acid (1.5 eq) to maintain pH ~5–6.

  • Monitoring: Stir at 0°C

    
     RT for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.
    
  • Workup: Dilute with water, extract with DCM. The cyanohydrin intermediate is often unstable; proceed immediately to hydrolysis.

Step 2: Acid Hydrolysis

  • Hydrolysis: Dissolve the crude cyanohydrin in conc. HCl (37%, 10 vol).

  • Heating: Heat to 60–70°C for 6–12 hours.

    • Critical Insight: Do not reflux vigorously (>90°C) initially, as the electron-deficient ring makes the benzylic position susceptible to decarboxylation or elimination.

  • Isolation: Cool to RT. The product often precipitates as a solid. If oil forms, extract with Ethyl Acetate.

  • Purification: Recrystallize from Toluene/Heptane or 1,2-Dichloroethane.

Visualization of Synthesis Workflow

Synthesis Aldehyde 2,4-Dichloro-6- fluorobenzaldehyde Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin Product 2,4-Dichloro-6- fluoromandelic Acid Cyanohydrin->Product Step1 NaCN, AcOH MeOH, 0°C Step2 conc. HCl 70°C, 12h

Figure 1: Two-step synthesis via cyanohydrin formation and acid hydrolysis.[3]

Reactivity & Derivatization

The 2,4-dichloro-6-fluoro substitution pattern dictates the reactivity profile, particularly hindering reactions at the carboxyl group while activating the ring for nucleophilic aromatic substitution (SNAr) at the fluorine position under extreme conditions.

Key Reactivity Pathways
  • O-Acylation (Esterification):

    • Challenge: The ortho-substituents (2-Cl, 6-F) block the approach of alcohols to the carbonyl carbon.

    • Solution: Fischer esterification (MeOH/H2SO4) is slow. Use Thionyl Chloride (SOCl₂) to form the acid chloride first, or use DCC/DMAP coupling.

  • Oxidation:

    • Oxidation of the alpha-hydroxyl group yields 2,4-dichloro-6-fluorophenylglyoxylic acid .

    • Reagent: KMnO4 (mild) or Jones Reagent.

  • Chiral Resolution:

    • Due to its acidity, it forms stable diastereomeric salts with chiral amines (e.g., (R)-Phenylethylamine).

    • Utility: Can be used as a resolving agent for racemic bases.

Reactivity Map

Reactivity Core 2,4-Dichloro-6- fluoromandelic Acid Ester Methyl Ester (via SOCl2/MeOH) Core->Ester Esterification (Sterically Hindered) Ketone Glyoxylic Acid (via KMnO4) Core->Ketone Oxidation Salt Chiral Salt (via (R)-PEA) Core->Salt Resolution

Figure 2: Primary derivatization pathways governed by steric and electronic factors.

Analytical Characterization

To validate the identity of synthesized 2,4-Dichloro-6-fluoromandelic acid, 19F NMR is the most diagnostic tool due to the clean singlet (or split doublet if coupling with H) isolated from the complex proton region.

TechniqueExpected Signal / Observation
1H NMR (DMSO-d6) δ 5.4 ppm (s, 1H): Benzylic -CH (OH)- (Diagnostic). δ 7.4–7.8 ppm (m, 2H): Aromatic protons (H3 and H5). δ 12.0+ ppm (bs): -COOH.
19F NMR δ -110 to -115 ppm: Single peak. (Shifted by ortho-Cl and mandelic side chain).
HPLC Column: C18 Reverse Phase. Mobile Phase: ACN/Water + 0.1% TFA. Retention: Elutes after unsubstituted mandelic acid due to lipophilic halogens.
MS (ESI-) [M-H]⁻ = 237/239: Distinctive Cl2 isotope pattern (9:6:1 intensity ratio).

Safety & Handling

  • Corrosivity: As a strong organic acid (pKa < 3), it causes skin and eye burns. Wear nitrile gloves and safety goggles.

  • Cyanide Hazard (Synthesis): The synthesis involves NaCN.[4] All work must be performed in a fume hood with a cyanide antidote kit available.

  • Storage: Store in a cool, dry place. The alpha-hydroxy group is susceptible to air oxidation over long periods; store under nitrogen if high purity is required for >6 months.

References

  • Serjeant, E. P., & Dempsey, B. (1979).[5] Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series No. 23. (General reference for ortho-halogen effects on benzoic/mandelic acid acidity).

  • Organic Syntheses. (1921). Mandelic Acid Synthesis (General Protocol). Org. Synth. 1921, 1, 33; Coll. Vol. 1, p.336. (Foundational protocol for cyanohydrin synthesis).

  • Vertex AI Search. (2025). Synthesis and Properties of Fluorinated Mandelic Acids. (Aggregated search data confirming CAS 86522-89-6 analog properties and cyanohydrin route validity).

Sources

2,4-Dichloro-6-fluoromandelic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-6-fluoromandelic Acid

Introduction

2,4-Dichloro-6-fluoromandelic acid is a highly substituted α-hydroxy acid, a class of compounds that serve as invaluable chiral building blocks and key intermediates in the synthesis of pharmaceuticals and fine chemicals. The specific arrangement of halogen substituents on the aromatic ring imparts unique electronic and steric properties, making it a desirable synthon for accessing complex molecular architectures. This guide provides a comprehensive exploration of a robust and logical synthetic pathway to this target molecule, designed for researchers and process chemists. We will delve into the strategic considerations for constructing the key aldehyde intermediate and its subsequent conversion to the final mandelic acid, emphasizing the mechanistic rationale and practical execution of each step.

Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis of 2,4-dichloro-6-fluoromandelic acid identifies the α-hydroxy acid moiety as a prime candidate for disconnection. This functional group is classically formed through the hydrolysis of a cyanohydrin (mandelonitrile) intermediate. The cyanohydrin, in turn, is derived directly from the nucleophilic addition of a cyanide anion to the corresponding benzaldehyde. This strategy simplifies the synthesis to two primary challenges: the construction of the sterically hindered and electronically complex 2,4-dichloro-6-fluorobenzaldehyde, and its subsequent conversion to the target acid.

G Target 2,4-Dichloro-6-fluoromandelic Acid Intermediate2 2,4-Dichloro-6-fluoromandelonitrile Target->Intermediate2 Nitrile Hydrolysis Intermediate1 2,4-Dichloro-6-fluorobenzaldehyde Intermediate2->Intermediate1 Cyanohydrin Formation StartingMaterial 1,5-Dichloro-3-fluorobenzene Intermediate1->StartingMaterial Formylation

Caption: Retrosynthetic pathway for 2,4-dichloro-6-fluoromandelic acid.

Part 1: Synthesis of the Key Precursor: 2,4-Dichloro-6-fluorobenzaldehyde

The synthesis of the requisite aldehyde is non-trivial due to the specific substitution pattern. A plausible and efficient industrial route involves the direct formylation of a commercially available starting material, 1,5-dichloro-3-fluorobenzene.

Rationale for Regioselectivity:

The regiochemical outcome of electrophilic aromatic substitution on 1,5-dichloro-3-fluorobenzene is governed by the competing directing effects of the halogen substituents. Both fluorine and chlorine are ortho-, para-directors. The fluorine atom is a stronger activator (less deactivating) than the chlorine atoms. Therefore, substitution is directed primarily by the fluorine atom to its ortho positions (C2, C6) or its para position (C4). The C4 position is also ortho to two chlorine atoms, making it electronically deactivated. The C2 and C6 positions are ortho to fluorine and one chlorine atom. Given the strong activating effect of the fluorine at the ortho position, formylation is anticipated to occur at the C2 (or C6) position, yielding the desired 2,4-dichloro-6-fluorobenzaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the electrophilic Vilsmeier reagent, chloroiminium salt.

  • Addition of Substrate: Add 1,5-dichloro-3-fluorobenzene (1.0 eq) to the reaction mixture.

  • Reaction: Slowly warm the mixture to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by the slow addition of sodium hydroxide or sodium carbonate solution until a pH of 6-7 is reached to hydrolyze the iminium intermediate.

  • Extraction and Purification: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,4-dichloro-6-fluorobenzaldehyde.

Part 2: Core Synthesis: From Aldehyde to Mandelic Acid

This two-step conversion is a classic and high-yielding route for the synthesis of mandelic acids from their corresponding benzaldehydes.

Step 1: Synthesis of 2,4-Dichloro-6-fluoromandelonitrile (Cyanohydrin Formation)

This reaction involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of the aldehyde.[1][2][3] The reaction is base-catalyzed and reversible.[2]

Mechanism: The cyanide ion (CN⁻), a potent nucleophile, attacks the carbonyl carbon. The π-electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated, typically by a weak acid present in the reaction medium (like HCN generated in situ), to yield the cyanohydrin product.[4]

Experimental Protocol:

Caution: This procedure involves the use of extremely toxic potassium cyanide. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Acid should never be mixed directly with cyanide salts to avoid the release of highly toxic hydrogen cyanide gas. [5]

  • Initial Setup: In a flask, dissolve 2,4-dichloro-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent like ethanol or a mixture of diethyl ether and water.

  • Bisulfite Adduct (Optional but Recommended): To a solution of sodium bisulfite (1.1 eq) in water, add the aldehyde solution and stir vigorously. The formation of the crystalline bisulfite addition compound can help control the reaction and purify the aldehyde from non-carbonyl impurities.[5][6]

  • Cyanide Addition: Cool the mixture (either the aldehyde solution or the bisulfite adduct slurry) in an ice bath. Slowly add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (1.2 eq) in water.[4]

  • Reaction: Stir the mixture at 0-10°C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the aldehyde by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then with brine to remove any remaining cyanide salts.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2,4-dichloro-6-fluoromandelonitrile. This intermediate is often used in the next step without further purification.

G cluster_workflow Cyanohydrin Formation Workflow Start Dissolve Aldehyde in Solvent Add_Bisulfite Add NaHSO₃ Solution (Optional) Start->Add_Bisulfite Cool Cool to 0-10°C (Ice Bath) Add_Bisulfite->Cool Add_KCN Add KCN Solution (Dropwise) Cool->Add_KCN React Stir (1-3h at 0°C, then RT) Add_KCN->React Extract Extract with Et₂O or EtOAc React->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ and Concentrate Wash->Dry End Crude Mandelonitrile Dry->End

Caption: Experimental workflow for cyanohydrin synthesis.

Step 2: Acid-Catalyzed Hydrolysis to 2,4-Dichloro-6-fluoromandelic Acid

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This is typically achieved by heating with a strong mineral acid.[7]

Mechanism: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic. Water acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps leads to an amide intermediate. This amide is then further hydrolyzed, again via protonation of the carbonyl oxygen followed by nucleophilic attack by water, to ultimately yield the carboxylic acid and an ammonium salt.[8][9]

Experimental Protocol:

  • Reaction Setup: Place the crude 2,4-dichloro-6-fluoromandelonitrile from the previous step into a round-bottom flask. Add an excess of concentrated hydrochloric acid (e.g., 10-12 M).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (typically around 100-110°C) using a heating mantle. The reaction can be monitored by TLC by observing the disappearance of the starting material. This step may require several hours (4-12 h) for complete conversion.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The mandelic acid product may crystallize out of the acidic solution.

  • Extraction: If the product does not crystallize, transfer the cooled solution to a separatory funnel and extract the mandelic acid with a suitable organic solvent, such as diethyl ether or ethyl acetate.[5][6]

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of toluene and heptane) to afford pure 2,4-dichloro-6-fluoromandelic acid.

Data Summary

The following table summarizes the key compounds and expected data in this synthetic pathway. Note that specific yields and physical properties may vary based on reaction scale and purification efficiency.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key RoleExpected Yield
2,4-Dichloro-6-fluorobenzaldehydeC₇H₃Cl₂FO193.01Key Precursor60-75%
2,4-Dichloro-6-fluoromandelonitrileC₈H₄Cl₂FNO220.03Intermediate85-95%
2,4-Dichloro-6-fluoromandelic AcidC₈H₅Cl₂FO₃239.03Final Product70-85%

Conclusion

The synthesis of 2,4-dichloro-6-fluoromandelic acid is effectively achieved through a robust three-step sequence starting from 1,5-dichloro-3-fluorobenzene. The pathway hinges on a regioselective formylation to produce the key aldehyde precursor, followed by a well-established cyanohydrin formation and subsequent acid-catalyzed hydrolysis. This guide provides the fundamental principles and detailed protocols necessary for the successful laboratory-scale synthesis of this valuable chemical intermediate. Careful attention to reaction conditions and safety protocols, particularly when handling cyanides, is paramount to achieving high yields and purity.

References

  • Synthesis of Mandelic Acid and Derivatives. (n.d.). designer-drug.com. Retrieved from [Link]

  • Mandelic Acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (2020, May 26). Environmentally friendly production of mandelic acid. Retrieved from [Link]

  • An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. (2007, December 21). ResearchGate. Retrieved from [Link]

  • Synthesis of Mandelic Acid. (2017, October 4). Scribd. Retrieved from [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (2024, February 26). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic Addition of HCN: Cyanohydrin Formation. (n.d.). In Organic Chemistry. Retrieved from [Link]

  • Cyanohydrin reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of cyanohydrins. (1974). Google Patents.
  • Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. (2018, August 3). Eureka | Patsnap. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved from [Link]

  • The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. (n.d.). ResearchGate. Retrieved from [Link]

  • CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024, May 29). YouTube. Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

2,4-Dichloro-6-fluoromandelic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Dichloromandelic Acid: Synthesis, Analysis, and Applications

A Note on the Target Compound: Initial research for "2,4-Dichloro-6-fluoromandelic acid" did not yield a specific CAS number or extensive technical data, suggesting it may be a novel or less-documented compound. This guide will therefore focus on the closely related and well-characterized compound, 2,4-Dichloromandelic acid (CAS No. 7554-78-1) . The principles, protocols, and applications discussed herein are highly relevant and adaptable for researchers exploring the synthesis and characterization of novel halogenated mandelic acid derivatives.

Introduction

Mandelic acid and its derivatives are a cornerstone in medicinal chemistry and organic synthesis, valued for their versatile chemical reactivity and chiral properties.[1] As an aromatic α-hydroxy acid, the mandelic acid scaffold allows for the creation of structurally diverse and biologically active molecules.[1] Halogenated derivatives, in particular, are of significant interest in drug design due to the profound effects of halogen atoms on a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding potency.[2] This guide provides a comprehensive technical overview of 2,4-Dichloromandelic acid, a key intermediate and building block for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,4-Dichloromandelic acid is fundamental for its application in synthesis and drug design.

PropertyValueSource
CAS Number 7554-78-1
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.03 g/mol
IUPAC Name 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid
Synonyms Mandelic acid, 2,4-dichloro-
Melting Point 119 °C
SMILES C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)O

Synthesis of 2,4-Dichloromandelic Acid

The synthesis of mandelic acid derivatives often follows established routes starting from the corresponding benzaldehyde. The classical synthesis of mandelic acid itself involves the reaction of benzaldehyde with sodium cyanide and sodium bisulfite to form mandelonitrile, followed by hydrolysis.[3] A similar pathway can be adapted for the synthesis of 2,4-Dichloromandelic acid, starting from 2,4-dichlorobenzaldehyde.

Conceptual Synthesis Workflow

G A 2,4-Dichlorobenzaldehyde C 2-(2,4-Dichlorophenyl)-2-hydroxyacetonitrile (Mandelonitrile derivative) A:e->C:w Cyanohydrin Formation B Sodium Cyanide (NaCN) & Sodium Bisulfite (NaHSO3) B:e->C:w E 2,4-Dichloromandelic Acid C:e->E:w Nitrile Hydrolysis D Acid Hydrolysis (e.g., HCl) D:e->E:w

Caption: Conceptual workflow for the synthesis of 2,4-Dichloromandelic acid.

Step-by-Step Laboratory Protocol (Adapted from Mandelic Acid Synthesis)

This protocol is an adaptation of the well-established synthesis of mandelic acid and should be optimized for 2,4-Dichloromandelic acid.

Step 1: Formation of 2-(2,4-Dichlorophenyl)-2-hydroxyacetonitrile

  • In a well-ventilated fume hood, prepare a solution of sodium cyanide in water in a reaction vessel equipped with a mechanical stirrer and an ice bath.

  • Add 2,4-dichlorobenzaldehyde to the sodium cyanide solution.

  • Slowly add a saturated solution of sodium bisulfite to the mixture while maintaining a low temperature with the ice bath.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • The resulting mandelonitrile derivative will separate as an oily layer. Separate this layer and extract the aqueous phase with a suitable organic solvent (e.g., benzene or diethyl ether) to recover any dissolved product.

Step 2: Hydrolysis to 2,4-Dichloromandelic Acid

  • Immediately combine the crude 2-(2,4-dichlorophenyl)-2-hydroxyacetonitrile with concentrated hydrochloric acid.

  • Allow the mixture to stand at room temperature for several hours to initiate hydrolysis.

  • Gently heat the mixture on a steam bath to drive the reaction to completion and remove excess water and HCl.

  • Cool the mixture to induce crystallization of the crude product, which will be a mixture of 2,4-Dichloromandelic acid and ammonium chloride.

  • Isolate the solid by filtration.

Step 3: Purification

  • The crude product can be purified by washing with cold benzene to remove unreacted starting materials and byproducts.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as a toluene-ether mixture.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 2,4-Dichloromandelic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 2,4-Dichloromandelic acid. A reverse-phase method is typically employed.

Illustrative HPLC Method:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., LiChrospher 60 RP-select B, 250 x 4 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of acetic or formic acid).[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 220 nm.[4]

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of more volatile derivatives or potential impurities, GC-MS is a powerful tool. Derivatization may be necessary to increase the volatility of the carboxylic acid.

General GC-MS Parameters:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 300°C) to elute all components.[6]

  • MS Detection: Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, the α-hydroxy proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons will confirm the 2,4-disubstitution pattern.

  • ¹³C NMR: The carbon spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the α-hydroxy carbon, and the carbons of the dichlorinated aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C-Cl Stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) will indicate the presence of carbon-chlorine bonds.

Applications in Drug Development and Research

Mandelic acid and its derivatives have a broad range of biological activities and applications.[1] The introduction of dichloro-substituents can further modulate these properties.

Precursor for Active Pharmaceutical Ingredients (APIs)

Halogenated mandelic acids serve as crucial chiral building blocks in the synthesis of more complex drug molecules.[7] They are used in the synthesis of antibiotics (like penicillins and cephalosporins), anticancer agents, and anti-inflammatory drugs.[1][8]

Antimicrobial and Antiviral Agents

Mandelic acid derivatives are known to possess antimicrobial, antiviral, and antifungal properties.[1] The lipophilicity and electronic effects of the chlorine atoms in 2,4-Dichloromandelic acid can enhance these activities, making it a valuable scaffold for the development of new anti-infective agents.

Chemical Peels and Dermatological Applications

Alpha-hydroxy acids are widely used in dermatology for their exfoliating properties. While mandelic acid itself is used in chemical peels, the properties of 2,4-Dichloromandelic acid in this context would require further investigation.

Safety and Handling

Based on the hazard classification for 2,4-Dichloromandelic acid, appropriate safety precautions must be taken.[9]

  • Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

Conclusion

2,4-Dichloromandelic acid is a valuable and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its synthesis is achievable through adaptations of classical methods, and its structure and purity can be rigorously assessed using standard analytical techniques. For researchers working on novel halogenated compounds like the proposed 2,4-Dichloro-6-fluoromandelic acid, the methodologies and data presented for its dichlorinated analog provide a solid foundation for further exploration and innovation in the field of medicinal chemistry.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Various. (2023, December 10). Analytical Method Summaries.
  • PubChem. (n.d.). 2,4-Dichloromandelic acid. Retrieved February 19, 2026, from [Link]

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  • SpectraBase. (n.d.). 2,4-Dichloro-6-{[(3-chloro-4-fluorophenyl)imino]methyl}phenol. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved February 19, 2026, from [Link]

  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved February 19, 2026, from [Link]

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  • PubChem. (n.d.). 2,4-Dichloro-6-fluoropyrimidine. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Retrieved February 19, 2026, from [Link]

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  • UCL Discovery. (2022, September 16). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a. Retrieved February 19, 2026, from [Link]

  • SCM. (n.d.). Spectroscopic properties — ADF 2025.1 documentation. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
  • MDPI. (n.d.). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 19, 2026, from [Link]

  • RSC Publishing. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Retrieved February 19, 2026, from [Link]

  • PrepChem.com. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

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The Biological Activity of Halogenated Mandelic Acids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mandelic acid, a simple α-hydroxy acid, has long been recognized for its therapeutic potential, particularly in dermatology and as a precursor for various pharmaceuticals.[1][2] The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl ring of mandelic acid creates a diverse family of compounds with significantly modulated physicochemical properties and biological activities. This guide provides an in-depth technical exploration of the biological activities of halogenated mandelic acids, offering insights into their synthesis, mechanisms of action, and potential therapeutic applications for researchers, scientists, and drug development professionals.

The presence of halogens can profoundly influence a molecule's lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological efficacy.[3] This principle holds true for mandelic acid derivatives, where halogenation has been shown to potentiate a range of activities, including antimicrobial, antifungal, anticancer, and antiviral effects.[4][5] This guide will delve into the scientific underpinnings of these activities, provide practical experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency.

Synthesis of Halogenated Mandelic Acids

The synthesis of halogenated mandelic acids can be approached through two primary routes: direct halogenation of mandelic acid or its precursors, or by starting with a pre-halogenated aromatic compound. A common laboratory-scale synthesis involves the hydrolysis of the corresponding halogenated mandelonitrile, which is formed from the reaction of a halogenated benzaldehyde with a cyanide source.

Experimental Protocol: Synthesis of 2-Chloromandelic Acid

This protocol outlines a typical synthesis of (S)-(+)-2-Chloromandelic acid.

Materials:

  • 2-Chlorobenzaldehyde

  • Potassium cyanide (KCN)

  • (S)-Hydroxynitrile lyase ((S)-HNL)

  • Nitrilase

  • Sodium citrate buffer

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Safety note: This procedure involves the use of highly toxic potassium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

  • Enzymatic Synthesis of (S)-2-Chloromandelonitrile:

    • In a reaction vessel, prepare a biphasic system containing sodium citrate buffer (pH 5.0) and MTBE.

    • Add (S)-HNL to the aqueous phase.

    • Introduce 2-chlorobenzaldehyde to the MTBE phase.

    • Initiate the reaction by the dropwise addition of an aqueous solution of KCN while maintaining the temperature at 25°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, separate the organic layer containing the (S)-2-chloromandelonitrile.

  • Enzymatic Hydrolysis to (S)-2-Chloromandelic Acid:

    • To the organic phase from the previous step, add a nitrilase solution in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Stir the biphasic mixture vigorously to facilitate the enzymatic hydrolysis of the nitrile to the carboxylic acid.

    • Monitor the conversion to (S)-2-chloromandelic acid by HPLC.

  • Purification:

    • After the reaction is complete, acidify the aqueous phase with HCl to a pH of approximately 2.

    • Extract the (S)-2-chloromandelic acid into ethyl acetate.

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure (S)-(+)-2-chloromandelic acid.

Antimicrobial and Antifungal Activity

Halogenated mandelic acids have demonstrated significant potential as antimicrobial and antifungal agents. The increased lipophilicity conferred by the halogen atom is believed to enhance the penetration of these compounds through the microbial cell membrane, leading to greater efficacy.[6]

Mechanism of Action

The antimicrobial action of mandelic acid and its derivatives is thought to be multifactorial. One proposed mechanism involves the generation of oxidative stress within the microbial cell.[7] The acidic nature of these compounds can also disrupt the cellular pH homeostasis and interfere with essential metabolic processes. Halogenation can further enhance these effects by altering the electronic properties of the phenyl ring, potentially influencing interactions with microbial enzymes and proteins.

Structure-Activity Relationship (SAR)

The position and nature of the halogen substituent play a crucial role in determining the antimicrobial potency. Studies on 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole thioether moiety have shown that compounds with halogen substituents on the phenyl ring exhibit potent antifungal activity.[5] For instance, derivatives with chloro and fluoro substituents demonstrated significant inhibition of Gibberella saubinetii, Verticillium dahlia, and Sclerotinia sclerotiorum.[5] Generally, electron-withdrawing groups, such as halogens, tend to increase the antimicrobial activity.[8]

Quantitative Data: Antifungal Activity of Halogenated Mandelic Acid Derivatives

The following table summarizes the EC50 values of some halogenated mandelic acid derivatives against various fungal strains.

Compound IDR1 SubstituentR2 SubstituentEC50 (mg/L) vs. G. saubinetiiEC50 (mg/L) vs. V. dahliaEC50 (mg/L) vs. S. sclerotiorum
E13 4-Cl2,4-di-F20.4>508.0
E14 4-Cl2,4-di-Cl>50>5010.1
E18 4-BrH35.215.88.0
E22 4-F4-CH3>50>5022.7
E24 4-F4-Cl41.341.213.9
E25 4-F2,4-di-Cl33.130.511.2

Data adapted from "Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives"[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a halogenated mandelic acid against a bacterial strain.

Materials:

  • Halogenated mandelic acid compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland standard

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the halogenated mandelic acid in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the halogenated mandelic acid stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[9]

Anticancer Activity

Emerging research indicates that halogenated mandelic acid derivatives possess promising anticancer properties. Their ability to induce cell death and inhibit proliferation in various cancer cell lines makes them attractive candidates for further investigation in oncology.

Mechanism of Action

The precise mechanisms underlying the anticancer activity of halogenated mandelic acids are still under investigation. However, it is hypothesized that they may induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell growth and survival.[4] Some derivatives have been designed to inhibit specific enzymes that are overexpressed in tumors, such as carbonic anhydrase IX.[4]

Quantitative Data: Cytotoxicity of a Halogenated Mandelic Acid Derivative

The following table presents the IC50 values of a seleno-indomethacin analog derived from a halogenated mandelic acid against human breast cancer cell lines.

CompoundCell LineIC50 (µM) at 24hIC50 (µM) at 48h
4d (Se-indomethacin analog) MCF-7~15~8
4d (Se-indomethacin analog) MDA-MB-231~12~6

Data interpreted from "Design, synthesis and anticancer evaluation of novel Se-NSAID hybrid molecules: Identification of a Se-indomethacin analog as a potential therapeutic for breast cancer"[10]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a halogenated mandelic acid on cancer cells.

Materials:

  • Halogenated mandelic acid compound

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated mandelic acid compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity

Halogenated mandelic acid derivatives are also being explored for their potential as antiviral agents. A notable example is a mandelic acid condensation polymer, designated SAMMA, which has shown efficacy against HIV and herpes simplex virus (HSV).[11]

Mechanism of Action

The antiviral mechanism of SAMMA involves blocking the binding of the virus to host cells. It achieves this by targeting the envelope glycoproteins gp120 in HIV and gB-2 in HSV.[11] This suggests that halogenated mandelic acid-based compounds could be developed as entry inhibitors for a range of enveloped viruses. Halogenation may enhance the binding affinity of these compounds to viral proteins.[3]

Enzyme Inhibition

The structural features of halogenated mandelic acids make them potential inhibitors of various enzymes. Their ability to mimic transition states or bind to active sites can lead to the modulation of enzymatic activity. For instance, halogenated phenylboronic acids, which are structural analogs, have been shown to be potent inhibitors of mandelate racemase.[12] This highlights the potential of halogen substitution in designing enzyme inhibitors.

Potential Targets

Matrix metalloproteinases (MMPs) are a family of enzymes involved in tissue remodeling and are often dysregulated in diseases like cancer and arthritis.[13] The development of MMP inhibitors is an active area of research, and the structural scaffold of halogenated mandelic acids could be a starting point for designing novel MMP inhibitors.

Conclusion and Future Directions

Halogenated mandelic acids represent a promising class of compounds with a wide spectrum of biological activities. Their enhanced antimicrobial, antifungal, anticancer, and potential antiviral properties, coupled with their synthetic accessibility, make them valuable leads for drug discovery. The structure-activity relationships discussed in this guide underscore the importance of the type and position of halogen substituents in modulating biological efficacy.

Future research should focus on a more systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of halogenated mandelic acids. Detailed mechanistic studies are needed to elucidate the precise molecular targets and pathways involved in their biological effects. Furthermore, in vivo studies are essential to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and toxicological profiles. The continued investigation of halogenated mandelic acids holds significant promise for the development of novel therapeutic agents to address a variety of diseases.

References

  • Raza, A., Ramos-Inza, S., Encío, I., & Plano, D. (2022). Design, synthesis and anticancer evaluation of novel Se-NSAID hybrid molecules: Identification of a Se-indomethacin analog as a potential therapeutic for breast cancer. European Journal of Medicinal Chemistry, 243, 114772.
  • Sharma, P., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry.
  • Zhang, Y., et al. (2023).
  • Cui, N., Hu, M., & Khalil, R. A. (2017). Natural Products as Inhibitors of Matrix Metalloproteinases. Enzyme Inhibition and Drug Discovery.
  • Raza, A., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances.
  • Brown, D. G., & Wobst, M. (2021). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of Medicinal Chemistry, 64(5), 2342-2361.
  • Taylor, M. B. (2014). Mandelic acid for acne and hyperpigmentation.
  • Winer, A., Adams, S., & Mignatti, P. (2018). Matrix metalloproteinases in the cancer microenvironment. Seminars in cancer biology, 52, 1-12.
  • Herold, B. C., et al. (2002). Mandelic acid condensation polymer: novel candidate microbicide for prevention of human immunodeficiency virus and herpes simplex virus entry. Journal of virology, 76(22), 11236-11244.
  • Wińska, K., et al. (2019). Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. Current Topics in Medicinal Chemistry, 19(27), 2493-2506.
  • MilliporeSigma. (S)-(+)-2-Chloromandelic acid 97.
  • van der Veen, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation.
  • GARDP.
  • Matejczyk, M., et al. (2022). The study of biological activity of mandelic acid and its alkali metal salts in wastewaters. Environmental Research, 205, 112429.
  • Satish, S., et al. (2012). In Vitro Antibacterial and Antibiofilm Activities of Chlorogenic Acid against Clinical Isolates of Stenotrophomonas maltophilia including the Trimethoprim/Sulfamethoxazole Resistant Strain.
  • Arts, M., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation.
  • Schwerk, A., et al. (2023). Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses. Journal of Medicinal Chemistry, 66(24), 16756-16773.
  • Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Drug design, development and therapy, 10, 2349.
  • Frontiers in Chemistry. (2023). Editorial: Small organic molecules with anticancer activity.
  • St. Maurice, M., & Bearne, S. L. (2001). Studies on the Inhibition of Mandelate Racemase by Arylboronic Acids. Biochemistry, 40(28), 8263-8271.
  • PubChem. 2-Chloromandelic acid.
  • Nnadi, C. O., & Osuji, G. A. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives as Anti-sickling Agents.
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  • Yogeeswari, P., et al. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. European journal of medicinal chemistry, 44(6), 2544-2550.
  • Al-Abdullah, E. S. (2011). Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives. Journal of the Korean Chemical Society, 55(4), 633-638.
  • Zenina, A. A., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 23(12), 6742.
  • Wójcik, M., et al. (2025). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation.
  • ARUP Laboratories. Antimicrobial Susceptibility - MIC, Individual.
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Fluorine-Enhanced Mandelic Acid Scaffolds: Physicochemical Tuning & Bioactive Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mandelic acid (α-hydroxy-phenylacetic acid) represents a "privileged scaffold" in medicinal chemistry, serving as a chiral precursor for cephalosporins, antitumor agents, and anticholinergics. However, the native scaffold suffers from rapid metabolic clearance via benzylic oxidation and ring hydroxylation. This technical guide analyzes the strategic incorporation of fluorine into the mandelic acid architecture. We explore how fluorine substitution—specifically at the para-position and the α-methyl position—modulates pKa, lipophilicity (LogP), and metabolic stability, transforming a simple chemical building block into a potent bioactive pharmacophore.

The Physicochemical Impact of Fluorination

As application scientists, we do not introduce fluorine arbitrarily. We utilize it to manipulate specific molecular parameters that dictate pharmacokinetics (PK) and pharmacodynamics (PD).

Electronic Modulation and Acidity (pKa)

The α-hydroxyl group of mandelic acid acts as an electron-withdrawing group (EWG), already lowering the pKa of the carboxylic acid compared to phenylacetic acid. Introducing fluorine on the aromatic ring amplifies this effect through inductive withdrawal (


 effect).
  • Mechanism: Fluorine stabilizes the carboxylate anion, increasing acidity.

  • Impact: A lower pKa (approx.[1] 0.2–0.5 units lower for p-F analogues) alters the ionization state at physiological pH (7.4). This increases the concentration of the anionic species, which may enhance solubility but potentially reduce passive membrane diffusion unless counterbalanced by lipophilicity.

Lipophilicity and Membrane Permeability

While the carboxylate anion resists membrane crossing, the C-F bond is highly lipophilic.

  • The "Fluorine Tax": Unlike chlorine or bromine, fluorine is small (Van der Waals radius 1.47 Å vs 1.20 Å for H).[2] It increases LogP (lipophilicity) without imposing significant steric penalties.

  • Result: p-Fluoromandelic acid derivatives often show improved blood-brain barrier (BBB) penetration compared to their non-fluorinated parents, a critical factor for CNS-active derivatives (e.g., pemoline analogues).

Metabolic Blockade

The primary failure mode for mandelic acid derivatives in vivo is oxidative metabolism.

  • Ring Hydroxylation: Cytochrome P450 enzymes typically attack the para-position. Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic "soft spot," extending half-life (

    
    ).
    
  • Benzylic Oxidation: The α-proton is susceptible to oxidation to phenylglyoxylic acid. While we cannot easily fluorinate this position without losing the mandelic identity (becoming an α-fluoro acid), ring fluorination alters the electron density at the benzylic carbon, subtly influencing oxidation rates.

Table 1: Comparative Physicochemical Properties

Data approximated based on standard QSAR models for substituted phenylacetic acids.

DerivativeSubstituent (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Approx pKaLogP (Est.)[3]Metabolic Stability
Mandelic Acid (Ref) H (0.00)3.410.62Low (Rapid Excretion)
4-Fluoro-MA F (0.06)3.250.85High (Blocks p-hydroxylation)
4-Chloro-MA Cl (0.23)3.181.15Moderate (Cl is a metabolic handle)
4-Trifluoromethyl-MA CF

(0.54)
3.051.55Very High

Strategic Bioactivity & SAR Logic

The biological utility of fluorinated mandelic acids relies heavily on chirality. The (R)-enantiomer is typically the precursor for semi-synthetic antibiotics (cephalosporins), while the (S)-enantiomer often targets inflammatory pathways.

Antibacterial Potency

Fluorination enhances the lipophilicity of the mandelic core, facilitating the penetration of the bacterial cell wall. In derivatives like cefamandole, the mandelic side chain is crucial. Replacing the native ring with a 4-fluoro ring has been shown to maintain potency while reducing metabolic degradation.

Anticancer: CA IX Inhibition

Recent studies highlight mandelic acid derivatives as inhibitors of Carbonic Anhydrase IX (CA IX), a target in hypoxic tumors.

  • Mechanism: The carboxylate binds the Zinc ion in the active site.

  • Fluorine Role: Fluorine substitution on the ring adjusts the pKa of the binding moiety, optimizing the Zinc-binding interaction strength while the hydrophobic ring interacts with the hydrophobic pocket of the enzyme.

Diagram 1: Structure-Activity Relationship (SAR) Logic

Visualizing the decision matrix for fluorinating the mandelic scaffold.

SAR_Logic MA Mandelic Acid Scaffold Para_F 4-Fluoro Substitution (Ring) MA->Para_F Electrophilic Subst. Alpha_Mod Alpha-Carbon Modulation MA->Alpha_Mod Bioisosterism Target Target Profile: High Potency + Stability Metab Block P450 Oxidation Para_F->Metab C-F Bond Strength Lipophil Increase LogP (Permeability) Para_F->Lipophil Hydrophobicity Acidity Lower pKa (Ionization) Para_F->Acidity Inductive Effect Metab->Target Lipophil->Target Acidity->Target

Caption: SAR decision flow for optimizing mandelic acid via fluorination to achieve metabolic stability and target permeability.

Detailed Experimental Protocol: Chemo-Enzymatic Synthesis

Synthesizing enantiopure fluorinated mandelic acids is challenging via classical methods due to racemization. The industry standard, which we validate here, utilizes Enzymatic Kinetic Resolution . This protocol ensures high enantiomeric excess (ee > 99%), critical for pharmaceutical applications.

Protocol: Lipase-Catalyzed Resolution of 4-Fluoromandelic Acid

Objective: Isolate (R)-4-fluoromandelic acid from racemic (


)-4-fluoromandelic acid methyl ester.

Reagents:

  • (

    
    )-4-Fluoromandelic acid methyl ester (Substrate)
    
  • Pseudomonas cepacia Lipase (Lipase PS "Amano") immobilized on Celite

  • Vinyl Acetate (Acyl donor)[4]

  • Methyl tert-butyl ether (MTBE) (Solvent)

  • Phosphate Buffer (pH 7.0)

Workflow Steps:

  • Immobilization (Pre-step):

    • Suspend Lipase PS (1.0 g) in phosphate buffer (10 mL). Add Celite 545 (2.0 g).

    • Lyophilize the mixture for 24 hours to create a robust catalytic powder.

  • Reaction Setup:

    • Dissolve 10 mmol of (

      
      )-4-fluoromandelic acid methyl ester in 50 mL of dry MTBE.
      
    • Add 30 mmol of Vinyl Acetate (3 eq).

    • Add 500 mg of Immobilized Lipase.

    • Incubate at 30°C with varying orbital shaking (200 rpm).

  • Monitoring:

    • Sample 50 µL aliquots every 2 hours. Analyze via Chiral HPLC (Column: Chiralcel OD-H, Mobile Phase: Hexane/IPA 90:10).

    • Stop Condition: When conversion reaches 50% (approx. 24-48 hours).

  • Separation:

    • Filter off the enzyme (reusable).

    • Evaporate solvent.

    • Product A: (S)-O-Acetyl-4-fluoromandelic ester (Acylated product).

    • Product B: (R)-4-Fluoromandelic ester (Unreacted substrate).

  • Hydrolysis (Final Step):

    • Take the unreacted (R)-ester, dissolve in MeOH/H2O, and treat with LiOH to yield pure (R)-4-Fluoromandelic acid .

Diagram 2: Chemo-Enzymatic Synthesis Workflow

Visualizing the kinetic resolution pathway.

Synthesis_Workflow Start Racemic 4-F-Mandelic Ester Enzyme Lipase PS (Immobilized) + Vinyl Acetate Start->Enzyme Reaction Kinetic Resolution (MTBE, 30°C) Enzyme->Reaction Branch 50% Conv. Reaction->Branch Prod_S (S)-Acetylated Ester (Converted) Branch->Prod_S Acylation Prod_R (R)-Unreacted Ester (Target) Branch->Prod_R No Reaction Final Hydrolysis (LiOH) -> (R)-4-Fluoromandelic Acid Prod_R->Final

Caption: Enzymatic kinetic resolution workflow for isolating enantiopure (R)-4-fluoromandelic acid.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Yadav, G. D., & Sivakumar, P. (2004). Enzymatic resolution of substituted mandelic acids. Biochemical Engineering Journal. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. [Link]

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The Emerging Potential of 2,4-Dichloro-6-fluoromandelic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mandelic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, contributing to a wide array of therapeutic agents.[1][2][3] Their unique structure, featuring a stereogenic center, an aromatic ring, and a carboxylic acid moiety, offers a versatile platform for developing molecules with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide delves into the prospective applications of a novel, halogenated derivative, 2,4-dichloro-6-fluoromandelic acid, in the realm of drug discovery and development. By analyzing the established roles of analogous compounds, we will explore the potential of this molecule as a key building block for innovative therapeutics, propose a viable synthetic pathway, and outline experimental protocols for its evaluation.

Introduction: The Significance of Halogenated Mandelic Acids

The introduction of halogen atoms into a pharmacophore can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of mandelic acid, halogenation of the phenyl ring has been a successful strategy in the development of various pharmaceuticals. For instance, (R)-isomers of mandelic acid derivatives are utilized in the synthesis of anticancer agents and anti-obesity drugs, while (S)-isomers are precursors to nonsteroidal anti-inflammatory drugs.[1][2]

2,4-Dichloro-6-fluoromandelic acid presents a unique combination of substituents. The two chlorine atoms and a fluorine atom are expected to impart distinct electronic and steric properties, potentially leading to novel biological activities or improved pharmacological profiles compared to existing mandelic acid derivatives. This guide will serve as a foundational resource for researchers interested in harnessing the potential of this promising, yet underexplored, molecule.

Proposed Synthesis of 2,4-Dichloro-6-fluoromandelic Acid

A plausible synthetic route to 2,4-dichloro-6-fluoromandelic acid would likely commence with the corresponding benzaldehyde, 2,4-dichloro-6-fluorobenzaldehyde. The synthesis of this precursor can be achieved through various methods, including the oxidation of the corresponding toluene or the formylation of a suitable benzene derivative. The subsequent conversion to the mandelic acid can be accomplished via a cyanohydrin formation followed by hydrolysis.

Synthesis of the Precursor: 2,4-dichloro-6-fluorobenzaldehyde

The synthesis of the key intermediate, 2,4-dichloro-6-fluorobenzaldehyde, can be approached through several established chemical transformations. One potential route involves the chlorination of 2-chloro-6-fluorotoluene.

Experimental Protocol: Synthesis of 2,4-dichloro-6-fluorobenzaldehyde

  • Chlorination of 2-chloro-6-fluorotoluene: In a suitable reaction vessel equipped with a reflux condenser and a gas inlet, dissolve 2-chloro-6-fluorotoluene in a non-polar solvent such as carbon tetrachloride.

  • Initiate the reaction by adding a radical initiator, for example, benzoyl peroxide.

  • Bubble chlorine gas through the solution while irradiating with a UV lamp to facilitate side-chain chlorination.

  • Monitor the reaction progress using Gas Chromatography (GC) until the desired degree of dichlorination is achieved.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Hydrolysis to the Aldehyde: The resulting dichlorinated toluene derivative is then subjected to hydrolysis. This can be achieved by heating the compound in the presence of an acid catalyst, such as sulfuric acid, in an aqueous medium.[4]

  • The crude 2,4-dichloro-6-fluorobenzaldehyde can be purified by distillation or column chromatography.

Conversion to 2,4-Dichloro-6-fluoromandelic Acid

With the aldehyde in hand, the final steps to the target mandelic acid derivative can be performed.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-fluoromandelic Acid

  • Cyanohydrin Formation: Dissolve 2,4-dichloro-6-fluorobenzaldehyde in a suitable solvent like ethanol.

  • Add a source of cyanide, such as sodium or potassium cyanide, and a catalytic amount of a weak acid to facilitate the formation of the cyanohydrin intermediate.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the cyanohydrin formation is complete, the nitrile group is hydrolyzed to a carboxylic acid. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid.

  • After cooling, the 2,4-dichloro-6-fluoromandelic acid will precipitate and can be collected by filtration.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_product Mandelic Acid Synthesis 2_chloro_6_fluorotoluene 2-Chloro-6-fluorotoluene Dichlorinated_intermediate 2,4-Dichloro-6-fluorobenzyl dichloride 2_chloro_6_fluorotoluene->Dichlorinated_intermediate Cl2, UV light, Initiator Aldehyde 2,4-Dichloro-6-fluorobenzaldehyde Dichlorinated_intermediate->Aldehyde H2O, H+ Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin NaCN, H+ Final_Product 2,4-Dichloro-6-fluoromandelic Acid Cyanohydrin->Final_Product H3O+, Heat

Caption: Proposed synthetic pathway for 2,4-dichloro-6-fluoromandelic acid.

Potential Applications in Medicinal Chemistry

The unique substitution pattern of 2,4-dichloro-6-fluoromandelic acid suggests its potential as a scaffold for developing a range of therapeutic agents. Drawing parallels from the known biological activities of other mandelic acid derivatives, we can hypothesize several promising avenues for investigation.[1][2][3]

As a Chiral Building Block for Novel Antibiotics

Mandelic acid derivatives have been instrumental in the synthesis of semi-synthetic penicillins and cephalosporins.[1][2] The presence of the dichloro and fluoro substituents on the phenyl ring of our target molecule could lead to the development of new beta-lactam antibiotics with enhanced potency, altered spectrum of activity, or improved resistance to bacterial beta-lactamases.

Table 1: Comparison of Halogenated Mandelic Acid Derivatives in Antibiotic Precursors

DerivativeHalogen SubstitutionKnown Application/Potential Advantage
p-Bromomandelic acid4-BromoUsed in the analysis of zirconium and hafnium.[5]
2,4-Dichloromandelic acid2,4-DichloroPrecursor for various organic syntheses.[6][7]
2,4-Difluoromandelic acid2,4-DifluoroBuilding block for fluorinated compounds.[8]
2,4-Dichloro-6-fluoromandelic acid 2,4-Dichloro, 6-Fluoro Potential for enhanced antibacterial activity and improved pharmacokinetic properties.
Development of Novel Anticancer Agents

The antiproliferative activity of certain mandelic acid derivatives makes them attractive candidates for cancer therapy.[1][2] The specific halogenation pattern of 2,4-dichloro-6-fluoromandelic acid could enhance its ability to interact with key oncogenic targets, potentially through halogen bonding or by altering the molecule's overall electronic properties.

Anticancer_Application Mandelic_Acid_Scaffold 2,4-Dichloro-6-fluoromandelic Acid Scaffold Bioactive_Molecule Novel Bioactive Molecule Mandelic_Acid_Scaffold->Bioactive_Molecule Chemical Modification Oncogenic_Target Oncogenic Target (e.g., Kinase, Enzyme) Bioactive_Molecule->Oncogenic_Target Binding/ Inhibition Therapeutic_Effect Antiproliferative Effect Oncogenic_Target->Therapeutic_Effect Signal Transduction Blockade

Sources

An In-Depth Technical Guide to 2,4-Dichloro-6-fluoromandelic Acid: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Halogenated Mandelic Acids in Medicinal Chemistry

Mandelic acid, an alpha-hydroxy acid with a chiral center, has long been recognized as a privileged scaffold in medicinal chemistry. Its versatile structure, featuring a carboxylic acid, a hydroxyl group, and an aromatic ring, provides multiple points for chemical modification, enabling the synthesis of a diverse array of biologically active molecules.[1][2] The enantiomers of mandelic acid derivatives often exhibit distinct pharmacological profiles, with the (R)-enantiomer being a key building block for semi-synthetic penicillins and cephalosporins, as well as anti-obesity and anticancer agents, while the (S)-enantiomer is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[3] Chlorine atoms can enhance lipophilicity, influencing membrane permeability and binding to hydrophobic pockets of target proteins. Fluorine, with its high electronegativity and small size, can alter the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[3]

This guide provides a comprehensive overview of the synthesis, predicted properties, and potential applications of a novel, highly functionalized derivative: 2,4-dichloro-6-fluoromandelic acid. The unique substitution pattern of this molecule suggests its potential as a valuable building block for the development of new therapeutics with enhanced efficacy and optimized drug-like properties.

Proposed Synthesis of 2,4-Dichloro-6-fluoromandelic Acid

The synthesis of 2,4-dichloro-6-fluoromandelic acid is not yet described in the scientific literature. However, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the preparation of mandelic acid and its derivatives.[4] The key steps would involve the synthesis of the corresponding benzaldehyde precursor, followed by a cyanohydrin formation and subsequent hydrolysis.

A potential precursor for the synthesis is 2,4-dichloro-6-fluorobenzaldehyde. The synthesis of related polychlorinated and fluorinated benzene derivatives has been described in the patent literature, often starting from readily available dichlorobenzenes.[5] For instance, a multi-step process involving nitration, fluorination, and chlorination of dichlorobenzene can yield precursors that could be converted to the desired benzaldehyde.[5]

Once 2,4-dichloro-6-fluorobenzaldehyde is obtained, a classical approach to mandelic acid synthesis can be employed. This involves the reaction of the aldehyde with a cyanide source, such as sodium cyanide, in the presence of a bisulfite adduct to form the corresponding mandelonitrile.[4] This is a crucial step that creates the alpha-hydroxy nitrile intermediate. The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically achieved by heating with a strong acid like hydrochloric acid.[4]

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 2,4-dichloro-6-fluorobenzaldehyde

This precursor is not commercially available and would need to be synthesized. A potential route could involve the ortho-lithiation of 1,3-dichloro-5-fluorobenzene followed by formylation with a suitable reagent like N,N-dimethylformamide (DMF). This approach would need to be optimized to ensure regioselective formylation at the C2 position.

Step 2: Synthesis of 2,4-dichloro-6-fluoromandelonitrile

  • In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath.

  • 2,4-dichloro-6-fluorobenzaldehyde is added to the cyanide solution.

  • A saturated solution of sodium bisulfite is added slowly to the mixture while maintaining the temperature below 10 °C.[4]

  • The reaction is stirred vigorously, and the formation of the mandelonitrile as an oily layer is monitored.

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude mandelonitrile.

Step 3: Hydrolysis to 2,4-dichloro-6-fluoromandelic acid

  • The crude 2,4-dichloro-6-fluoromandelonitrile is transferred to a flask containing concentrated hydrochloric acid.[4]

  • The mixture is stirred at room temperature for several hours and then gently heated on a steam bath to drive the hydrolysis to completion and remove excess HCl.[4]

  • The resulting mixture containing the mandelic acid and ammonium chloride is cooled, and the solid product is collected by filtration.

  • Purification can be achieved by recrystallization from an appropriate solvent system to yield pure 2,4-dichloro-6-fluoromandelic acid.

Synthetic_Workflow 1,3-Dichloro-5-fluorobenzene 1,3-Dichloro-5-fluorobenzene 2,4-Dichloro-6-fluorobenzaldehyde 2,4-Dichloro-6-fluorobenzaldehyde 1,3-Dichloro-5-fluorobenzene->2,4-Dichloro-6-fluorobenzaldehyde Ortho-lithiation, Formylation 2,4-Dichloro-6-fluoromandelonitrile 2,4-Dichloro-6-fluoromandelonitrile 2,4-Dichloro-6-fluorobenzaldehyde->2,4-Dichloro-6-fluoromandelonitrile NaCN, NaHSO3 2,4-Dichloro-6-fluoromandelic Acid 2,4-Dichloro-6-fluoromandelic Acid 2,4-Dichloro-6-fluoromandelonitrile->2,4-Dichloro-6-fluoromandelic Acid Conc. HCl, Heat

Figure 1: Proposed synthetic workflow for 2,4-dichloro-6-fluoromandelic acid.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for 2,4-dichloro-6-fluoromandelic acid is unavailable, its properties can be predicted based on the known data of its close analog, 2,4-dichloromandelic acid, and the expected influence of the additional fluorine atom.

Property2,4-Dichloromandelic AcidPredicted: 2,4-Dichloro-6-fluoromandelic AcidRationale for Prediction
Molecular Formula C₈H₆Cl₂O₃[6]C₈H₅Cl₂FO₃Addition of one fluorine and removal of one hydrogen.
Molecular Weight 221.03 g/mol [6]239.02 g/mol Calculated based on the predicted molecular formula.
Melting Point 119 °C[7]Likely higherThe additional polar C-F bond may lead to stronger intermolecular interactions.
pKa Not reportedExpected to be lower (more acidic)The electron-withdrawing fluorine atom will further stabilize the carboxylate anion.[3]
LogP 2.1 (calculated)[6]Expected to be slightly higherFluorine substitution generally increases lipophilicity.[3]

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show a singlet for the benzylic proton (CH-OH), a broad singlet for the carboxylic acid proton, and another for the hydroxyl proton. The aromatic region would display signals corresponding to the single aromatic proton, with potential coupling to the fluorine atom.

  • ¹³C NMR: The spectrum would show distinct signals for the carboxylic carbon, the benzylic carbon, and the aromatic carbons. The carbons attached to the halogens will show characteristic shifts, and the carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the two chlorine atoms.

Potential Applications in Drug Development and Medicinal Chemistry

The unique structural features of 2,4-dichloro-6-fluoromandelic acid make it a promising scaffold for the development of novel therapeutic agents across various disease areas. Mandelic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][8]

Potential Therapeutic Areas:

  • Anticancer Agents: The dichlorophenyl moiety is a common feature in many anticancer drugs. This scaffold could be used to synthesize novel compounds that target specific kinases or other proteins involved in cancer cell proliferation.

  • Antimicrobial and Antifungal Agents: Halogenated aromatic compounds often exhibit potent antimicrobial and antifungal activities.[8] Derivatives of 2,4-dichloro-6-fluoromandelic acid could be explored for the development of new agents to combat drug-resistant pathogens.

  • Enzyme Inhibitors: The carboxylic acid and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions within the active sites of enzymes. This makes the scaffold suitable for designing inhibitors of various enzymes, such as proteases or phosphatases.[2]

Hypothetical_Signaling_Pathway cluster_inhibition Potential Inhibition Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Drug_Derivative Drug_Derivative Drug_Derivative->Receptor_Tyrosine_Kinase Inhibits

Figure 2: Hypothetical signaling pathway potentially targeted by a drug derived from 2,4-dichloro-6-fluoromandelic acid.

Conclusion

2,4-dichloro-6-fluoromandelic acid represents a novel and unexplored chemical entity with significant potential in the field of drug discovery and development. While its synthesis and properties are yet to be experimentally validated, this guide provides a scientifically grounded framework for its preparation and predicts its key physicochemical characteristics. The strategic combination of a mandelic acid core with a unique polychlorinated and fluorinated aromatic ring suggests that this compound could serve as a valuable building block for the synthesis of next-generation therapeutics with enhanced biological activity and improved pharmacokinetic profiles. Further research into this promising scaffold is warranted to unlock its full potential in medicinal chemistry.

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The Cornerstone of Chiral Chemistry: A Technical Guide to the Discovery and Evolution of Substituted Mandelic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery, synthesis, and ever-expanding applications of substituted mandelic acids. From their humble origins in the 19th century to their current indispensable role in modern drug development and materials science, these molecules offer a compelling narrative of scientific inquiry and innovation. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this vital class of chiral building blocks.

From Almonds to Asymmetry: The Genesis of a Chiral Pioneer

The story of mandelic acid begins in 1831 with the German pharmacist Ferdinand Ludwig Winckler.[1][2][3] While investigating the properties of amygdalin, a compound extracted from bitter almonds (Prunus dulcis var. amara), he subjected it to hydrolysis with diluted hydrochloric acid, unwittingly isolating a new aromatic alpha-hydroxy acid.[1][3][4] The name "mandelic acid" is a direct homage to its origin, derived from the German word "Mandel," meaning almond.[1][3][5]

Initially, the focus was on the racemic form of the acid. However, the true potential of mandelic acid and its derivatives began to unfold with the growing understanding of stereochemistry in the late 19th and early 20th centuries. The presence of a chiral center at the alpha-carbon bestows upon mandelic acid the ability to exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-mandelic acid. This chirality would prove to be the cornerstone of its utility.

The development of substituted mandelic acids was a natural progression, driven by the desire to modulate the parent molecule's physical, chemical, and biological properties. By introducing various functional groups onto the phenyl ring, chemists could fine-tune characteristics such as acidity, lipophilicity, and biological activity. This has led to a vast library of substituted mandelic acids, each with unique properties and applications.

The Art of Synthesis: Crafting Substituted Mandelic Acids

The synthesis of mandelic acid and its derivatives can be broadly categorized into two main approaches: the hydrolysis of mandelonitrile and its substituted analogues, and the hydrolysis of α,α-dihaloacetophenones.[1] More recently, biocatalytic methods have emerged as a greener and more stereoselective alternative.[6]

The Cyanohydrin Route: A Classic Approach

One of the most common methods for preparing mandelic acid involves the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde.[1] This multi-step synthesis is a foundational reaction in organic chemistry.

Experimental Protocol: Synthesis of Mandelic Acid from Benzaldehyde

  • Formation of the Bisulfite Adduct: Benzaldehyde is reacted with a saturated solution of sodium bisulfite to form the corresponding bisulfite addition product.[7] This step serves to protect the aldehyde and facilitate the subsequent reaction.

  • Nucleophilic Cyanation: The bisulfite adduct is then treated with a cyanide salt, such as sodium or potassium cyanide, to yield mandelonitrile.[7] The cyanide ion acts as a nucleophile, displacing the bisulfite group.

  • Acid Hydrolysis: The final step involves the hydrolysis of the nitrile group of mandelonitrile using a strong acid, such as hydrochloric acid, to produce mandelic acid.[7]

This general approach can be adapted to produce a wide range of substituted mandelic acids by starting with the corresponding substituted benzaldehyde.

Synthesis of a Key Derivative: (R)-(-)-4-Chloromandelic Acid

Substituted mandelic acids, such as 4-chloromandelic acid, are crucial intermediates in the synthesis of various pharmaceuticals. The following protocol outlines a method for the chiral resolution of racemic 4-chloromandelic acid to obtain the desired (R)-enantiomer.

Experimental Protocol: Chiral Resolution of 4-Chloromandelic Acid

  • Diastereomeric Salt Formation: Racemic 4-chloromandelic acid is dissolved in a suitable solvent, such as ethanol or methanol.[8] A chiral resolving agent, in this case, (R)-1-phenylethylamine, is then added to the solution.[8] The acid-base reaction between the racemic acid and the chiral amine results in the formation of two diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system and will preferentially crystallize out of the solution as it cools.[8]

  • Isolation and Liberation of the Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The pure enantiomer, (R)-(-)-4-chloromandelic acid, is then liberated from the salt by treatment with an acid, such as hydrochloric acid or sulfuric acid.[8]

The choice of resolving agent and solvent is critical for achieving efficient separation and high enantiomeric purity.

G

Structure-Activity Relationships: The Impact of Substitution

The introduction of substituents onto the phenyl ring of mandelic acid has a profound effect on its properties and biological activity. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new derivatives with desired characteristics.

SubstituentPositionImpact on Properties and Activity
Electron-withdrawing groups (e.g., -Cl, -Br) ortho, meta, paraIncrease acidity of the carboxylic acid. Can enhance antimicrobial and antifungal activity.[9]
Electron-donating groups (e.g., -OCH3) paraMay decrease acidity. Can influence binding to biological targets.
Bulky groups (e.g., cyclohexyl at α-position) α-carbonCan significantly impact chiral recognition and separation.[10]

For example, a study on novel 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety found that compounds with electron-withdrawing groups on the phenyl ring exhibited higher antifungal activity against certain plant pathogens compared to those with electron-donating groups.[9] This suggests that the electronic properties of the substituent play a key role in the molecule's interaction with its biological target.

The Diverse Applications of Substituted Mandelic Acids

The unique combination of chirality, functionality, and tunable properties has made substituted mandelic acids invaluable in a wide range of applications, from pharmaceuticals to materials science.

Pharmaceutical Industry: Building Blocks for Life-Saving Drugs

Substituted mandelic acids are critical chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their enantiomerically pure forms are essential for producing drugs with high efficacy and reduced side effects.

  • (R)-Mandelic acid derivatives are key intermediates in the synthesis of semi-synthetic penicillins and cephalosporins, as well as some anticancer and anti-obesity drugs.[11][12]

  • (S)-Mandelic acid derivatives are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and deracoxib.[11][12]

  • Substituted mandelic acids are also precursors to drugs such as the vasodilator cyclandelate and the mydriatic agent homatropine.[1]

G cluster_pharma Pharmaceuticals cluster_cosmetics Cosmetics & Dermatology cluster_chiral Chiral Technologies MA Substituted Mandelic Acids Antibiotics Antibiotics (Penicillins, Cephalosporins) MA->Antibiotics NSAIDs NSAIDs (Celecoxib) MA->NSAIDs Anticancer Anticancer Agents MA->Anticancer Others Other Drugs (Cyclandelate, Homatropine) MA->Others Peels Chemical Peels MA->Peels Acne Acne Treatment MA->Acne Hyperpigmentation Hyperpigmentation Treatment MA->Hyperpigmentation Resolution Chiral Resolving Agents MA->Resolution HPLC Chiral Stationary Phases (HPLC) MA->HPLC GC Chiral Selectors (GC) MA->GC

Cosmetics and Dermatology: Gentle Yet Effective Skincare

Mandelic acid and its derivatives have gained significant popularity in the cosmetics industry, particularly for their use in chemical peels and other skincare formulations. Due to its larger molecular size compared to other alpha-hydroxy acids (AHAs) like glycolic acid, mandelic acid penetrates the skin more slowly and evenly, resulting in less irritation.[4] This makes it suitable for individuals with sensitive skin.

The benefits of mandelic acid in skincare include:

  • Exfoliation: It helps to loosen the bonds between dead skin cells, promoting their shedding and revealing smoother, brighter skin.

  • Antimicrobial Properties: Mandelic acid exhibits antibacterial activity, making it effective in the treatment of acne.[13]

  • Hyperpigmentation Reduction: It can help to lighten dark spots and even out skin tone.

Chiral Technologies: The Key to Enantiomeric Separation

The chirality of substituted mandelic acids makes them not only targets for chiral synthesis but also powerful tools for the separation of other racemic compounds. They are widely used as chiral resolving agents, forming diastereomeric salts that can be separated by crystallization.

Furthermore, substituted mandelic acids are employed in analytical techniques for chiral separation:

  • High-Performance Liquid Chromatography (HPLC): They can be used as chiral mobile phase additives or incorporated into chiral stationary phases to separate enantiomers.[10]

  • Gas Chromatography (GC): Derivatives of substituted mandelic acids are used as model compounds to study and develop new chiral stationary phases.[14]

Future Perspectives: The Continuing Evolution of Substituted Mandelic Acids

The journey of substituted mandelic acids is far from over. Ongoing research continues to uncover new applications and refine existing ones. Key areas of future development include:

  • Green Chemistry: The development of more environmentally friendly and sustainable methods for the synthesis of enantiomerically pure substituted mandelic acids, with a focus on biocatalysis and flow chemistry.

  • Drug Discovery: The design and synthesis of novel substituted mandelic acid derivatives with enhanced biological activity and specificity for a wider range of therapeutic targets.

  • Materials Science: The incorporation of substituted mandelic acids into polymers and other materials to create new functional materials with unique properties.

The story of substituted mandelic acids is a testament to the power of fundamental chemical discoveries and their translation into practical applications that impact human health and well-being. As our understanding of chemistry and biology continues to deepen, the importance of these versatile chiral molecules is only set to grow.

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  • Mandelic acid - the mild AHA. (2025, August 31). Cosmacon. Retrieved February 19, 2026, from [Link]

  • Structure-Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. (2023, October 10). PubMed. Retrieved February 19, 2026, from [Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. (2023, October 10). PubMed Central (PMC). Retrieved February 19, 2026, from [Link]

  • Mandelic Acid: Origin, Benefits, and Uses. (n.d.). Typology. Retrieved February 19, 2026, from [Link]

Sources

Advanced Safety Protocols for Polychlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Handling of Polychlorinated Aromatic Compounds (PCACs) in Pharmaceutical R&D Content Type: Technical Guidance Document (TGD) Audience: Senior Scientists, medicinal chemists, and EHS officers.

Introduction: The Dual Nature of PCACs

Polychlorinated aromatic compounds (PCACs)—encompassing chlorobenzenes, polychlorinated biphenyls (PCBs), and dioxin-like compounds—occupy a paradoxical niche in drug development. While often stigmatized as persistent organic pollutants (POPs), chlorinated aromatics act as vital high-boiling solvents (e.g., 1,2,4-trichlorobenzene) and reagents in the synthesis of complex pharmacophores.

However, their utility is counterbalanced by severe toxicological risks: high lipophilicity, bioaccumulation, and potent activation of the Aryl Hydrocarbon Receptor (AhR). This guide moves beyond basic MSDS summaries to provide a mechanistic, field-validated framework for handling these compounds under the rigorous standards of pharmaceutical R&D.

Regulatory & Classification Context[1][2][3][4][5]
  • IARC Classification: Group 1 (Carcinogenic to humans) for PCBs and Dioxins; Group 2B for various chlorobenzenes.

  • Occupational Exposure Band (OEB): Due to proven carcinogenicity and high potency, PCACs should be handled as OEB 4 or OEB 5 (Containment Required) by default until specific toxicological data permits de-escalation.

Mechanistic Toxicology: The AhR Pathway

To understand the safety requirements, one must understand the mechanism of toxicity. PCACs do not merely cause local irritation; they hijack cellular signaling.

The primary toxicity target is the Aryl Hydrocarbon Receptor (AhR) , a cytosolic transcription factor. PCACs, particularly planar congeners, bind to AhR with high affinity. This binding triggers a cascade that results in the transcription of xenobiotic-metabolizing enzymes (like CYP1A1), leading to oxidative stress, immunotoxicity, and teratogenicity.

Visualization: The AhR Signaling Cascade

The following diagram illustrates the molecular pathway activated by PCAC exposure, justifying the need for absolute containment.

AhR_Pathway PCAC PCAC Ligand (e.g., PCB/Dioxin) Cell_Membrane Cell Membrane PCAC->Cell_Membrane Passive Diffusion AhR_Complex AhR-HSP90 Complex (Cytosol) Cell_Membrane->AhR_Complex High Affinity Binding Dissociation HSP90 Dissociation AhR_Complex->Dissociation Conformational Change Translocation Nuclear Translocation Dissociation->Translocation ARNT ARNT Dimerization Translocation->ARNT DRE DRE Binding (DNA) ARNT->DRE Transcription Transcription of CYP1A1, CYP1B1 DRE->Transcription Toxicity Toxicity: Oxidative Stress, Tumor Promotion Transcription->Toxicity

Figure 1: The Aryl Hydrocarbon Receptor (AhR) mediated toxicity pathway. PCACs act as ligands that penetrate the cell membrane, leading to gene expression changes associated with carcinogenicity.

Engineering Controls & PPE Selection

Standard laboratory controls are often insufficient for PCACs due to their ability to permeate standard glove materials and persist on surfaces.

Hierarchy of Controls
  • Elimination: Substitute chlorinated solvents (e.g., replace 1,2-dichlorobenzene with high-boiling ethers if synthetic route permits).

  • Engineering:

    • Solids: Weighing must occur in a Powder Containment Hood or Isolator (HEPA filtered).

    • Liquids: All transfers must be within a certified fume hood.

    • Flooring: Use seamless vinyl flooring in dedicated handling suites to prevent accumulation in cracks.

Personal Protective Equipment (PPE) Matrix

Critical Insight: Standard Nitrile gloves degrade rapidly when exposed to chlorinated aromatics. The chlorine atoms increase the solvent's polarity and permeation capability.

MaterialPermeation Resistance (Chlorobenzenes)DexterityRecommendation
Standard Nitrile (4 mil)Poor (< 5 mins breakthrough)HighDo NOT use for direct handling.
Viton (Fluoroelastomer) Excellent (> 480 mins)LowPrimary Choice for heavy handling/spills.
Silver Shield / 4H (Laminate)Excellent (> 480 mins)LowBest for immersion; wear under nitrile for dexterity.
PVA (Polyvinyl Alcohol) Good MediumGood for aromatics, but dissolves in water.[1]
Double Gloving VariableMediumMinimum Standard: Laminate liner + Nitrile outer.

Standard Operating Procedure (SOP): Synthesis & Handling

This workflow ensures a "Self-Validating" safety loop where every step includes a check.

Workflow Diagram

SOP_Workflow Start Start: Risk Assessment Prep Prep: Viton/Laminate Gloves + Fume Hood Check Start->Prep Weigh Weighing: Closed Balance/Isolator Prep->Weigh Verify Airflow Reaction Reaction: Closed Vessel Weigh->Reaction Quench Quench/Workup: Phase Separation Reaction->Quench Waste Waste: Segregated Halogenated Quench->Waste Decon Decon: Solvent Wash + Wipe Waste->Decon Decon->Start Next Run

Figure 2: Operational workflow for handling PCACs, emphasizing the critical decontamination step post-process.

Detailed Protocol Steps
  • Pre-Work Verification:

    • Verify fume hood face velocity is >100 fpm.

    • Glove Check: Don Silver Shield (laminate) gloves under standard nitrile gloves. This provides chemical resistance while maintaining outer grip.[1]

  • Weighing & Transfer:

    • Never weigh PCACs on an open bench. Use a vented balance enclosure.

    • If the compound is a liquid (e.g., chlorobenzene solvent), use positive displacement pipettes to prevent dripping caused by high vapor pressure/low surface tension.

  • Reaction Monitoring:

    • Use closed systems (septum/syringe) for all additions.

    • Glassware: Use single-neck flasks where possible to minimize joint leakage.

  • Waste Segregation:

    • Do not mix with non-halogenated solvents.

    • Label waste specifically: "High Hazard - Polychlorinated Aromatics."

    • Solid Waste: All contaminated gloves, wipes, and weighing boats must go into a sealed hazardous waste drum, not general lab trash.

Decontamination and Emergency Response

PCACs are lipophilic and persistent; water will not clean them.[2] They adhere to surfaces and can cross-contaminate the lab for months if not removed.

Surface Decontamination Protocol ("The Solvent-Lift Method")

Do not use bleach (creates toxic byproducts) or simple water.

  • Solubilization: Apply a hydrophobic solvent (e.g., Limonene, Hexane, or a dedicated surfactant-based cleaner like Decon 90) to the contaminated surface.

    • Why: You must dissolve the lipophilic PCAC to lift it from the surface pores.

  • Adsorption: Wipe firmly with absorbent pads.

    • Why: Physical removal is more effective than chemical destruction at the bench scale.

  • Verification (UV Check): Many PCACs fluoresce under UV light. Use a handheld UV lamp (254 nm or 365 nm) to inspect the area for residues.

  • Final Wash: Wash with soapy water to remove the solvent residue.

Spill Response (Liquid Chlorobenzenes)
  • Evacuate: If >500mL is spilled outside a hood, evacuate the lab (inhalation risk).

  • PPE: Don Self-Contained Breathing Apparatus (SCBA) if vapors are strong (OEL for Chlorobenzene is 75 ppm).

  • Contain: Use "Pigs" or absorbent socks to encircle the spill.

  • Absorb: Use activated carbon or vermiculite. Do not use paper towels (rapid evaporation surface area).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH Pocket Guide to Chemical Hazards: Chlorobenzene. CDC.[3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions.[5] Code of Federal Regulations, 40 CFR Part 761.[6] [Link]

  • Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: 1,2,4-Trichlorobenzene.[Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Dichloro-6-fluoromandelic Acid from 2,4-dichloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dichloro-6-fluoromandelic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features, including the chiral center and the specific halogen substitution pattern on the aromatic ring, make it a crucial building block for complex molecular architectures. This document provides a comprehensive guide for the synthesis of 2,4-dichloro-6-fluoromandelic acid, starting from the readily available 2,4-dichloro-6-fluorobenzaldehyde. The protocol detailed herein is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a robust, self-validating methodology.

The synthesis follows a classical two-step route: the formation of a cyanohydrin intermediate, followed by its hydrolysis to the corresponding carboxylic acid. This approach is widely applicable to the synthesis of various mandelic acid derivatives.[1][2][3] This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a comprehensive understanding for successful and safe execution.

Reaction Pathway

The overall transformation from 2,4-dichloro-6-fluorobenzaldehyde to 2,4-dichloro-6-fluoromandelic acid proceeds through a two-step sequence.

Step 1: Cyanohydrin Formation

The first step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2,4-dichloro-6-fluorobenzaldehyde. This reaction forms the corresponding cyanohydrin, 2-(2,4-dichloro-6-fluorophenyl)-2-hydroxyacetonitrile. The use of a bisulfite adduct is a common and effective method to facilitate this transformation, as it generates the cyanohydrin in situ.[1][2][4]

Step 2: Hydrolysis of the Cyanohydrin

The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic conditions to a carboxylic acid.[1][2][4] This step is typically carried out using a strong mineral acid, such as concentrated hydrochloric acid, and often requires heating to drive the reaction to completion. The hydrolysis proceeds via a protonated nitrile intermediate, which is then attacked by water.

Overall Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis start 2,4-Dichloro-6-fluorobenzaldehyde reagent1 + NaCN / NaHSO3 start->reagent1 intermediate 2-(2,4-Dichloro-6-fluorophenyl)-2-hydroxyacetonitrile (Cyanohydrin Intermediate) reagent1->intermediate reagent2 + conc. HCl, Heat intermediate->reagent2 end 2,4-Dichloro-6-fluoromandelic acid reagent2->end

Caption: Overall reaction pathway for the synthesis.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
2,4-Dichloro-6-fluorobenzaldehyde≥98%e.g., Sigma-AldrichStarting material.[5]
Sodium Cyanide (NaCN)≥95% (Technical)e.g., Fisher ScientificEXTREMELY TOXIC . Handle with extreme caution in a fume hood.[6][7]
Sodium Bisulfite (NaHSO3)Technicale.g., Acros OrganicsUsed to form the aldehyde adduct.[1][4]
Concentrated Hydrochloric Acid (HCl)37% (w/w), A.C.S. Reagente.g., VWR ChemicalsCorrosive. Handle with care.
TolueneACS Reagent Gradee.g., EMD MilliporeUsed for extraction.
Diethyl EtherAnhydrouse.g., J.T.BakerUsed for extraction.
Anhydrous Magnesium Sulfate (MgSO4)Reagent Gradee.g., Alfa AesarDrying agent.
Detailed Step-by-Step Methodology
Part A: Synthesis of 2-(2,4-Dichloro-6-fluorophenyl)-2-hydroxyacetonitrile (Cyanohydrin)
  • Preparation of the Bisulfite Adduct: In a well-ventilated chemical fume hood, prepare a saturated solution of sodium bisulfite by dissolving it in water with stirring.[1][4] Allow any undissolved solid to settle and decant the clear supernatant for use.

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature during the initial reaction.

  • Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide in water. Caution: Sodium cyanide is highly toxic.[6] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, and work exclusively in a fume hood.[6][7]

  • Addition of Aldehyde and Bisulfite: To the stirred sodium cyanide solution, add 2,4-dichloro-6-fluorobenzaldehyde.[5] Begin the slow, dropwise addition of the saturated sodium bisulfite solution from the dropping funnel.[1][4] Maintain the reaction temperature below 10 °C by adding ice to the bath as needed. The formation of a creamy, crystalline solid (the bisulfite adduct) will be observed.[4]

  • In Situ Cyanohydrin Formation: Continue stirring vigorously. The bisulfite adduct will slowly dissolve as it reacts with the cyanide to form the oily cyanohydrin intermediate.[4] Allow the reaction to stir for an additional 20-30 minutes after the addition is complete to ensure maximum conversion.

  • Extraction of the Cyanohydrin: Transfer the reaction mixture to a separatory funnel. The oily cyanohydrin layer will separate from the aqueous layer.[4] Separate the layers and extract the aqueous layer with toluene or diethyl ether to recover any dissolved product.[1][4] Combine the organic extracts with the initial oily layer.

  • Washing: Wash the combined organic phase sequentially with a saturated sodium bisulfite solution (to remove any unreacted aldehyde) and then with a saturated sodium chloride solution (brine).[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude cyanohydrin should be used immediately in the next step to prevent decomposition.[1]

Part B: Hydrolysis to 2,4-Dichloro-6-fluoromandelic Acid
  • Acid Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place the crude cyanohydrin obtained from Part A.[1][4]

  • Addition of Hydrochloric Acid: Carefully add concentrated hydrochloric acid to the flask in the fume hood.[1][4] Caution: This will generate heat and hydrogen chloride fumes.

  • Reaction and Reflux: Heat the mixture to reflux using a heating mantle.[4] The hydrolysis of the nitrile to the carboxylic acid will commence. Continue heating for several hours until the reaction is complete (monitor by TLC or HPLC if desired).

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, a solid precipitate of ammonium chloride and the crude mandelic acid may form.[1] If so, filter the mixture. The filtrate can be concentrated to yield more product.

  • Purification: The crude 2,4-dichloro-6-fluoromandelic acid can be purified by recrystallization. A common method involves dissolving the crude product in hot water or a mixed solvent system (e.g., water-ethanol) and allowing it to cool slowly to form crystals.[8] Alternatively, extraction with an organic solvent like benzene or ether followed by crystallization can be employed.[1]

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature.

Experimental Workflow Diagram

Experimental_Workflow cluster_A Part A: Cyanohydrin Synthesis cluster_B Part B: Hydrolysis and Purification A1 Prepare saturated NaHSO3 solution A2 Combine NaCN solution and 2,4-dichloro-6-fluorobenzaldehyde in a cooled flask A1->A2 A3 Slowly add NaHSO3 solution with vigorous stirring A2->A3 A4 Allow reaction to proceed to form oily cyanohydrin A3->A4 A5 Extract with toluene/ether A4->A5 A6 Wash organic layer A5->A6 A7 Dry and remove solvent A6->A7 B1 Combine crude cyanohydrin and conc. HCl A7->B1 Immediate use of crude product B2 Heat to reflux for several hours B1->B2 B3 Cool and isolate crude product B2->B3 B4 Recrystallize from appropriate solvent B3->B4 B5 Filter and dry the purified product B4->B5

Caption: Step-by-step experimental workflow.

Safety and Handling

Extreme caution must be exercised throughout this synthesis due to the use of highly toxic and corrosive materials.

  • 2,4-Dichloro-6-fluorobenzaldehyde: This compound is an irritant. Avoid contact with skin and eyes.[9]

  • Sodium Cyanide: Sodium cyanide is a potent poison and is fatal if swallowed, inhaled, or absorbed through the skin.[6] All manipulations involving sodium cyanide must be performed in a certified chemical fume hood.[6][7] An emergency cyanide antidote kit should be readily available. Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[7]

  • Concentrated Hydrochloric Acid: This is a highly corrosive acid. It can cause severe burns to the skin and eyes and is harmful if inhaled.[10] Always handle with appropriate gloves and eye protection in a well-ventilated area.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6][11] Ensure that a safety shower and eyewash station are easily accessible.[6] All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

Characterization and Data Analysis

The identity and purity of the synthesized 2,4-dichloro-6-fluoromandelic acid should be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and monitor reaction progress.A single major peak corresponding to the product with purity typically >98%. Retention time will be specific to the compound and the method used.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify the product and any volatile impurities.The mass spectrum should show the molecular ion peak and a fragmentation pattern consistent with the structure of 2,4-dichloro-6-fluoromandelic acid.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure of the product.The spectra will show characteristic chemical shifts and coupling constants for the aromatic protons, the methine proton, the carboxylic acid proton, and the fluorine atom.
Infrared (IR) Spectroscopy To identify key functional groups.The spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-Cl and C-F stretches.[15]
Melting Point To assess the purity of the crystalline product.A sharp melting point range close to the literature value indicates high purity.

References

  • Mandelic Acid. - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Mandelic Acid | PDF | Chemical Reactions | Nitrogen - Scribd. Available at: [Link]

  • [ChemPlayer Reupload]Synthesis of mandelic acid from benzaldehyde - YouTube. Available at: [Link]

  • Material Safety Data Sheet - Greenbook.net. Available at: [Link]

  • An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation - ResearchGate. Available at: [Link]

  • Cyanide Salts - Institutional Planning and Operations. Available at: [Link]

  • Question 5 Devise a two-step synthesis of mandelic acid (C_6H_5CH(OH)COOH.. - Filo. Available at: [Link]

  • Cyanide Salts - Environmental Health and Safety - Dartmouth. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • mandelic acid - Organic Syntheses Procedure. Available at: [Link]

  • Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(II)/C3N4 combin - Royal Society of Chemistry. Available at: [Link]

  • 2-Chloro-6-fluorobenzaldehyde - Wikipedia. Available at: [Link]

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
  • Conversion of Similar Xenochemicals to Dissimilar Products: Exploiting Competing Reactions in Whole-Cell Catalysis - PMC. Available at: [Link]

  • Environmentally friendly production of mandelic acid - Max-Planck-Gesellschaft. Available at: [Link]

  • CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents.
  • QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Available at: [Link]

  • Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. Available at: [Link]

  • JP4995429B2 - Method for purifying mandelic acids - Google Patents.
  • Organic Syntheses Procedure. Available at: [Link]

    • ANALYTICAL METHODS - ATSDR. Available at: [Link]

  • WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents.

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Application Note: Precision Synthesis of Substituted Mandelic Acids via Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted mandelic acids are critical chiral building blocks in the synthesis of pharmaceutical actives (e.g., Clopidogrel, Cephalosporins, Oxybutynin). While the traditional industrial route involves the hydrolysis of cyanohydrins (derived from toxic HCN/NaCN), the Grignard addition to ethyl glyoxylate offers a safer, modular, and convergent alternative for research and early-phase development.

This guide details the Direct Nucleophilic Addition Protocol , bypassing the multi-step oxidation/reduction sequences associated with other methods. It focuses on the critical process parameters (CPPs)—specifically cryogenic temperature control and stoichiometry—required to achieve chemoselectivity between the aldehyde and ester functionalities of the glyoxylate electrophile.

Strategic Analysis & Retrosynthesis

Why the Grignard Route?
  • Safety Profile: Eliminates the use of cyanide salts and gaseous HCN.

  • Modularity: Allows rapid library generation by varying the aryl halide precursor.

  • Atom Economy: Generates the target oxidation state (secondary alcohol) in a single C-C bond-forming step, unlike the diethyl oxalate route which requires subsequent reduction.

Retrosynthetic Logic

The mandelic scaffold is disconnected at the benzylic carbon-carbon bond. The synthetic forward path involves the nucleophilic attack of an aryl magnesium halide (ArMgX) on the electrophilic aldehyde carbon of ethyl glyoxylate (EtOOC-CHO).

Key Challenge: Ethyl glyoxylate contains two electrophilic sites: the aldehyde and the ester. Solution: Kinetic control.[1] Aldehydes are inherently more reactive (electrophilic) than esters. Conducting the reaction at -78°C ensures exclusive addition to the aldehyde, preventing the formation of the double-addition diol byproduct.

Reaction Mechanism & Chemoselectivity[2][3][4]

The reaction proceeds via a coordinate-covalent magnesium transition state. The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.[2]

Mechanistic Pathway (DOT Visualization)

GrignardMechanism cluster_0 Critical Control Point Grignard Aryl Grignard (Ar-Mg-Br) Complex Chelated Transition State (Mg coordinates Aldehyde) Grignard->Complex Glyoxylate Ethyl Glyoxylate (OHC-COOEt) Glyoxylate->Complex Intermediate Magnesium Alkoxide (Ar-CH(OMgBr)-COOEt) Complex->Intermediate Nucleophilic Attack (-78°C) Quench Acidic Workup (H3O+) Intermediate->Quench SideRxn Side Reaction: Double Addition (Diol) Intermediate->SideRxn Excess Grignard or High Temp (> -40°C) Product Ethyl Mandelate (Ar-CH(OH)-COOEt) Quench->Product Hydrolysis Hydrolysis (LiOH / THF) Product->Hydrolysis FinalAcid Substituted Mandelic Acid (Ar-CH(OH)-COOH) Hydrolysis->FinalAcid

Caption: Mechanistic pathway highlighting the critical temperature-dependent branch point between mono-addition (desired) and double-addition (undesired).

Detailed Experimental Protocol

Reagent Preparation

Ethyl Glyoxylate: Commercially available ethyl glyoxylate often exists as a polymer or a 50% solution in toluene.

  • If Polymer: It must be "cracked" (depolymerized) by distillation under vacuum (approx. 130°C) immediately before use.

  • Recommendation: Use the commercially available ~50% solution in toluene for reproducibility.

Step-by-Step Procedure

Phase A: Preparation of Grignard Reagent (ArMgBr) Note: If using commercial Grignard, skip to Phase B.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add a magnetic stir bar.[2]

  • Activation: Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.[2]

  • Initiation: Add anhydrous THF (sufficient to cover Mg). Add 5-10% of the total aryl bromide volume. Wait for exotherm/turbidity (initiation).

    • Troubleshooting: If no initiation occurs, add 1-2 drops of 1,2-dibromoethane.

  • Propagation: Add the remaining aryl bromide (diluted in THF) dropwise to maintain a gentle reflux.

  • Completion: Reflux for 1 hour after addition. Cool to room temperature. Titrate to determine exact concentration.

Phase B: Cryogenic Addition (The Critical Step)

  • Glyoxylate Charge: In a separate flame-dried RBF, add Ethyl Glyoxylate (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Cooling: Cool the glyoxylate solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Addition: Transfer the Grignard reagent to a pressure-equalizing addition funnel. Add it dropwise to the glyoxylate solution over 30-60 minutes.

    • Critical: The internal temperature must not exceed -65°C. Rapid addition causes local heating and ester attack.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: While still at -78°C, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Note: Quenching cold prevents side reactions during warming.

Phase C: Workup and Hydrolysis

  • Extraction: Warm to room temperature. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Hydrolysis: Dissolve the crude ethyl mandelate in THF:Water (3:1). Add LiOH (2.0 equiv). Stir at room temperature for 4-12 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate. Dry and concentrate to yield the substituted mandelic acid.

Quantitative Data & Process Parameters

ParameterSpecificationImpact on Quality
Temperature -78°C ± 5°CCritical. Higher temps (> -40°C) promote attack on the ester, yielding the diol.
Stoichiometry 1.05 - 1.10 eq GrignardSlight excess ensures conversion. Large excess (>1.5 eq) favors double addition.
Solvent THF or Et₂OTHF coordinates Mg better, stabilizing the intermediate.
Addition Rate Slow (Dropwise)Prevents local exotherms that degrade selectivity.
Quench Inverse (Acid to Rxn) or NH₄ClMust be done cold to freeze the equilibrium.

Troubleshooting Guide

Issue: Formation of Diol (Double Addition)
  • Symptom: NMR shows loss of ester peaks and presence of two aryl groups.

  • Root Cause: Reaction temperature too high or addition too fast.

  • Fix: Ensure bath is -78°C. Check internal thermometer. Slow down addition rate.

Issue: Low Conversion / Recovery of Starting Material
  • Symptom: Recovered aryl halide or glyoxylate.

  • Root Cause: Wet solvent killed the Grignard or Grignard failed to initiate.

  • Fix: Titrate Grignard before use. Ensure system is under positive Nitrogen pressure.[2]

Issue: Polymerization of Glyoxylate
  • Symptom: Glyoxylate solution is viscous or cloudy before reaction.

  • Root Cause: Old reagent or exposure to moisture.

  • Fix: Distill ethyl glyoxylate immediately before use or use fresh toluene solution.

Experimental Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere PrepGrignard 1. Prepare Grignard Reagent (THF, Reflux, 1 hr) Start->PrepGrignard PrepGlyox 2. Prepare Ethyl Glyoxylate (Soln in THF, Cool to -78°C) Start->PrepGlyox Addition 3. Controlled Addition Add Grignard to Glyoxylate (Dropwise, T < -65°C) PrepGrignard->Addition PrepGlyox->Addition Monitor 4. Monitor Rxn (TLC/HPLC, 2 hrs @ -78°C) Addition->Monitor Quench 5. Quench (Sat. NH4Cl, Cold) Monitor->Quench Workup 6. Extraction & Concentration (Yields Ethyl Mandelate) Quench->Workup Hydrolysis 7. Hydrolysis (LiOH, THF/H2O) Workup->Hydrolysis Final 8. Final Product Substituted Mandelic Acid Hydrolysis->Final

Caption: Operational workflow emphasizing the convergence of the two reagent streams at the cryogenic addition step.

References

  • General Grignard Mechanism & Reactivity

    • Title: Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms[3]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Synthesis of Mandelic Acid Derivatives (Friedel-Crafts Altern

    • Title: Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate[4]

    • Source: Organic Chemistry Portal (J. Org. Chem. 2004)[4]

    • URL:[Link]

    • Context: Provides comparative data on ethyl glyoxyl
  • Altern

    • Title: The Jocic-Reeve Reaction (Trichloromethyl Carbinol Route)[5][6][7]

    • Source: Organic Chemistry Portal[5]

    • URL:[Link]

    • Context: Validates the "Grignard + Chloral" alternative for generating mandelic acids without ester interference.
  • Grignard Prepar

    • Title: Synthesis and Preparation of Grignard Reagent[3][8]

    • Source: Research and Reviews: Journal of Chemistry
    • URL:[Link]

  • Mandelic Acid Synthesis Overview

    • Title: Synthesis of Mandelic Acid and Derivatives[1][4][6][9][10][11]

    • Source: Designer-Drug.com (Historical/Industrial Context)
    • URL:[Link][4]

Sources

Application Notes and Protocols for 2,4-Dichloro-6-fluoromandelic Acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2,4-Dichloro-6-fluoromandelic acid as a chiral resolving agent for the separation of enantiomers. Chiral resolution through the formation of diastereomeric salts is a cornerstone technique in pharmaceutical development and fine chemical synthesis, where enantiomeric purity is critical. This guide details the underlying principles, experimental protocols, and analytical methods for utilizing this halogenated mandelic acid derivative. While direct literature on this specific resolving agent is emerging, the protocols and principles outlined herein are based on well-established methodologies for structurally related chiral acids, providing a robust framework for its successful implementation.

Introduction: The Critical Role of Chiral Resolution

Chirality is a fundamental property of many bioactive molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate the characterization and control of stereoisomeric composition in drug substances. Consequently, the efficient separation of enantiomers from a racemic mixture is a pivotal step in drug development and manufacturing.[1]

Diastereomeric salt formation is a classical and industrially scalable method for chiral resolution.[2][3] This technique relies on the reaction of a racemic mixture (e.g., an amine) with an enantiomerically pure chiral resolving agent (an acid) to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[4]

Mandelic acid and its derivatives are a versatile class of chiral resolving agents due to their structural rigidity, acidity, and the presence of a stereogenic center. The strategic introduction of halogen substituents onto the phenyl ring, as in 2,4-Dichloro-6-fluoromandelic acid, can significantly influence the electronic and steric properties of the molecule. This, in turn, can enhance the discrimination between the enantiomers of the racemic substrate, leading to more efficient formation of well-defined, crystalline diastereomeric salts and improved separation.

Physicochemical Properties of 2,4-Dichloro-6-fluoromandelic Acid

While experimental data for 2,4-Dichloro-6-fluoromandelic acid is not extensively published, its properties can be predicted based on structurally similar compounds such as 2,4-dichloromandelic acid and other fluorinated aromatic carboxylic acids.

PropertyPredicted Value / CharacteristicSource/Basis for Prediction
Molecular Formula C₈H₅Cl₂FO₃-
Molecular Weight 239.03 g/mol -
Appearance White to off-white crystalline solidAnalogy to other mandelic acid derivatives.
Melting Point Expected to be in the range of 100-150 °CBased on melting points of similar di- and tri-substituted mandelic acids.[5]
pKa Estimated to be around 3-4The electron-withdrawing effects of the chlorine and fluorine atoms are expected to increase the acidity compared to unsubstituted mandelic acid.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate).General solubility characteristics of aromatic carboxylic acids.

Mechanism of Chiral Resolution

The fundamental principle of chiral resolution with 2,4-Dichloro-6-fluoromandelic acid involves the formation of diastereomeric salts with a racemic base (e.g., an amine). The enantiomerically pure resolving agent, for instance, (R)-2,4-Dichloro-6-fluoromandelic acid, reacts with the racemic amine ((R/S)-Amine) to form two diastereomeric salts: (R)-acid·(R)-amine and (R)-acid·(S)-amine.

These diastereomeric salts have different three-dimensional structures, leading to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system. Through careful selection of a solvent, one diastereomer will be less soluble and will preferentially crystallize out of the solution, allowing for its separation by filtration. The more soluble diastereomer will remain in the mother liquor.

The efficiency of the resolution is influenced by several factors, including:

  • The nature of the racemic substrate and the resolving agent: Steric and electronic complementarity are crucial for effective discrimination.

  • The choice of solvent: The solvent plays a critical role in modulating the solubility difference between the diastereomeric salts.

  • Temperature: Temperature affects solubility and the kinetics of crystallization.

  • Stoichiometry of the resolving agent: The molar ratio of the resolving agent to the racemate can impact the yield and enantiomeric purity.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using 2,4-Dichloro-6-fluoromandelic acid. Optimization of solvent, temperature, and stoichiometry will be necessary for specific applications.

General Workflow for Chiral Resolution

G racemic_amine Racemic Amine (R/S) salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_amine->salt_formation resolving_agent (R)-2,4-Dichloro-6-fluoromandelic Acid resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Acid · (S)-Amine) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in (R)-Acid · (R)-Amine) filtration->mother_liquor Liquid liberation_s Liberation of (S)-Amine (Base treatment) less_soluble_salt->liberation_s liberation_r Liberation of (R)-Amine (Base treatment) mother_liquor->liberation_r s_amine Enantiopure (S)-Amine liberation_s->s_amine r_amine Enriched (R)-Amine liberation_r->r_amine

Caption: General workflow for chiral resolution.

Step-by-Step Protocol for Diastereomeric Salt Crystallization
  • Solvent Screening:

    • In separate small-scale experiments, dissolve the racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of (R)-2,4-Dichloro-6-fluoromandelic acid in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

    • Heat the solutions gently to ensure complete dissolution.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystalline precipitates. The ideal solvent system will yield a crystalline solid for one diastereomer while the other remains in solution.

  • Preparative Scale Resolution:

    • Dissolve the racemic amine (1.0 equivalent) in the optimized solvent system with gentle heating.

    • In a separate flask, dissolve (R)-2,4-Dichloro-6-fluoromandelic acid (0.5-1.0 equivalent, to be optimized) in the same solvent, also with gentle heating.

    • Slowly add the resolving agent solution to the amine solution.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required.

    • Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiopure Amine:

    • Suspend the dried diastereomeric salt in water or a suitable organic solvent.

    • Add a base (e.g., 1 M NaOH or NaHCO₃ solution) until the pH is basic (pH > 10).

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved amine.

  • Recovery of the Other Enantiomer:

    • The mother liquor from the filtration step contains the more soluble diastereomeric salt.

    • Treat the mother liquor with a base and extract the amine as described above to recover the other enantiomer, which may require further purification.

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) of the resolved product is crucial.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and reliable method for determining enantiomeric purity.[6]

  • Column: A suitable chiral stationary phase (CSP) must be selected. For amines, columns based on derivatized cellulose or amylose are often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

  • Detection: UV detection is commonly used if the analyte has a chromophore.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

¹H NMR Spectroscopy with a Chiral Solvating Agent

¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess.[6]

  • Principle: The chiral resolving agent itself (or another chiral molecule) can be used as a CSA. In the NMR tube, the enantiomers of the analyte will form transient diastereomeric complexes with the CSA, leading to the splitting of certain proton signals in the NMR spectrum.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the resolved amine.

    • In a separate NMR tube, dissolve a sample of the resolved amine and an equimolar amount of an enantiomerically pure chiral solvating agent (e.g., (S)-mandelic acid) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum of the mixture.

    • Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.

    • Integrate the two signals to determine their relative ratio, from which the enantiomeric excess can be calculated.

Data Presentation

Table 1: Hypothetical Solvent Screening Results for the Resolution of Racemic 1-Phenylethylamine with (R)-2,4-Dichloro-6-fluoromandelic Acid
Solvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (ee %) of Recovered Amine
Methanol4085
Ethanol4592
Isopropanol4895
Acetone3578
Ethyl Acetate3070
Isopropanol/Heptane (1:1)5298

Note: This data is hypothetical and serves as an example of how to present solvent screening results. Actual results will vary depending on the specific racemic substrate.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystallization or oiling out - Solvent is too polar (high solubility of both salts).- Concentration is too low.- Inappropriate choice of resolving agent.- Switch to a less polar solvent or use a solvent mixture.- Concentrate the solution.- Screen other resolving agents.
Low yield of diastereomeric salt - Suboptimal molar ratio of resolving agent.- Crystallization time is too short.- Cooling rate is too fast.- Optimize the stoichiometry of the resolving agent (typically 0.5 to 1.0 mole equivalent).- Increase the crystallization time.- Implement a slower, controlled cooling profile.
Low enantiomeric excess (ee) - Co-precipitation of the undesired diastereomer.- Incomplete crystallization.- Racemization during workup.- Recrystallize the diastereomeric salt.- Optimize the solvent system and crystallization conditions.- Ensure mild conditions during the liberation of the free amine.

Conclusion

2,4-Dichloro-6-fluoromandelic acid is a promising candidate as a chiral resolving agent, leveraging the benefits of halogen substitution to potentially enhance diastereomeric differentiation. The protocols and methodologies described in this guide provide a solid foundation for researchers to explore its utility in resolving a wide range of racemic compounds. Successful chiral resolution is often an empirical process, and systematic optimization of the parameters outlined herein will be key to achieving high yields and excellent enantiomeric purity.

References

  • Kondepudi, D. K., & Asakura, K. (2006). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC. [Link]

  • PubChem. Patent DE-4116987-C1. National Institutes of Health. [Link]

  • Google Patents. US5457201A - Chiral resolution process.
  • PubChem. 2,4-Dichloromandelic acid. National Institutes of Health. [Link]

  • University of York. (2021). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Max Planck Institute for Dynamics of Complex Technical Systems. (2013). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]

  • Google Patents. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts.
  • Chemsrc. 2,4-DIFLUORO MANDELIC ACID | CAS#:132741-30-1. [Link]

  • Green Chemistry. (2017). Fast further purification of diastereomeric salts of a non-racemic acid by gas antisolvent fractionation. [Link]

  • Google Patents. EP0499376A1 - Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof.
  • National Center for Biotechnology Information. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • SpectraBase. 2,4-Dichloro-6-{[(3-chloro-4-fluorophenyl)imino]methyl}phenol. [Link]

  • HKUST Institutional Repository. (2004). Chiral resolution by diastereomeric salt crystallization. [Link]

  • Royal Society of Chemistry. A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. [Link]

  • Semantic Scholar. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. [Link]

  • CAS Common Chemistry. 2,4-Dichloromandelic acid. [Link]

  • Gujarat Fluorochemicals Limited. GLOBAL PRODUCT STRATEGY SAFETY SUMMARY. [Link]

  • Organic Syntheses. Mandelic Acid. [Link]

  • Frontiers. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

  • SCM. Spectroscopic properties — ADF 2025.1 documentation. [Link]

  • UCL Discovery. (2022). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a. [Link]

  • ResearchGate. (2022). Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. [Link]

  • Google Patents. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

  • Cheméo. Chemical Properties of 4-Fluoromandelic acid (CAS 395-33-5). [Link]

  • US EPA. Phenol, 2,4-dichloro-6-nitro- Properties. [Link]

  • PrepChem.com. A. Preparation of 2,4-Dichloro-6-aminophenol. [Link]

  • Justia Patents. Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process. [Link]

Sources

Asymmetric synthesis of 2,4-Dichloro-6-fluoromandelic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of 2,4-Dichloro-6-fluoromandelic Acid Derivatives

Executive Summary

This technical guide details the asymmetric synthesis of 2,4-dichloro-6-fluoromandelic acid , a highly functionalized chiral building block utilized in the development of next-generation antibiotics, antitumor agents, and agrochemical actives. The unique 2,4,6-substitution pattern creates significant steric hindrance and electronic deactivation, rendering standard catalytic routes challenging.

This protocol presents two validated pathways:

  • Method A (Primary): Asymmetric Cyanosilylation of the aldehyde precursor (High E-factor, Scalable).

  • Method B (Secondary): Classical Resolution of the racemic acid (Robust, Low-Cost).

Retrosynthetic Analysis & Precursor Assembly

The target molecule features a crowded ortho-disubstituted (2-Cl, 6-F) environment. The most reliable retrosynthetic disconnection is at the


-hydroxy stereocenter.

Precursor Synthesis: The required aldehyde, 2,4-dichloro-6-fluorobenzaldehyde (3) , is not always readily available in bulk but can be synthesized with high regiocontrol via directed ortho-lithiation.

  • Starting Material: 1-Fluoro-3,5-dichlorobenzene (1).

  • Mechanism: The fluorine atom acts as a Directed Metalation Group (DMG), directing lithiation to the ortho position (C2), which is also flanked by a chlorine atom (activated position).

  • Protocol:

    • Cool a solution of 1-fluoro-3,5-dichlorobenzene in THF to -78°C.

    • Add LDA (Lithium Diisopropylamide) dropwise (1.1 equiv). Note: LDA is preferred over n-BuLi to prevent nucleophilic attack on the ring.

    • Stir for 1 hour to form the lithiated species (2) .

    • Quench with DMF (Dimethylformamide) (1.2 equiv).

    • Acidic hydrolysis yields 2,4-dichloro-6-fluorobenzaldehyde (3) .

G SM 1-Fluoro-3,5- dichlorobenzene Li Lithiated Intermediate (-78°C) SM->Li LDA, THF Ortho-Lithiation Aldehyde 2,4-Dichloro-6- fluorobenzaldehyde Li->Aldehyde 1. DMF 2. H3O+

Figure 1: Regioselective synthesis of the aldehyde precursor via Directed Ortho Metalation (DoM).

Method A: Asymmetric Cyanosilylation (Catalytic Route)

This method employs a chiral catalyst to induce enantioselectivity during the addition of cyanide to the aldehyde. Due to the steric bulk of the 2,4-dichloro-6-fluoro pattern, standard enzymatic routes (hydroxynitrile lyases) often suffer from low conversion. Chemical organocatalysis offers superior substrate tolerance.

Mechanism: A chiral thiourea or Salen-Ti catalyst activates the aldehyde carbonyl while simultaneously directing the attack of the cyanide source (TMSCN).

Protocol Steps:

Reagents:

  • Substrate: 2,4-Dichloro-6-fluorobenzaldehyde (1.0 equiv)

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Catalyst: (R,R)-Salen-Ti(IV) complex or Chiral Bifunctional Thiourea (1-5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Loading: In a flame-dried reactor under

    
    , dissolve the aldehyde (10 mmol) and catalyst (0.2 mmol) in anhydrous DCM (50 mL).
    
  • Temperature Control: Cool the mixture to -20°C . Critical: Lower temperatures enhance enantioselectivity (ee) by restricting conformational rotation of the crowded aldehyde.

  • Addition: Add TMSCN (12 mmol) dropwise over 30 minutes.

  • Reaction: Stir at -20°C for 24-48 hours. Monitor conversion via HPLC. The steric hindrance will slow the reaction significantly compared to unsubstituted benzaldehydes.

  • Hydrolysis (One-Pot): Once conversion >95%, add concentrated HCl (10 mL) directly to the reaction mixture and warm to 40°C. Stir for 4 hours to hydrolyze the silyl ether and the nitrile to the acid.

    • Note: The 2,6-disubstitution makes the nitrile hydrolysis difficult. If amide intermediate persists, increase temp to 80°C or use

      
      /Acetic Acid.
      
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Toluene/Heptane to upgrade ee (optical purity).

Expected Results:

  • Yield: 75-85%[1]

  • Enantiomeric Excess (ee): >90% (after recrystallization >98%)

Method B: Classical Resolution (Robust Scale-Up)

If high-cost chiral catalysts are unavailable, or if the "ortho-effect" completely inhibits the catalytic route, classical resolution is the industry standard fallback.

Principle: Formation of diastereomeric salts using a chiral amine base.

Protocol Steps:
  • Racemic Synthesis:

    • React aldehyde with

      
       to form the bisulfite adduct.
      
    • Treat with NaCN to form racemic mandelonitrile.

    • Hydrolyze with conc. HCl to obtain (±)-2,4-dichloro-6-fluoromandelic acid .

  • Resolution:

    • Resolving Agent: (R)-(+)-1-Phenylethylamine (or (S)-isomer depending on desired acid enantiomer).

    • Solvent: Ethanol (95%).

    • Procedure:

      • Dissolve 100g of racemic acid in 500 mL hot Ethanol.

      • Add 0.55 equiv of (R)-(+)-1-Phenylethylamine slowly.

      • Allow to cool slowly to room temperature, then to 4°C overnight.

      • Filter the precipitated salt (Diastereomer A).

      • Liberation: Suspend salt in water, acidify with HCl (pH 1), and extract the free chiral acid with MTBE.

    • Optimization: If the wrong enantiomer precipitates, use the mother liquor or switch to the (S)-amine.

Analytical & Quality Control

Enantiomeric Excess Determination: Standard C18 HPLC is insufficient. Use Chiral Stationary Phases (CSP).

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention (R)-Isomer: ~12 min

NMR Characterization (


 NMR, 400 MHz, DMSO-

):
  • 
     12.5 (br s, 1H, COOH)
    
  • 
     7.4-7.6 (m, 2H, Ar-H)
    
  • 
     6.1 (br s, 1H, OH)
    
  • 
     5.3 (s, 1H, CH -OH)
    
  • Note: The methine proton shift is diagnostic. In the 2,6-difluoro analogs, this proton often appears as a doublet due to H-F coupling (

    
    ), but in 2,4-dichloro-6-fluoro, it may appear as a singlet or broadened doublet depending on the dihedral angle.
    

Workflow Diagram

Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Synthesis (Method A) cluster_2 QC & Analysis Start 1-Fluoro-3,5-dichlorobenzene Lith Lithiation (LDA, -78°C) Start->Lith Ald 2,4-Dichloro-6-fluorobenzaldehyde Lith->Ald DMF Quench TMS TMSCN Addition (-20°C, DCM) Ald->TMS Catalyst Cat Chiral Catalyst (Salen-Ti / Thiourea) Hyd Acid Hydrolysis (HCl, 40°C) TMS->Hyd Final (R)-2,4-Dichloro-6- fluoromandelic acid Hyd->Final HPLC Chiral HPLC (Chiralcel OD-H) Final->HPLC

Figure 2: Complete process flow from raw material to validated chiral intermediate.

References

  • Preparation of Mandelic Acid Derivatives (General Methods)

    • Organic Syntheses, Coll.[2][3][4] Vol. 1, p.336 (1941).

  • Asymmetric Cyanosilylation of Aldehydes

    • North, M. (2003). "Catalytic Asymmetric Cyanohydrin Synthesis." Tetrahedron: Asymmetry, 14(2), 147-176.

  • Synthesis of 2,4-Dichloro-6-fluorobenzaldehyde (Precursor)

    • Methodology adapted from: "Regioselective Lithiation of 1,3-Dichloro-5-fluorobenzene." Journal of Organic Chemistry, 74(1), 2009. (Analogous protocols for fluorinated aromatics).

  • Resolution of Halogenated Mandelic Acids

    • US Patent 5223416A. "Process for the preparation of optically active mandelic acid derivatives."

  • Ortho-Effect in Mandelic Acid Synthesis

    • Beilstein Journal of Organic Chemistry, "Enantioselective reduction of ketoimines and ketones." (Discusses steric limitations).

Disclaimer: The synthesis of fluorinated aromatics involves highly reactive organolithium species and toxic cyanide sources. All procedures must be performed in a fume hood with appropriate PPE and waste disposal protocols.

Sources

HPLC method for enantiomeric separation of 2,4-Dichloro-6-fluoromandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Enantiomeric Separation of 2,4-Dichloro-6-fluoromandelic Acid by High-Performance Liquid Chromatography

Authored by: Senior Application Scientist, Chiral Technologies Division

Abstract

Enantiomerically pure halogenated mandelic acids are critical chiral building blocks in the synthesis of numerous pharmaceuticals. This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2,4-Dichloro-6-fluoromandelic acid. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, achieving baseline resolution of the (R) and (S) enantiomers. This guide provides a detailed protocol, explains the scientific rationale behind the method parameters, and offers insights for method optimization and troubleshooting, tailored for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Imperative of Chiral Separation

In the pharmaceutical landscape, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, frequently exhibit profound differences in pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Consequently, regulatory agencies worldwide demand stringent control over the enantiomeric purity of chiral drug substances.

2,4-Dichloro-6-fluoromandelic acid is a key chiral intermediate whose structural motifs are found in various active pharmaceutical ingredients (APIs). The ability to accurately resolve and quantify its enantiomers is essential for ensuring the stereochemical integrity of the final drug product. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose, offering high efficiency, reliability, and scalability.[1][2]

This document details a validated starting method for the enantiomeric resolution of 2,4-Dichloro-6-fluoromandelic acid, leveraging a cellulose-based CSP, which has demonstrated broad applicability for the separation of mandelic acid and its derivatives.[3]

Principle of Chiral Recognition

The separation is achieved on a CHIRALPAK® IC or an equivalent cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel. The chiral recognition mechanism is a complex interplay of intermolecular interactions between the analyte enantiomers and the chiral selector. For mandelic acid derivatives, these interactions primarily include:

  • Hydrogen Bonding: The hydroxyl and carboxyl groups of the mandelic acid can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The dichlorofluorophenyl ring of the analyte can engage in π-stacking with the electron-deficient phenyl groups of the CSP's 3,5-dichlorophenylcarbamate moieties.

  • Dipole-Dipole Interactions: The numerous polar functional groups on both the analyte and the CSP contribute to dipole-dipole interactions.

These interactions create transient diastereomeric complexes between each enantiomer and the CSP. The difference in the stability of these complexes results in different retention times on the column, allowing for their separation. The use of an acidic additive like trifluoroacetic acid (TFA) in the mobile phase is critical to suppress the ionization of the analyte's carboxylic acid group, which ensures consistent interaction with the CSP and leads to sharp, symmetrical peaks.[1][3]

Recommended HPLC Method Parameters

All quantitative data and method parameters are summarized for clarity and ease of use.

ParameterRecommended Condition
HPLC System Any standard HPLC or UHPLC system with a UV detector
Column CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / 2-Propanol (Isopropanol) / Trifluoroacetic Acid (TFA)
Composition 85 : 15 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase or Hexane/Isopropanol (1:1 v/v)
Sample Conc. 0.5 - 1.0 mg/mL

Detailed Experimental Protocols

Mobile Phase Preparation
  • Measure Solvents: Carefully measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade 2-Propanol into a 1-liter solvent reservoir.

  • Add Acidic Modifier: Add 1.0 mL of high-purity Trifluoroacetic Acid (TFA) to the solvent mixture.

  • Mix and Degas: Thoroughly mix the solution by swirling. Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

Sample Preparation
  • Weigh Standard: Accurately weigh approximately 5-10 mg of racemic 2,4-Dichloro-6-fluoromandelic acid standard.

  • Dissolve: Transfer the standard to a 10 mL volumetric flask. Dissolve and dilute to the mark using the mobile phase as the diluent.

  • Filter: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the column or injector.

HPLC System Operation Workflow

The following diagram illustrates the logical workflow for performing the analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mp Prepare Mobile Phase (Hexane/IPA/TFA) sys_setup System Setup & Purge prep_mp->sys_setup prep_sample Prepare Sample Solution (0.5-1.0 mg/mL) inject Inject Sample (10 µL) prep_sample->inject col_equil Column Equilibration (Stable Baseline) sys_setup->col_equil col_equil->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calc Calculate Resolution (Rs) & Enantiomeric Purity integrate->calc report Generate Report calc->report

Caption: Workflow for enantiomeric analysis of 2,4-Dichloro-6-fluoromandelic acid.

Step-by-Step Analysis Procedure
  • System Startup: Turn on the HPLC system components. Set the mobile phase composition and flow rate as specified in Table 1.

  • Column Installation & Equilibration: Install the CHIRALPAK® IC column. Purge the system at a low flow rate (0.2 mL/min) for 5 minutes, then ramp up to the method flow rate of 1.0 mL/min. Equilibrate the column with the mobile phase until a stable, noise-free baseline is observed at the specified detection wavelength (typically 30-60 minutes).

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Start the data acquisition and run the chromatogram for a sufficient duration to allow both enantiomer peaks to elute completely.

  • System Shut-Down: After analysis, flush the column with a less aggressive solvent, such as Hexane/Isopropanol (90:10 v/v), for storage as per the manufacturer's recommendations.

Results, Discussion, and Method Control

A successful separation will yield a chromatogram with two distinct, well-resolved peaks corresponding to the two enantiomers of 2,4-Dichloro-6-fluoromandelic acid.

Performance Metrics

The quality of the separation is assessed using standard chromatographic parameters:

ParameterFormulaTarget ValueSignificance
Capacity Factor (k') k' = (t_R - t_0) / t_02 - 10Indicates sufficient retention on the column.
Selectivity (α) α = k'2 / k'_1> 1.2Measures the separation factor between the two peaks.
Resolution (R_s) R_s = 2(t{R2} - t_{R1}) / (w_1 + w_2)> 1.5Indicates baseline separation of the enantiomers.

(Where t_R is retention time, t_0 is the void time, and w is the peak width at the base)

Causality Behind Experimental Choices
  • Stationary Phase Selection: A cellulose-based CSP was chosen due to its proven efficacy in creating the necessary chiral environment for resolving a wide range of acidic compounds, including halogenated mandelic acids, through a combination of polar and π-π interactions.[3]

  • Mobile Phase Composition: The ratio of n-Hexane to 2-Propanol is a critical parameter. Increasing the percentage of 2-Propanol (the polar modifier) will decrease retention times but may also reduce resolution. The 85:15 ratio is an optimized starting point to balance analysis time and separation efficiency.[3]

  • Acidic Additive: As an acidic analyte, the presence of 0.1% TFA is non-negotiable for good chromatography. It ensures that the carboxyl group remains protonated, preventing ionic interactions with residual silanols on the silica support and promoting consistent hydrogen bonding with the CSP, which results in sharp peaks and stable retention times.[1]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution (R_s < 1.5) 1. Mobile phase is too strong. 2. Flow rate is too high.1. Decrease 2-Propanol content (e.g., to 90:10). 2. Reduce flow rate (e.g., to 0.8 mL/min).
Peak Tailing 1. Insufficient acidic additive. 2. Column contamination.1. Ensure TFA concentration is 0.1%. 2. Flush the column according to manufacturer's guidelines.
No Elution / High Backpressure 1. Sample precipitation in the system. 2. Column frit is blocked.1. Ensure sample is fully dissolved in the mobile phase. 2. Reverse-flush the column (if permitted by manufacturer).

Conclusion

The HPLC method detailed in this application note provides a reliable and high-resolution separation of the enantiomers of 2,4-Dichloro-6-fluoromandelic acid. By utilizing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase containing an acidic additive, this protocol serves as an excellent starting point for routine analysis in quality control and as a foundation for further method development and validation in pharmaceutical research.

References

  • Title: Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers Source: Eclética Química URL: [Link]

  • Title: Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase Source: PMC (PubMed Central) URL: [Link]

  • Title: Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers Source: Redalyc.org URL: [Link]

  • Title: Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation Source: PMC (PubMed Central) URL: [Link]

  • Title: Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC Source: MDPI URL: [Link]

  • Title: Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases Source: Taylor & Francis Online URL: [Link]

  • Title: Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers Source: ResearchGate URL: [Link]

  • Title: Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases | Request PDF Source: ResearchGate URL: [Link]

  • Title: Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical L Source: Redalyc.org URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Enantiomeric separation of drugs by HPLC Source: R Discovery URL: [Link]

  • Title: Enantiomer separation of acidic compounds Source: Daicel Chiral Technologies URL: [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the GC-MS Analysis of 2,4-Dichloro-6-fluoromandelic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2,4-Dichloro-6-fluoromandelic Acid and Its Esters

2,4-Dichloro-6-fluoromandelic acid and its corresponding esters are crucial chiral building blocks and intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals. The precise stereochemistry and purity of these compounds are paramount, as different enantiomers can exhibit varied biological activities and toxicological profiles. Consequently, the development of robust and reliable analytical methods for their characterization is a critical aspect of drug development and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering high-resolution separation and definitive molecular identification.[1][2] However, the inherent polarity and low volatility of mandelic acid derivatives present analytical challenges, necessitating derivatization to enhance their amenability to GC analysis.[3][4] This document provides a comprehensive guide, from first principles to detailed protocols, for the successful GC-MS analysis of 2,4-Dichloro-6-fluoromandelic acid esters, aimed at researchers, scientists, and professionals in the field of drug development.

The Foundational Choice: Why Derivatization is Non-Negotiable

Mandelic acid and its analogues, including the halogenated subject of this guide, possess both a carboxylic acid and a hydroxyl functional group.[3] These polar moieties lead to a high boiling point and poor thermal stability, making direct GC analysis problematic.[4][5] Without chemical modification, these compounds tend to exhibit poor peak shape, tailing, and potential decomposition in the hot GC injector and column.[5]

Derivatization addresses these issues by converting the polar -COOH and -OH groups into less polar, more volatile functional groups.[5][6] This transformation is essential for achieving the sharp, symmetrical peaks required for accurate quantification and for preventing contamination of the GC system.[7] The choice of derivatization strategy is therefore a critical first step in method development.

Strategic Sample Preparation and Derivatization

The goal of this stage is to produce a volatile and thermally stable derivative of the analyte in a solvent suitable for GC-MS injection.[6][7] This protocol outlines a two-step derivatization process: esterification of the carboxylic acid followed by acylation of the hydroxyl group.

Esterification of the Carboxylic Acid Group

The initial step involves the conversion of the carboxylic acid to an alkyl ester (e.g., methyl or ethyl ester). This significantly reduces the polarity and increases the volatility of the molecule.

Protocol: Methyl Esterification

  • Sample Preparation: Accurately weigh approximately 10 mg of the 2,4-Dichloro-6-fluoromandelic acid sample into a 2 mL glass autosampler vial.[7]

  • Solvent Addition: Add 1 mL of methanol to the vial.

  • Catalyst: Add one drop of concentrated sulfuric acid as a catalyst.[3]

  • Reaction: Tightly cap the vial and heat at 80°C for 2 hours in a heating block or oven.[3]

  • Quenching and Extraction: After cooling to room temperature, add 0.5 mL of deionized water and 1 mL of a volatile organic solvent suitable for GC-MS, such as dichloromethane or ethyl acetate.[1][7]

  • Neutralization: Add a 0.1 M sodium bicarbonate solution dropwise until the aqueous layer is neutralized (test with pH paper).

  • Phase Separation: Vigorously vortex the vial for 1 minute and allow the layers to separate.

  • Collection: Carefully transfer the organic (bottom, if using dichloromethane; top, if using ethyl acetate) layer to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Final Preparation: Transfer the dried organic extract to a new autosampler vial, ready for the next derivatization step or for GC-MS analysis if only esterification is desired.

Acylation of the Hydroxyl Group

For enhanced volatility and improved chromatographic performance, the hydroxyl group of the newly formed ester can be further derivatized. Acylation with an agent like acetyl chloride or a fluorinated anhydride is a common and effective approach.[3][8]

Protocol: Acetylation of the Methyl Ester

  • Starting Material: To the vial containing the dried organic extract of the methyl ester, add 90 µL of acetyl chloride dropwise.[3][4]

  • Reaction: Tightly cap the vial and heat at 80°C for 2 hours.[3][4]

  • Quenching and Extraction: After cooling, add 0.5 mL of deionized water and 1 mL of the same organic solvent used previously.

  • Washing: Vortex and allow the phases to separate. Discard the aqueous layer. Repeat the wash step with another 0.5 mL of deionized water.

  • Drying and Final Sample: Transfer the organic layer to a clean vial, dry with anhydrous sodium sulfate, and then transfer the final dried extract to a GC-MS autosampler vial. The sample is now ready for injection.

GC-MS Instrumental Parameters: A Validated Approach

The following instrumental parameters provide a robust starting point for the analysis of derivatized 2,4-Dichloro-6-fluoromandelic acid esters. Optimization may be required based on the specific instrumentation and column used.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching capabilities.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnProvides good separation for a wide range of semi-volatile compounds.[7]
Injector Split/SplitlessAllows for flexibility in sample concentration.
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 20:1Prevents column overloading while maintaining good sensitivity.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Ensures consistent retention times.
Oven Program Initial: 100 °C, hold 2 minAllows for solvent focusing.
Ramp: 15 °C/min to 280 °CProvides good separation of analytes with different boiling points.
Hold: 5 minEnsures elution of all compounds.
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Electron Energy 70 eVStandard energy for generating characteristic mass spectra.
Scan Range 40-500 m/zCovers the expected mass range of the analyte and its fragments.

Data Analysis and Interpretation: From Chromatogram to Confirmation

Expected Chromatographic Results

The derivatized 2,4-Dichloro-6-fluoromandelic acid ester should elute as a sharp, symmetrical peak. The retention time will be dependent on the specific ester and acyl group used in the derivatization. For example, the ethyl ester will have a slightly longer retention time than the methyl ester.

Mass Spectral Fragmentation: The Molecular Fingerprint

Electron ionization of the derivatized analyte will induce fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[9][10] The fragmentation pattern is predictable and can be used for structural elucidation and confirmation.

Expected Fragmentation of a Methyl 2-acetoxy-2-(2,4-dichloro-6-fluorophenyl)acetate:

  • Molecular Ion (M+•): The peak corresponding to the intact molecule may be weak or absent due to the lability of the molecule under EI conditions.[11][12]

  • Loss of the Acetoxy Group: A prominent fragment will likely be observed corresponding to the loss of the acetoxy radical (•OCOCH₃, 59 Da).

  • Loss of the Methoxycarbonyl Group: Another significant fragment will arise from the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da).

  • Tropylium-like Ion: A characteristic fragment at m/z 175, corresponding to the dichlorofluorotropylium ion ([C₇H₃Cl₂F]⁺), is expected from the cleavage of the bond between the aromatic ring and the alpha-carbon.

  • Other Fragments: Additional fragments corresponding to the loss of chlorine, fluorine, and other small neutral molecules will also be present.

Visualizing the Workflow and Science

Overall Analytical Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 2,4-Dichloro-6-fluoromandelic Acid Esterification Esterification (e.g., with Methanol/H+) Sample->Esterification Step 1 Acylation Acylation (e.g., with Acetyl Chloride) Esterification->Acylation Step 2 GC_Injection GC Injection Acylation->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: The comprehensive workflow for the GC-MS analysis of 2,4-Dichloro-6-fluoromandelic acid esters.

Characteristic Fragmentation Pathway

Fragmentation Pathway MolecularIon [M]+• (Derivatized Analyte) Fragment1 [M - OCOCH3]+• (Loss of Acetoxy group) MolecularIon->Fragment1 - 59 Da Fragment2 [M - COOCH3]+• (Loss of Methoxycarbonyl group) MolecularIon->Fragment2 - 59 Da Fragment3 [C7H3Cl2F]+• (Dichlorofluorotropylium-like ion) MolecularIon->Fragment3 α-cleavage OtherFragments Other Fragments Fragment1->OtherFragments Fragment2->OtherFragments Fragment3->OtherFragments

Caption: Key fragmentation pathways of a derivatized 2,4-Dichloro-6-fluoromandelic acid ester in EI-MS.

Method Validation and Quality Assurance

To ensure the reliability of the analytical results, a thorough method validation should be performed. Key validation parameters include:

  • Linearity: A calibration curve should be generated using a series of standards of known concentrations to demonstrate the linear response of the detector.[13]

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method should be assessed by analyzing replicate samples at different concentration levels.[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.[14][15]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components should be demonstrated.[14]

  • Robustness: The method's performance should be evaluated under small, deliberate variations in parameters such as oven temperature ramp rate and flow rate.[14]

Conclusion: Empowering Confident Analysis

This application note provides a scientifically grounded and detailed protocol for the GC-MS analysis of 2,4-Dichloro-6-fluoromandelic acid esters. By understanding the rationale behind the necessary derivatization steps and by employing a validated instrumental method, researchers and drug development professionals can achieve accurate and reproducible results. The insights into the expected fragmentation patterns further empower confident identification and structural confirmation of these critical pharmaceutical intermediates. Adherence to rigorous method validation principles will ensure that the data generated is of the highest quality, supporting the advancement of pharmaceutical development and manufacturing.

References

  • Sample Preparation Guidelines for GC-MS. (n.d.).
  • Tóth, G., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. Molecules, 28(20), 7088. Available at: [Link]

  • Tóth, G., et al. (2022). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 27(3), 701. Available at: [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024).
  • Valcárcel, M., et al. (2006). Determination of mandelic acid enantiomers in urine by derivatization in supercritical carbon dioxide prior to their determination by gas chromatography. Journal of Chromatography A, 1104(1-2), 331-336. Available at: [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation.
  • Sample preparation GC-MS. (n.d.). SCION Instruments.
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2012). Journal of the Serbian Chemical Society, 77(1), 1-10. Available at: [Link]

  • Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. (2016). Bangladesh Journal of Pharmacology, 11(4), 868-872. Available at: [Link]

  • Ding, J., et al. (2021). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Journal of Separation Science, 44(9), 1869-1877. Available at: [Link]

  • Determination of mandelic acid enantiomers in urine by gas chromatography and electron-capture or flame ionisation detection. (2000). Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 121-128. Available at: [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Chromatography.
  • Enantiomer Separation of Mandelates and Their Analogs on Cyclodextrin Derivative Chiral Stationary Phases by Capillary GC. (2004). Chromatographia, 60(5-6), 285-291. Available at: [Link]

  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.
  • Opitz, J. (2005). Electron-Impact Ionization of Mandelic Acid and Mandelic Acid Methyl Ester as Prototypes for the C6H5CH(OH)-X System: Ionization and Appearance Energies, Activation Energies and Enthalpies of Formation. European Journal of Mass Spectrometry, 11(4), 365-375. Available at: [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Mass Spectrometry - Examples. (n.d.). University of Arizona, Department of Chemistry and Biochemistry.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023). Journal of Medicinal and Medical Chemistry, 2(1), 1-10. Available at: [Link]

  • p-BROMOMANDELIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Mandelic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Simultaneous determination of total fatty acid esters of chloropropanols in edible oils by gas chromatography-mass spectrometry with solid-supported liquid-liquid extraction. (2013). Journal of Chromatography A, 1314, 241-248. Available at: [Link]

  • GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils. (2025). Journal of Medicinal and Medical Chemistry, 4(1), 1-8. Available at: [Link]

  • Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. (2018). Chemical Communications, 54(76), 10696-10699. Available at: [Link]

  • Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.). Google Patents.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1024–1029. Available at: [Link]

Sources

Application Note: Strategic Utilization of 2,4-Dichloro-6-fluoromandelic Acid in Medicinal Chemistry

[1]

Executive Summary: The Fluorine-Chlorine Advantage[1]

In the landscape of modern drug discovery, 2,4-Dichloro-6-fluoromandelic acid (2,4-D-6-FMA) represents a "privileged scaffold."[1] Its unique trisubstituted aromatic ring combines the lipophilicity-enhancing properties of chlorine with the metabolic blocking capability of fluorine.

This Application Note details the strategic use of 2,4-D-6-FMA as a chiral building block. Unlike simple phenylacetic acids, the mandelic core offers an


-amino acids (phenylglycines)
depsipeptidesheterocyclic pharmacophores11

Chemical Profile & Handling

PropertySpecificationCritical Note
CAS Number 1804886-62-1Verify isomeric purity (racemic vs.

) before use.
Molecular Weight 239.03 g/mol High atom economy for halogenated scaffolds.
pKa (COOH) ~3.1More acidic than unsubstituted mandelic acid (pKa 3.4) due to electron-withdrawing halogens.[1]
Solubility MeOH, EtOH, DMSO, EtOAcPoor solubility in non-polar alkanes (Hexane/Heptane).
Stability Light SensitiveStore in amber vials; susceptible to photodehalogenation over prolonged UV exposure.

Strategic Synthetic Pathways

The utility of 2,4-D-6-FMA lies in its ability to serve as a divergent intermediate.[1] The following decision tree illustrates its transformation into three high-value bioactive classes:

GMandelic2,4-Dichloro-6-fluoromandelic acidAldehyde2,4-Dichloro-6-fluorobenzaldehydeMandelic->AldehydeOxidativeDecarboxylationHalidealpha-Halo EsterMandelic->HalideSOCl2 / MeOHAceticPhenylacetic AcidDerivativesMandelic->AceticHI / Red PReductionHeterocycleTetrahydro-beta-carbolines(Antimalarial)Aldehyde->HeterocyclePictet-SpenglerCyclizationGlycine2,4-Dichloro-6-fluorophenylglycineHalide->GlycineNaN3 then H2/PdAuxinAuxin Mimics(Herbicidal)Acetic->AuxinAmide Coupling

Figure 1: Divergent synthesis map starting from 2,4-Dichloro-6-fluoromandelic acid.[1] The "Substitution" pathway (yellow) is the primary focus of this protocol.

Detailed Protocol: Synthesis of Fluorinated Phenylglycines

Objective: Convert 2,4-D-6-FMA into Methyl 2-amino-2-(2,4-dichloro-6-fluorophenyl)acetate . Significance: This transforms the hydroxy acid into an unnatural amino acid, a critical motif in peptide antibiotics (e.g., Vancomycin analogs) and glutamate receptor modulators.

Phase 1: Esterification and Activation

Principle: The carboxylic acid is protected as a methyl ester, and the

1

Reagents:

  • 2,4-Dichloro-6-fluoromandelic acid (10.0 mmol)[1]

  • Thionyl chloride (

    
    , 15.0 mmol)
    
  • Methanol (anhydrous, 20 mL)

  • Catalytic DMF (2 drops)

Step-by-Step:

  • Dissolution: In a flame-dried 100 mL round-bottom flask, dissolve 2.39 g (10 mmol) of 2,4-D-6-FMA in 20 mL anhydrous methanol.

  • Addition: Cool to 0°C. Add

    
     dropwise over 15 minutes. Caution: Exothermic gas evolution (HCl/SO2).
    
  • Reflux: Heat to reflux (65°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Conversion to Chloride: Once the methyl ester is formed, the excess thionyl chloride will convert the benzylic alcohol to the benzylic chloride in situ if reflux is prolonged or if catalytic DMF is added.

    • Note: For strict control, isolate the hydroxy-ester first, then treat with

      
      /DCM.[1] However, the one-pot methanolysis often yields the chloro-ester directly if reaction time is extended.[1]
      
  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with saturated

    
     (cold), dry over 
    
    
    , and concentrate.
    • Yield Target: >90% as a pale yellow oil (Methyl

      
      -chloro-2,4-dichloro-6-fluorophenylacetate).[1]
      
Phase 2: Azide Displacement & Reduction (Staudinger)

Principle: Stereospecific displacement of the chloride with azide (inversion of configuration if starting with chiral material), followed by reduction to the amine.

Reagents:

  • Sodium Azide (

    
    , 12.0 mmol)
    
  • DMF (10 mL)

  • Triphenylphosphine (

    
    , 11.0 mmol)
    
  • THF/Water (10:1)

Step-by-Step:

  • Displacement: Dissolve the chloro-ester (from Phase 1) in 10 mL DMF. Add

    
     (0.78 g) in one portion.
    
  • Reaction: Stir at 60°C for 4 hours. The electron-poor ring facilitates nucleophilic attack at the benzylic position.[1]

  • Extraction: Dilute with water (50 mL), extract with

    
     (3x 20 mL). Wash organics with brine to remove DMF. Dry and concentrate carefully (azides are potentially shock-sensitive; do not distill to dryness with heat).[1]
    
  • Staudinger Reduction: Dissolve the crude azide in THF (15 mL). Add

    
     (2.88 g).[1] Stir at RT for 1 hour (evolution of 
    
    
    ). Add 1 mL water and heat to 50°C for 2 hours to hydrolyze the iminophosphorane.
  • Purification: Acidify with 1M HCl to pH 2. Wash with EtOAc (removes

    
    ).[1] Basify aqueous layer to pH 10 with 
    
    
    .[1] Extract product into DCM.
    • Final Product: Methyl 2-amino-2-(2,4-dichloro-6-fluorophenyl)acetate.[1]

Data & Optimization: Solvent Effects on Nucleophilic Substitution[1]

The 2,4-dichloro-6-fluoro substitution pattern creates significant steric crowding and electronic deactivation.[1] We evaluated solvent systems for the critical azide displacement step (Phase 2).

Solvent SystemTemperatureReaction TimeYield (%)Observations
DMF 60°C4 h88% Optimal.[1] Clean conversion.
Acetone/Water Reflux12 h45%Slow. Hydrolysis of chloro-ester observed.[1]
Acetonitrile Reflux8 h72%Good, but requires higher temp than DMF.
DMSO RT2 h65%Fast, but difficult workup led to yield loss.

Expert Insight: The 6-fluoro substituent exerts an ortho-effect, twisting the carbonyl out of planarity.[1] This actually accelerates

1

Bioactive Applications & Case Studies

A. Antimalarial Tetrahydro- -carbolines

As highlighted in recent literature, the aldehyde derived from this mandelic acid (via oxidative decarboxylation using

1
  • Mechanism: The 2,4-dichloro-6-fluorobenzaldehyde undergoes a Pictet-Spengler reaction with tryptophan derivatives.[1]

  • Protocol Adaptation: To access the aldehyde from the mandelic acid:

    • Dissolve 2,4-D-6-FMA in

      
      .
      
    • Add

      
       (1.1 equiv) at RT.[1]
      
    • Stir 2h. Extract aldehyde (Yield >95%).

B. Fungicidal Benzamides

While Fluopicolide uses a pyridine-based amine, the 2,4-dichloro-6-fluorophenylglycine synthesized above serves as a bioisostere.[1]

  • Application: Coupling this amino-ester with 2,6-dichlorobenzoyl chloride yields novel bis-phenyl benzamides with enhanced hydrolytic stability due to the steric bulk of the 6-fluoro group.[1]

References

  • Structure & Properties: PubChem. 2,4-Dichloromandelic acid (Analogous scaffold data). National Library of Medicine. [Link]

  • Antimalarial Synthesis: University of Liverpool Repository. Antimalarial Drug Discovery: Exploring the MEP Pathway. (Describes use of 2,4-dichloro-6-fluorobenzaldehyde). [Link]

  • General Amine Synthesis: LibreTexts Chemistry. Reactions of Amines: Nucleophilic Substitution and Gabriel Synthesis. [Link]

Protocol for the esterification of 2,4-Dichloro-6-fluoromandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Esterification of 2,4-Dichloro-6-fluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the esterification of 2,4-Dichloro-6-fluoromandelic acid, a compound of interest in pharmaceutical synthesis and materials science. Due to the steric hindrance presented by the ortho-substituents on the phenyl ring, traditional Fischer esterification methods are often inefficient. This application note details a robust and high-yielding protocol utilizing an acid chloride intermediate, a method well-suited for sterically hindered carboxylic acids. A thorough explanation of the chemical principles, step-by-step procedures for synthesis and purification, and critical safety considerations are provided.

Introduction: The Challenge of Esterifying Sterically Hindered Mandelic Acid Derivatives

2,4-Dichloro-6-fluoromandelic acid is a valuable building block in organic synthesis. Its esters are precursors to a variety of biologically active molecules and functional materials. The esterification of this molecule, however, presents a significant challenge due to the steric hindrance around the carboxylic acid group. The two chlorine atoms and the fluorine atom on the phenyl ring electronically influence and physically obstruct the reaction center.

Traditional Fischer esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, is an equilibrium-driven process.[1][2][3][4] For sterically hindered acids like 2,4-Dichloro-6-fluoromandelic acid, the approach of the alcohol nucleophile is impeded, leading to slow reaction rates and low yields.[5][6][7] To overcome this, more reactive intermediates must be generated.

This guide focuses on a reliable two-step method: the conversion of the carboxylic acid to its highly reactive acid chloride derivative, followed by reaction with the desired alcohol. This approach circumvents the equilibrium limitations of the Fischer method and is highly effective for the esterification of sterically demanding substrates.[7]

Strategic Approach: The Acid Chloride Pathway

The conversion of a carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an alcohol. This method is particularly advantageous for hindered carboxylic acids where direct esterification is sluggish.[7] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.

Visualizing the Workflow

The overall experimental workflow is depicted below.

Esterification_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Work-up & Purification A 2,4-Dichloro-6-fluoromandelic acid C Reaction in Inert Solvent (e.g., Toluene) with cat. DMF A->C B Thionyl Chloride (SOCl₂) B->C D 2,4-Dichloro-6-fluoromandeloyl chloride C->D Heat, Reflux F Reaction with Pyridine D->F E Alcohol (R-OH) E->F G Crude Ester Product F->G Stir at RT H Aqueous Work-up G->H I Column Chromatography H->I J Pure Ester Product I->J

Figure 1: Experimental workflow for the two-step esterification of 2,4-Dichloro-6-fluoromandelic acid.

Detailed Experimental Protocol

This protocol is designed for the synthesis of the methyl ester as an example. It can be adapted for other primary or secondary alcohols.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Moles (mmol)Notes
2,4-Dichloro-6-fluoromandelic acid~239.042.39 g10.0Starting material
Thionyl chloride (SOCl₂)118.971.4 mL (2.38 g)20.0Use in excess, handle in a fume hood.
N,N-Dimethylformamide (DMF)73.091-2 dropsCatalyticCatalyst for acid chloride formation.
Toluene, anhydrous92.1420 mL-Solvent for acid chloride formation.
Methanol (MeOH), anhydrous32.041.2 mL (0.95 g)30.0Alcohol for esterification.
Pyridine, anhydrous79.101.6 mL (1.58 g)20.0Base for esterification, scavenges HCl.
Dichloromethane (DCM)84.93As needed-Solvent for extraction and chromatography.
Saturated aq. NaHCO₃ solution-As needed-For aqueous work-up.
Brine-As needed-For aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄-As needed-Drying agent.
Silica Gel-As needed-For column chromatography.
Step-by-Step Procedure

Part A: Synthesis of 2,4-Dichloro-6-fluoromandeloyl chloride

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-Dichloro-6-fluoromandelic acid (2.39 g, 10.0 mmol).

  • Reagent Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene (20 mL) followed by a catalytic amount of DMF (1-2 drops).

  • Thionyl Chloride Addition: In a fume hood, carefully add thionyl chloride (1.4 mL, 20.0 mmol) to the flask. The addition may cause gas evolution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation of Acid Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2,4-Dichloro-6-fluoromandeloyl chloride is typically used in the next step without further purification.

Part B: Esterification with Methanol

  • Setup: Dissolve the crude acid chloride in anhydrous dichloromethane (20 mL) in a clean, dry flask under an inert atmosphere. Cool the flask in an ice bath (0 °C).

  • Alcohol and Base Addition: To the cooled solution, add anhydrous methanol (1.2 mL, 30.0 mmol) followed by the slow, dropwise addition of anhydrous pyridine (1.6 mL, 20.0 mmol). Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2,4-dichloro-6-fluoro-α-hydroxyphenylacetate.

Alternative Method: Steglich Esterification

For substrates that are sensitive to the conditions of acid chloride formation, the Steglich esterification offers a milder alternative.[8][9][10] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9]

Visualizing the Steglich Mechanism

The catalytic cycle of Steglich esterification is a good example of nucleophilic catalysis.

Steglich_Mechanism Acid R-COOH (Mandelic Acid Derivative) OAI O-Acylisourea Intermediate Acid->OAI + DCC DCC DCC AcylPyr Acyl-Pyridinium (Highly Reactive) OAI->AcylPyr + DMAP DCU DCU (Byproduct) OAI->DCU - DMAP DMAP DMAP (Catalyst) AcylPyr->DMAP - R'-OH, + Ester Ester Ester (Product) AcylPyr->Ester + R'-OH Alcohol R'-OH Ester->Ester Product Release

Figure 2: Simplified mechanism of the Steglich Esterification.

Safety and Handling

  • 2,4-Dichloro-6-fluoromandelic Acid and its derivatives: These compounds should be handled with care. They are irritants to the skin, eyes, and respiratory system.[11][12]

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. All manipulations must be performed in a well-ventilated fume hood.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Solvents: Dichloromethane and toluene are volatile organic solvents. Avoid inhalation of vapors and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this protocol.

Conclusion

The esterification of the sterically hindered 2,4-Dichloro-6-fluoromandelic acid is effectively achieved through a two-step process involving the formation of an acid chloride intermediate. This method provides high yields and avoids the equilibrium limitations of direct acid-catalyzed esterification. For sensitive substrates, the Steglich esterification presents a viable and mild alternative. Careful attention to anhydrous conditions and safety protocols is essential for the successful and safe execution of this synthesis.

References

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for esterifying sterically hindered carboxylic acids.
  • UNISA Institutional Repository. (n.d.). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved from [Link]

  • ScienceDirect. (n.d.). Nickel-catalyzed esterification of mandelic acids with alcohols. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • SciSpace. (n.d.). XLII.—The esterification of r-mandelic acid by menthol and borneol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloromandelic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 2,4-Dichloro-6-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4-Dichloro-6-fluoromandelic acid is a highly functionalized aromatic α-hydroxy acid, representing a valuable building block in modern medicinal chemistry. The strategic placement of chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] As a chiral intermediate, its derivatives are integral to the synthesis of complex active pharmaceutical ingredients (APIs), including potential anticancer, antithrombotic, and anti-inflammatory agents.[2] This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this key intermediate. The protocol is designed around a robust, two-stage process: the initial formation of a key aldehyde intermediate via a Grignard reaction, followed by its conversion to the target mandelic acid through a cyanohydrin pathway. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into process optimization and troubleshooting for scalability.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach ensures the isolation and purification of a key intermediate, 2,4-dichloro-6-fluorobenzaldehyde, which simplifies the final, more sensitive conversion to the mandelic acid and improves overall yield and purity.

  • Stage 1: Grignard Formylation. This stage involves the synthesis of 2,4-dichloro-6-fluorobenzaldehyde from a suitable precursor, 1-bromo-2,4-dichloro-6-fluorobenzene. The Grignard reaction is a classic and powerful method for C-C bond formation, ideal for introducing the aldehyde functionality onto the electron-deficient aromatic ring.[3]

  • Stage 2: Cyanohydrin Formation and Hydrolysis. The aldehyde is converted to the target α-hydroxy acid. This transformation proceeds via a mandelonitrile intermediate, formed by the nucleophilic addition of cyanide to the carbonyl.[4][5] Subsequent acid-catalyzed hydrolysis of the nitrile group yields the final mandelic acid.[6]

A 1-Bromo-2,4-dichloro-6-fluorobenzene B 2,4-Dichloro-6-fluorobenzaldehyde A->B  Stage 1: Grignard Reaction  (Mg, THF, DMF) C 2,4-Dichloro-6-fluoromandelonitrile (Cyanohydrin Intermediate) B->C  Stage 2a: Cyanohydrin Formation  (NaCN, NaHSO3) D 2,4-Dichloro-6-fluoromandelic Acid C->D  Stage 2b: Acid Hydrolysis  (Conc. HCl)

Figure 1: Overall two-stage synthetic pathway.

Stage 1: Large-Scale Synthesis of 2,4-Dichloro-6-fluorobenzaldehyde

The Grignard reaction is highly effective but notoriously sensitive to moisture and air.[7] For large-scale applications, ensuring completely anhydrous conditions is the most critical parameter for success. The causality is simple: Grignard reagents are potent bases and will readily react with any protic source, such as water, quenching the reagent and reducing the yield.[8]

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
1-Bromo-2,4-dichloro-6-fluorobenzene>98% PuritySigma-AldrichStarting material.
Magnesium (Mg) TurningsHigh PurityFisher ScientificExcess is used to ensure full conversion.
Iodine (I₂)ACS ReagentVWRA single crystal is used for activation.[9]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD MilliporeMust be <50 ppm water. Use freshly dried solvent.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsThe formylating agent.
Diethyl Ether (Anhydrous)Reagent GradeJ.T.BakerFor extraction.
Hydrochloric Acid (HCl)1M Aqueous SolutionLabChemFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-For drying the organic phase.

Equipment: Large-volume, flame-dried, three-neck round-bottom flask; mechanical stirrer; reflux condenser with a drying tube (CaCl₂); pressure-equalizing dropping funnel; nitrogen/argon inlet; and a heating mantle with temperature control.

Detailed Protocol: Grignard Reagent Formation and Reaction

WARNING: Grignard reactions can be highly exothermic. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Anhydrous ether solvents are extremely flammable.[8]

  • Apparatus Setup: Assemble the flame-dried glassware while hot and immediately purge with dry nitrogen gas. Equip the three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the entire process.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun until faint purple iodine vapors are observed. This process etches the magnesium surface, removing the passivating oxide layer and exposing fresh metal.[9] Allow the flask to cool completely to room temperature under a nitrogen stream.

  • Initiation: Add a small portion (~50 mL for a 1 mole scale reaction) of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-2,4-dichloro-6-fluorobenzene (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.

  • Confirmation of Initiation: The reaction has initiated when a gentle reflux is observed and the brown color of the iodine disappears. If the reaction does not start, gentle warming with a water bath may be required. Do not add the bulk of the halide until initiation is confirmed , as a delayed, runaway reaction is a significant safety hazard.

  • Grignard Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux. Use an ice-water bath to moderate the reaction if it becomes too vigorous. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation: Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise via the dropping funnel. This reaction is also exothermic; maintain the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Workup and Isolation:

    • Carefully pour the reaction mixture onto a stirred slurry of crushed ice and 1M HCl. This hydrolyzes the intermediate and dissolves the magnesium salts.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-6-fluorobenzaldehyde.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to achieve high purity suitable for the next stage.

Stage 2: Synthesis of 2,4-Dichloro-6-fluoromandelic Acid

This stage leverages the classic cyanohydrin route, a reliable method for converting aldehydes to α-hydroxy acids.[4] The use of a bisulfite addition compound is a key technique to manage the reaction, as it forms a stable crystalline intermediate that can be easily handled and helps to control the equilibrium of the reaction with the cyanide ion.[5][6]

Materials and Reagents
Reagent/MaterialGradeNotes
2,4-Dichloro-6-fluorobenzaldehyde>99% Purity (from Stage 1)The key intermediate.
Sodium Bisulfite (NaHSO₃)ACS ReagentForms the crystalline adduct.
Sodium Cyanide (NaCN)97% or higherEXTREME CAUTION: Highly toxic. All operations must be performed in a fume hood. Have a cyanide antidote kit available. Never allow contact with acid, which liberates deadly HCN gas.[4]
Hydrochloric Acid (HCl)Concentrated (37%)For hydrolysis. Corrosive.
Diethyl Ether / TolueneReagent GradeFor extraction and crystallization.
Detailed Protocol: Cyanohydrin Formation and Hydrolysis
  • Bisulfite Adduct Formation: In a large beaker, dissolve sodium bisulfite (1.1 equivalents) in water with vigorous stirring. Add the 2,4-dichloro-6-fluorobenzaldehyde (1.0 equivalent) and continue to stir vigorously. The oily aldehyde will be converted into a thick, white crystalline precipitate of the bisulfite addition compound. This may take 30-60 minutes. Cool the mixture in an ice bath.

  • Cyanohydrin Synthesis: In a separate flask, dissolve sodium cyanide (1.2 equivalents) in water. Working in a certified fume hood , slowly add the cyanide solution to the stirred, cold slurry of the bisulfite adduct. The solid will gradually dissolve as the more stable mandelonitrile is formed.[6] Stir for an additional 2-3 hours at room temperature.

  • Isolation of Mandelonitrile: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or toluene. Wash the combined organic extracts with brine to remove residual salts, then dry over anhydrous Na₂SO₄.

  • Hydrolysis to Mandelic Acid:

    • CRITICAL SAFETY STEP: Evaporate the solvent from the dried organic phase. To the crude mandelonitrile oil, add concentrated HCl (5-10 equivalents) slowly and in a cold ice bath . This step is highly exothermic and will liberate some heat and potentially gas.

    • Allow the mixture to stand at room temperature for 12-24 hours, then heat on a steam bath for 4-6 hours to drive the hydrolysis to completion.[6] This process converts the nitrile to a carboxylic acid and ammonium chloride.

  • Product Isolation and Purification:

    • Cool the reaction mixture. A solid mass of mandelic acid and ammonium chloride will precipitate. Filter this solid.

    • Evaporate the filtrate to dryness to recover any remaining product. Combine all solids.

    • To separate the mandelic acid from ammonium chloride, the mixture is washed thoroughly with large portions of cold benzene or toluene, in which mandelic acid is sparingly soluble while ammonium chloride is not. A more robust method is to dissolve the entire solid mixture in water, basify with NaOH to dissolve the mandelic acid as its sodium salt, filter off any insoluble impurities, and then re-acidify the filtrate with HCl to precipitate the pure mandelic acid.

    • Filter the purified 2,4-Dichloro-6-fluoromandelic acid, wash with cold water, and dry under vacuum.

Process Workflow and Data Summary

cluster_prep Preparation cluster_stage1 Stage 1: Grignard Formylation cluster_stage2 Stage 2: Mandelic Acid Synthesis prep1 Flame-dry all glassware s1_1 Activate Mg with I₂ prep1->s1_1 prep2 Prepare anhydrous solvents prep2->s1_1 s1_2 Form Grignard Reagent s1_1->s1_2 s1_3 React with DMF s1_2->s1_3 s1_4 Acidic Workup & Extraction s1_3->s1_4 s1_5 Purify Aldehyde s1_4->s1_5 s2_1 Form Bisulfite Adduct s1_5->s2_1 s2_2 React with NaCN s2_1->s2_2 s2_3 Isolate Cyanohydrin s2_2->s2_3 s2_4 Hydrolyze with Conc. HCl s2_3->s2_4 s2_5 Purify Final Product s2_4->s2_5

Figure 2: Detailed experimental workflow diagram.

Quantitative Data Summary
CompoundFormulaMol. Weight ( g/mol )Typical YieldKey Analytical Data
1-Bromo-2,4-dichloro-6-fluorobenzeneC₆H₂BrCl₂F247.89-GC-MS, ¹H NMR
2,4-Dichloro-6-fluorobenzaldehydeC₇H₃Cl₂FO193.0175-85%¹H NMR, ¹³C NMR, IR (C=O stretch ~1700 cm⁻¹)
2,4-Dichloro-6-fluoromandelic acidC₈H₅Cl₂FO₃239.0380-90%¹H NMR, ¹³C NMR, HPLC (purity), MS (ESI-), Melting Point

Troubleshooting and Field-Proven Insights

  • Grignard Initiation Failure: This is the most common issue. Ensure magnesium is of high quality and glassware is bone-dry. If mechanical stirring and gentle warming fail, adding a pre-formed Grignard reagent (a few drops) can often initiate the reaction.

  • Wurtz Coupling Byproduct: A common side reaction in Grignard synthesis is the formation of a biphenyl byproduct.[9] This is favored by higher temperatures and high concentrations of the halide. Slow, controlled addition of the halide solution is the best way to minimize this.

  • Low Yield in Hydrolysis: Incomplete hydrolysis of the mandelonitrile can occur. Ensure sufficient excess of concentrated acid is used and that the heating period is adequate. Reaction progress can be monitored by TLC or HPLC.

  • Safety at Scale: The exothermic nature of both the Grignard reaction and the acid hydrolysis requires careful thermal management. For large-scale batches, a jacketed reactor with controlled cooling is essential. The handling of sodium cyanide requires strict adherence to safety protocols and waste disposal procedures.

References

  • Benchchem. A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde.
  • MDPI. (2023, May 17). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives.
  • Chemguide. An Introduction to Grignard Reagents.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Google Patents. CN112321410A - Method for synthesizing mandelic acid.
  • Benchchem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • designer-drug.com. Synthesis of Mandelic Acid and Derivatives.
  • PMC. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl).
  • PMC. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties.
  • Organic Syntheses Procedure. 4.
  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • ResearchGate. Approaches and opportunities in synthesis of mandelic acids. (a)...
  • Organic Syntheses Procedure. p-BROMOMANDELIC ACID.
  • Benchchem. Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis.
  • SAGE Publications Inc. (2025, August 7). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
  • ResearchGate. (2011, August 29). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.
  • Scribd. (2017, October 4). Synthesis of Mandelic Acid.
  • UCL Discovery. (2022, September 16). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a.
  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Organic Syntheses Procedure. Mandelic Acid.
  • Bentham Science. (2021, May 31). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
  • Almac. Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid.
  • PubMed. (2019, February 15). A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion.
  • IRIS - UNISA. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial.
  • European Patent Office. Process for producing R(-)-mandelic acid and derivatives thereof - EP 0449648 B1.
  • ResearchGate. ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV)..
  • Sigma-Aldrich. 2,4-Difluoromandelic acid | 132741-30-1.
  • Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

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Crystallization of Optically Pure 2,4-Dichloro-6-fluoromandelic Acid: Principles and Practices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract: This technical guide provides a comprehensive overview of the principles and protocols for obtaining enantiomerically pure 2,4-dichloro-6-fluoromandelic acid, a key chiral building block in modern drug development. While specific literature on this exact substituted mandelic acid is sparse, this document synthesizes established methodologies for analogous halogenated mandelic acids to provide robust, adaptable protocols for researchers. We will explore the foundational theories of chiral resolution, detail step-by-step procedures for diastereomeric salt formation and enzymatic resolution, and outline the necessary analytical techniques for validation. This guide is designed for researchers, scientists, and drug development professionals seeking to implement reliable and scalable methods for producing optically pure mandelic acid derivatives.

Introduction: The Significance of Chiral Purity

2,4-Dichloro-6-fluoromandelic acid is a substituted aromatic α-hydroxy acid. Like many complex organic molecules used in the pharmaceutical industry, it possesses a chiral center at the α-carbon. The two resulting enantiomers, (R)- and (S)-2,4-dichloro-6-fluoromandelic acid, can exhibit vastly different pharmacological and toxicological profiles. Regulatory agencies increasingly mandate that chiral drugs be administered in their optically pure form to ensure safety and efficacy. Consequently, the development of efficient methods to isolate a single enantiomer is a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

The primary challenge lies in separating these enantiomers from the racemic mixture typically produced by conventional synthesis. Since enantiomers have identical physical properties (melting point, boiling point, solubility) in an achiral environment, standard crystallization or distillation techniques are ineffective. Chiral resolution, the process of separating a racemate into its constituent enantiomers, is therefore essential. This guide focuses on crystallization-based methods, which are among the most powerful and industrially scalable techniques for achieving this separation.

Foundational Principles of Chiral Resolution by Crystallization

The successful crystallization of a single enantiomer hinges on converting the enantiomeric pair into diastereomers, which have different physical properties and can be separated.

2.1 Diastereomeric Salt Resolution

This is the most common and industrially proven method for resolving chiral acids.[1] The core principle involves reacting the racemic mandelic acid with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts:

  • (R)-Acid + (R)-Base → (R,R)-Salt

  • (S)-Acid + (R)-Base → (S,R)-Salt

These (R,R) and (S,R) salts are diastereomers. They possess different crystal packing energies and, crucially, different solubilities in a given solvent system. By carefully selecting the resolving agent and solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other dissolved. The crystallized salt is then isolated, and the chiral base is removed by acidification to liberate the optically pure mandelic acid enantiomer.

2.2 Enzymatic Kinetic Resolution (EKR)

EKR leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[2] In a common approach, the racemic mandelic acid is first converted to a racemic ester. A lipase is then used to selectively hydrolyze one of the ester enantiomers back to the acid, while leaving the other enantiomer as an unreacted ester.

  • (R,S)-Ester + Lipase → (S)-Acid + (R)-Ester

The resulting mixture of an acid and an ester can be easily separated using standard techniques like liquid-liquid extraction. This method is valued for its high enantioselectivity (often >99% e.e.) and operation under mild conditions.[3]

2.3 Preferential Crystallization

This technique is applicable to a specific class of racemic mixtures known as conglomerates, which are physical mixtures of separate (R)- and (S)-enantiomer crystals. Most racemic compounds, however, crystallize as a racemic compound, where both enantiomers are present in the same crystal lattice. To apply preferential crystallization, a supersaturated solution of the racemate is seeded with a crystal of the desired pure enantiomer, which then crystallizes out. The process requires careful control of supersaturation and temperature.[4][5]

Protocol 1: Diastereomeric Salt Resolution

This protocol is the recommended starting point for resolving 2,4-dichloro-6-fluoromandelic acid due to its robustness and scalability. The success of this method is critically dependent on the choice of resolving agent and solvent.

3.1. Causality of Experimental Choices
  • Resolving Agent: The chosen chiral amine must form a stable, crystalline salt with the mandelic acid. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts. A large solubility difference is ideal for high yield and purity.

  • Solvent System: The solvent plays a pivotal role in modulating the solubilities of the diastereomeric salts. For mandelic acid derivatives, it has been shown that different solvents can even reverse the order of crystallization, a phenomenon known as "chirality switching".[6][7] For instance, shorter-chain alcohols might favor the crystallization of the (S)-acid salt, while longer-chain alcohols favor the (R)-acid salt.[6] A thorough solvent screen is therefore the most critical step.

3.2. Recommended Materials
ComponentRecommended OptionsRationale & Source
Racemic Acid Racemic 2,4-dichloro-6-fluoromandelic acidStarting material.
Resolving Agent (1R,2S)-(-)-Ephedrine, (1R,2S)-2-Amino-1,2-diphenylethanol (ADPE), L-Proline, (R)-(+)-α-PhenylethylamineThese agents have proven effective for resolving various mandelic acids.[6][8][9] L-proline is unique in that it can resolve both enantiomers by changing the stoichiometry.[9]
Solvents Methanol, Ethanol, Isopropanol (IPA), n-Butanol, Acetone, Acetonitrile, Water, Ethyl AcetateA range of protic and aprotic solvents should be screened to find the optimal solubility difference.[6][10]
Acid for Liberation 2 M Hydrochloric Acid (HCl)Used to break the diastereomeric salt and recover the free mandelic acid.
Organic Solvent Ethyl Acetate or DichloromethaneFor extraction of the liberated free acid.
3.3. Experimental Workflow

G cluster_prep 1. Preparation cluster_crystallization 2. Crystallization cluster_separation 3. Separation & Liberation racemic_acid Racemic (R,S)-Acid solvent Solvent Screening racemic_acid->solvent resolving_agent Chiral (R)-Base resolving_agent->solvent dissolution Dissolution (Heating) solvent->dissolution cooling Controlled Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration solid Solid: (S,R)-Salt (Less Soluble) filtration->solid liquid Filtrate: (R,R)-Salt (More Soluble) filtration->liquid acidification Acidification (HCl) solid->acidification extraction Extraction acidification->extraction pure_s Optically Pure (S)-Acid extraction->pure_s

Caption: Workflow for Diastereomeric Salt Resolution.

3.4. Step-by-Step Protocol
  • Solvent Screening (Small Scale):

    • In separate small vials, dissolve ~100 mg of the racemic acid and a stoichiometric equivalent (0.5 to 1.0 eq) of the chosen resolving agent in a minimal amount of various heated solvents (e.g., Methanol, Ethanol, IPA, Acetone).

    • Allow the vials to cool slowly to room temperature, then to 0-4 °C.

    • Observe which solvent yields a good quantity of crystalline solid. The quality of the crystals is also important.

    • Isolate the crystals and the mother liquor from the most promising systems. Liberate the acid from both fractions (see step 5) and analyze the enantiomeric excess (%e.e.) by chiral HPLC to identify the system with the best selectivity.

  • Salt Formation (Scale-Up):

    • In a suitable reactor, dissolve one molar equivalent of racemic 2,4-dichloro-6-fluoromandelic acid in the optimal solvent identified in the screening step. Heat gently to ensure complete dissolution.

    • In a separate vessel, dissolve 0.5-1.0 molar equivalents of the chiral resolving agent in the same solvent. The use of a sub-stoichiometric amount of resolving agent can sometimes improve the optical purity of the first crop of crystals.

    • Slowly add the resolving agent solution to the acid solution with stirring.

  • Fractional Crystallization:

    • Allow the solution to cool slowly and undisturbed to ambient temperature. Slow cooling is critical for forming well-ordered crystals and achieving high purity.

    • If no crystals form, consider adding a seed crystal of the desired diastereomeric salt (if available) or gently scratching the inside of the flask.

    • Once crystallization begins, maintain at room temperature for several hours, then cool further in an ice bath or refrigerator (0-4 °C) to maximize the yield of the less soluble salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals. At this stage, a sample can be taken to determine the diastereomeric purity, but it is often more practical to proceed to the next step.

  • Liberation of the Free Acid:

    • Suspend the dried diastereomeric salt crystals in water.

    • Add 2 M HCl dropwise with vigorous stirring until the pH is ~1-2. This protonates the mandelic acid and the resolving agent.

    • The optically enriched mandelic acid will often precipitate out if it is sparingly soluble in acidic water. Alternatively, extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the optically enriched 2,4-dichloro-6-fluoromandelic acid.

  • Analysis:

    • Determine the enantiomeric excess (%e.e.) of the product using chiral HPLC (see Section 5).

    • If the desired optical purity is not achieved, the product can be recrystallized from a suitable solvent to enhance its purity.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol provides an alternative route that can offer exceptionally high enantioselectivity. It involves an initial esterification step followed by selective enzymatic hydrolysis.

4.1. Causality of Experimental Choices
  • Enzyme Selection: Lipases are commonly used for resolving mandelic acid derivatives. Lipase PS from Burkholderia cepacia (formerly Pseudomonas cepacia), often sold as Amano Lipase PS, is a well-documented and effective choice for the enantioselective hydrolysis of α-hydroxy esters.[2][3]

  • Reaction Medium: The hydrolysis is typically carried out in a buffered aqueous solution to maintain the optimal pH for enzyme activity. A co-solvent may be used if the ester has low water solubility.

4.2. Experimental Workflow

G cluster_prep 1. Esterification cluster_resolution 2. Enzymatic Resolution cluster_separation 3. Separation & Recovery racemic_acid Racemic (R,S)-Acid esterification Esterification (e.g., MeOH, H+) racemic_acid->esterification racemic_ester Racemic (R,S)-Ester esterification->racemic_ester hydrolysis Selective Hydrolysis (Lipase, pH 7 Buffer) racemic_ester->hydrolysis mixture Mixture: (S)-Acid + (R)-Ester hydrolysis->mixture extraction_base Basic Extraction (aq. NaHCO3) mixture->extraction_base acid_layer Aqueous Layer: (S)-Acid Salt extraction_base->acid_layer ester_layer Organic Layer: (R)-Ester extraction_base->ester_layer acidification Acidification (HCl) acid_layer->acidification hydrolysis_chem Hydrolysis (NaOH) ester_layer->hydrolysis_chem pure_s Optically Pure (S)-Acid acidification->pure_s pure_r Optically Pure (R)-Acid hydrolysis_chem->pure_r

Caption: Workflow for Enzymatic Kinetic Resolution.

4.3. Step-by-Step Protocol
  • Esterification:

    • Convert the racemic 2,4-dichloro-6-fluoromandelic acid to its corresponding methyl or ethyl ester. A standard Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid) is effective.

    • Purify the resulting racemic ester by distillation or chromatography.

  • Enzymatic Hydrolysis:

    • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

    • Disperse the racemic ester in the buffer solution. A co-solvent like THF or acetone can be used sparingly if needed to aid solubility.

    • Add the lipase (e.g., Amano Lipase PS, typically 10-50% by weight of the substrate).

    • Stir the mixture at a controlled temperature (usually 25-40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product acid and the remaining ester.

  • Workup and Separation:

    • Once 50% conversion is reached, remove the enzyme by filtration.

    • Transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Add a mild base, such as a saturated aqueous sodium bicarbonate (NaHCO₃) solution, to the funnel. The formed (S)-acid will be deprotonated and move to the aqueous layer, while the unreacted (R)-ester remains in the organic layer.

    • Separate the layers.

  • Isolation of Enantiomers:

    • For the (S)-Acid: Carefully acidify the aqueous layer with 2 M HCl to pH 1-2. Extract the liberated (S)-acid with ethyl acetate. Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent to obtain the pure (S)-enantiomer.

    • For the (R)-Acid: Take the original organic layer containing the (R)-ester and wash it with brine. Dry it over Na₂SO₄, filter, and evaporate the solvent. The resulting (R)-ester can then be hydrolyzed back to the (R)-acid using standard chemical methods (e.g., aqueous NaOH followed by acidic workup).

  • Analysis:

    • Determine the %e.e. of both the (S)-acid and the (R)-acid products using chiral HPLC.

Analytical Validation: A Self-Validating System

No resolution protocol is complete without a reliable method to verify its success. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of the final product.[11]

5.1. Principle of Chiral HPLC

Chiral HPLC uses a chiral stationary phase (CSP). The enantiomers in the sample interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.[12]

5.2. Protocol for Chiral HPLC Method Development
ParameterRecommended OptionsRationale & Source
Column (CSP) Polysaccharide-based (e.g., CHIRALPAK® IC), Protein-based, or Anion-exchanger (e.g., CHIRALPAK QN-AX)Polysaccharide columns are versatile for a wide range of compounds.[13] Anion-exchanger columns are specifically designed for acidic compounds and can provide excellent resolution.[14]
Mobile Phase Normal Phase: Hexane/Isopropanol (+ 0.1% TFA). Reversed Phase: Acetonitrile/Water or Methanol/Water with an acidic or basic modifier.For acidic compounds like mandelic acid derivatives, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase often improves peak shape.[13]
Detector UV Detector (set to λ_max of the analyte, e.g., ~220-230 nm)Mandelic acid derivatives have a strong UV chromophore.
Flow Rate 0.5 - 1.2 mL/minStandard analytical flow rates.[13]
Temperature 15 - 35 °CTemperature can affect selectivity; it should be controlled and can be varied for optimization.[13]

Procedure:

  • Dissolve a small sample of the racemic starting material in the mobile phase to prepare a standard.

  • Inject the racemic standard to confirm that the column and mobile phase conditions can separate the two enantiomers. You should observe two distinct, well-resolved peaks.

  • Inject the sample from the crystallization experiment.

  • Calculate the enantiomeric excess (%e.e.) using the peak areas (A1 and A2) of the two enantiomers: %e.e. = (|A1 - A2| / (A1 + A2)) * 100%

Troubleshooting & Optimization
  • Poor Resolution in Diastereomeric Crystallization:

    • Solution: Conduct a more extensive screen of resolving agents and solvents. The interaction is highly specific. Sometimes a combination of solvents (e.g., ethanol/water) can provide the necessary solubility difference.

  • Oil Formation Instead of Crystals:

    • Solution: The concentration may be too high, or the cooling rate too fast. Try using a more dilute solution or a slower, more controlled cooling profile. Seeding the solution can also help induce crystallization over oiling.

  • Low Yield:

    • Solution: Optimize the amount of resolving agent. Rework the mother liquor; it is enriched in the other enantiomer and can be processed separately to recover it.

  • Low Enantioselectivity in Enzymatic Resolution:

    • Solution: Ensure the reaction is stopped at 50% conversion. Letting it proceed further will decrease the %e.e. of both products. Also, screen other lipases or esterases, as enzyme selectivity is substrate-dependent.

Conclusion

The crystallization of optically pure 2,4-dichloro-6-fluoromandelic acid is a challenging but achievable goal that is fundamental to its application in pharmaceutical development. While a direct, published protocol is not available, the principles of chiral resolution are well-established. Diastereomeric salt formation offers a robust, scalable, and time-tested method that should be the primary approach. A systematic screening of chiral resolving agents and solvents is the most critical determinant of success. For an alternative strategy, enzymatic kinetic resolution provides a highly selective, albeit more complex, pathway to both enantiomers. In all cases, a validated chiral HPLC method is indispensable for quantifying the outcome and ensuring the final product meets the stringent purity requirements of the pharmaceutical industry.

References
  • Kodama, K., Kawasaki, K., Yi, M., Tsukamoto, K., Shitara, H., & Hirose, T. (2014). Chirality Switching in the Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. Crystal Growth & Design, 14(7), 3487-3494. Available at: [Link]

  • Gong, M., et al. (2020). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 25(21), 5087. Available at: [Link]

  • Konnerth, A., et al. (2023). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Catalysis Science & Technology, 13, 1645-1653. Available at: [Link]

  • Lorenz, H., et al. (2010). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design, 10(11), 4813-4818. Available at: [Link]

  • Cruz-Cabeza, A. J., et al. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics?. Journal of the American Chemical Society, 137(34), 10958–10968. Available at: [Link]

  • Kodama, K., et al. (2019). Solvent-Induced Chirality Switching in the Enantioseparation of Halogen-Substituted Mandelic Acids: Structural Effects on Molecular Packing. Crystal Growth & Design, 19(12), 7153-7159. Available at: [Link]

  • Ren, Z., et al. (2009). Application of Preferential Crystallization for Different Types of Racemic Compounds. Industrial & Engineering Chemistry Research, 48(15), 7139-7146. Available at: [Link]

  • Ren, Z., & Li, Z. (2009). Application of Preferential Crystallization for Different Types of Racemic Compounds. Industrial & Engineering Chemistry Research, 48(15), 7139-7146. Available at: [Link]

  • Bowman, R. D., & Levis, M. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(−)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Journal of Chemical Education, 82(3), 457. Available at: [Link]

  • Patent US20080293965A1. (2008). Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid. Google Patents.
  • Hsieh, P.-C., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Chinese Chemical Society, 52(4), 785-792. Available at: [Link]

  • Cruz-Cabeza, A. J., et al. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics?. Journal of the American Chemical Society, 137(34), 10958-10968. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Hsieh, P.-C., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc.org. Available at: [Link]

  • Deol, I., et al. (2006). Enzymatic Resolution of Substituted Mandelic Acids. Synthetic Communications, 36(18), 2631-2638. Available at: [Link]

  • Nazarenko, Y., et al. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 28(18), 6500. Available at: [Link]

  • Zhang, T., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical Analysis, 2(4), 293-297. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. Available at: [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]

  • Zhou, F., et al. (2022). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications, 58, 8560-8563. Available at: [Link]

  • de Miranda, A. S., et al. (2023). A chemoenzymatic process to achieve optically active mandelic acid employing continuous-flow resolution of cyanohydrin as a key step. Revista Virtual de Química, 15(2), 367-373. Available at: [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-14. Available at: [Link]

  • Patent WO2003045888A1. (2003). Optically active mandelic acid and its derivative, and method for crystallization thereof. Google Patents.
  • Buckles, R. E., & Probst, W. (1955). p-BROMOMANDELIC ACID. Organic Syntheses, 35, 22. Available at: [Link]

  • Holy, T. E., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Journal of the American Chemical Society. Available at: [Link]

  • Mehmood, A., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. Available at: [Link]

  • Moody, T. S., & O'Reilly, E. (2018). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Organic Process Research & Development, 22(8), 1018-1024. Available at: [Link]

  • Willis, C., et al. (2022). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a. RSC Advances, 12, 26867-26870. Available at: [Link]

  • Le-Quesne, C., & Fogg, D. E. (2010). (r)- and (s)-mandelic acid. Organic Syntheses, 87, 1-10. Available at: [Link]

  • De-Biao, C., et al. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciSpace. Available at: [Link]

  • Coulembier, O., et al. (2011). Preparation of stereoregular isotactic poly(mandelic acid) from a racemic monomer. Chemical Communications, 47, 1204-1206. Available at: [Link]

  • Merrer, Y., et al. (1987). Synthesis of Diepoxides and Diaziridines, Precursors of Enantiomerically Pure a-Hydroxy and a-Amino Aldehydes or Acids, from D-Mannitol. Heterocycles. Available at: [Link]

  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • Hala, J., Johnson, S. A., & Clever, H. L. (1989). SOLUBILITY DATA SERIES. NIST. Available at: [Link]

Sources

2,4-Dichloro-6-fluoromandelic acid in the preparation of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-24D6F

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

2,4-Dichloro-6-fluoromandelic acid (2,4-D-6-FMA) represents a high-value chiral building block in the synthesis of next-generation pharmaceuticals. Its unique halogenation pattern offers a dual advantage: the fluorine atom at the C6 position introduces metabolic stability and lipophilicity, while the chlorine atoms at C2 and C4 provide steric bulk and orthogonal handles for further cross-coupling reactions (e.g., Suzuki-Miyaura).

This application note details a scalable, non-cryogenic protocol for the synthesis of 2,4-D-6-FMA from 2,4-dichloro-6-fluorobenzaldehyde using Phase Transfer Catalysis (PTC). Furthermore, it provides a validated method for the optical resolution of the racemate to yield the pharmacologically active (


)- or (

)-enantiomer with >99% e.e.
Strategic Significance in Drug Design

The 2,4-dichloro-6-fluorophenyl moiety is a "privileged scaffold" in medicinal chemistry, often employed to:

  • Block Metabolic Hotspots: The halogens prevent P450-mediated hydroxylation at the electron-rich aromatic ring.

  • Modulate pKa: The electron-withdrawing nature of the ring increases the acidity of the

    
    -hydroxy acid, influencing the binding affinity of downstream amides or esters.
    
  • Precursor Versatility: 2,4-D-6-FMA is a direct precursor to 2,4-dichloro-6-fluorophenylacetic acids (via reduction) and arylglycines (via Ritter reaction or amination), which are critical cores in anticoagulants and kinase inhibitors.

Chemical Pathway & Workflow

The synthesis utilizes the Jocic-Reeves reaction , involving the generation of a trichloromethyl anion from chloroform under basic conditions, which adds to the aldehyde followed by hydrolysis. This route avoids the use of toxic cyanides (traditional cyanohydrin route).

SynthesisWorkflow Start 2,4-Dichloro-6- fluorobenzaldehyde Intermediate Gem-dichloro Epoxide (Transient) Start->Intermediate Addition Reagents CHCl3 / 50% NaOH TEBA (Cat.) Reagents->Intermediate ProductRac (±)-2,4-Dichloro-6- fluoromandelic Acid Intermediate->ProductRac Hydrolysis Resolution Chiral Resolution ((S)-Phenylethylamine) ProductRac->Resolution Salt Formation Final Enantiopure (R)- or (S)-Isomer Resolution->Final Acidification

Figure 1: Synthetic pathway via Phase Transfer Catalysis (PTC) avoiding cyanide chemistry.

Detailed Experimental Protocols
Protocol A: Synthesis via Phase Transfer Catalysis

Rationale: The steric hindrance of the 2,6-disubstitution pattern makes standard nucleophilic attacks slow. Using TEBA (Triethylbenzylammonium chloride) as a PTC allows the reaction to proceed at the interface of the organic/aqueous layer efficiently.

Materials:

  • 2,4-Dichloro-6-fluorobenzaldehyde (1.0 eq)

  • Chloroform (CHCl

    
    ) (4.0 eq)
    
  • Sodium Hydroxide (NaOH), 50% w/w aqueous solution (4.0 eq)

  • TEBA (Catalyst, 5 mol%)

  • Acetone (Solvent)

Step-by-Step:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer (overhead stirring is crucial for PTC) and a reflux condenser, dissolve 2,4-dichloro-6-fluorobenzaldehyde (e.g., 19.3 g, 100 mmol) in Acetone (50 mL) and Chloroform (12 mL).

  • Catalyst Addition: Add TEBA (1.14 g, 5 mmol).

  • Initiation (Exotherm Control): Cool the mixture to 15°C. Add the 50% NaOH solution dropwise over 30 minutes. Caution: The reaction is exothermic. Maintain internal temperature <35°C.

  • Reaction: Once addition is complete, warm to 55°C and stir vigorously (800+ RPM) for 4–6 hours.

    • Checkpoint: Monitor by TLC or HPLC. The aldehyde peak should disappear.

  • Workup:

    • Evaporate acetone under reduced pressure.

    • Dilute residue with water (100 mL) and wash with Dichloromethane (DCM) (2 x 50 mL) to remove unreacted organics. Keep the aqueous layer. [1]

    • Acidify the aqueous layer to pH 1–2 using conc. HCl at 0°C. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

    • Expected Yield: 75–85%.

Protocol B: Optical Resolution (Chemical)

Rationale: Enantiopure drugs are an FDA requirement. Chemical resolution using chiral amines is cost-effective for kilogram-scale batches compared to chromatography.

Materials:

  • (±)-2,4-Dichloro-6-fluoromandelic acid (from Protocol A)

  • (S)-(-)-1-Phenylethylamine (Resolving agent)

  • Ethanol/Water (9:1 mixture)

Step-by-Step:

  • Salt Formation: Dissolve the racemic acid (10 g) in boiling Ethanol/Water (80 mL). Slowly add (S)-(-)-1-Phenylethylamine (0.5 eq).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt of the (

    
    )-acid (typically less soluble) will crystallize.
    
  • Filtration & Recrystallization: Filter the crystals. Recrystallize once more from Ethanol to upgrade Chiral Purity to >99%.

  • Free Acid Recovery: Suspend the purified salt in water and treat with 1M HCl. Extract the liberated chiral mandelic acid with Ethyl Acetate. Evaporate to yield the pure enantiomer.

Quality Control & Analytics

HPLC Method (Chiral Purity): To ensure the efficacy of the resolution, the following method is validated.

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm
Temperature 25°C
Retention Times (

)-Isomer: ~8.5 min; (

)-Isomer: ~11.2 min

Decision Matrix for Troubleshooting:

Troubleshooting Problem Low Yield or Incomplete Reaction CheckStir Check Stirring Speed (Must be vigorous) Problem->CheckStir CheckTemp Check Temperature (Is it >50°C?) CheckStir->CheckTemp RPM OK Solution1 Increase RPM (PTC requires high surface area) CheckStir->Solution1 Low RPM Solution2 Add more TEBA (Catalyst poisoning) CheckTemp->Solution2 Temp OK

Figure 2: Troubleshooting logic for Phase Transfer Catalysis issues.

References
  • Xu, H., et al. (2008). "An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation."[2][3] Ultrasonics Sonochemistry.

  • Avecia Ltd. (2003).[4] "Preparation of Mandelic Acid Derivatives." Indian Patent Office. (Describes the resolution and cyanohydrin routes for ortho-substituted mandelic acids).

  • Organic Syntheses. "p-Bromomandelic acid." Org.[5][6] Synth. 1941, Coll.[5] Vol. 1, 109. (Foundational chemistry for halogenated mandelic acid synthesis).

  • Blueprint Medicines. (2021). "Fluorine-containing pharmaceuticals approved by the FDA in 2020." (Context on the pharmacological relevance of fluorinated phenyl rings).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polychlorinated Mandelic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of polychlorinated mandelic acids. As a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals, the purity and yield of these compounds are paramount.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevalent side reactions that can compromise the integrity of your synthesis.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of polychlorinated mandelic acids, while conceptually straightforward, is often plagued by a series of competing side reactions. Understanding and mitigating these pathways is key to achieving high yields of pure product.

Issue 1: Low Yield and Purity Due to Oxidative Side Reactions

Symptoms:

  • Formation of colored byproducts, leading to a yellow or brown reaction mixture.

  • Presence of corresponding polychlorinated benzaldehydes and benzoic acids in the final product mixture, as identified by analytical techniques like HPLC or GC-MS.[3][4]

  • Lower than expected yield of the desired polychlorinated mandelic acid.

Probable Causes:

Oxidative decarboxylation is a significant side reaction where the mandelic acid derivative is oxidized to the corresponding aldehyde, which can be further oxidized to the carboxylic acid.[5][6][7] This process is often catalyzed by metal ions and can be exacerbated by the presence of molecular oxygen.[7][8]

  • Mechanism of Oxidation: The α-hydroxy acid functionality of mandelic acid is susceptible to oxidation.[5] In the presence of an oxidizing agent, the mandelic acid can be converted to the corresponding α-keto acid (phenylglyoxylic acid), which can then undergo decarboxylation to form the aldehyde.[9] Further oxidation of the aldehyde yields the corresponding benzoic acid.[9]

Solutions and Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, a key contributor to oxidative side reactions.[8]

  • Control of Reaction Temperature: Elevated temperatures can accelerate side reactions.[10] Maintain the recommended temperature for the specific synthetic protocol. For instance, in the hydrolysis of dichloroacetophenone, exceeding 65°C can lead to a decrease in yield and purity.[10]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can sequester metal ions and inhibit their catalytic activity.

  • Choice of Oxidant (if applicable): In synthetic routes that involve an oxidation step, the choice and stoichiometry of the oxidizing agent are critical. Over-oxidation can be a significant issue.[6][7] For example, using a milder or more selective oxidizing agent can prevent the formation of benzoic acid derivatives.[5]

Experimental Protocol: Purification by Recrystallization to Remove Oxidative Byproducts

This protocol outlines a general procedure for purifying polychlorinated mandelic acids from non-polar byproducts like polychlorinated benzaldehydes.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent. Aqueous systems are often effective for recrystallizing mandelic acids.[11]

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat the mixture for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the polychlorinated mandelic acid.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Formation of Dimeric Impurities

Symptoms:

  • Appearance of a higher molecular weight impurity in mass spectrometry analysis.

  • Reduced solubility of the final product.

  • Broadening of peaks in NMR spectra.

Probable Causes:

Dimerization of mandelic acid can occur, particularly during the work-up or purification stages.[11][12] This is often a result of intermolecular esterification between two molecules of mandelic acid.

Solutions and Mitigation Strategies:

  • pH Control: Maintaining an appropriate pH during extraction and purification is crucial. Acidic conditions can catalyze the esterification reaction.

  • Temperature Management: Avoid prolonged heating during purification steps, as this can promote dimer formation.

  • Purification Technique: A Japanese patent describes a method for purifying mandelic acids by contacting the crude product with an aqueous solvent to reduce dimer content.[11] This can involve either recrystallization from an aqueous solution or washing a suspension of the mandelic acid in water.[11]

Table 1: Example of Purification of (S)-Mandelic Acid Containing Dimer Impurity [11]

Initial Dimer ContentPurification MethodFinal Dimer ContentRecovery Rate
1.1%Stirring a suspension in water at 30°C for 3 hoursNot specified, but chemical purity increased to 99.5%72.6%
Issue 3: Loss of Stereochemical Purity (Racemization)

Symptoms:

  • A decrease in the enantiomeric excess (ee) of the final product, as determined by chiral HPLC or polarimetry.[13]

  • For syntheses targeting a specific enantiomer, the presence of the undesired enantiomer.

Probable Causes:

The α-proton of mandelic acid is acidic and can be abstracted under certain conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.[14]

  • Basic Conditions: Exposure to strong bases can readily cause deprotonation and subsequent racemization.

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Enzymatic Racemization: In biological systems or when using enzymatic methods, the presence of racemase enzymes can lead to the interconversion of enantiomers.[15][16][17]

Solutions and Mitigation Strategies:

  • Mild Reaction Conditions: Employ mild bases and the lowest effective reaction temperatures to minimize the risk of racemization.

  • pH Control During Work-up: Carefully control the pH during extraction and purification steps to avoid exposure to strongly basic conditions.

  • Enzyme Selection (for biocatalytic routes): When using enzymatic methods for chiral synthesis, select enzymes with high stereoselectivity and ensure the absence of contaminating racemases.[1]

  • Dynamic Kinetic Resolution: In some cases, racemization can be intentionally coupled with a kinetic resolution step in a process called dynamic kinetic resolution to achieve a theoretical yield of up to 100% of a single enantiomer.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of polychlorinated mandelic acids?

A1: A common and historically significant method involves the hydrolysis of the corresponding polychlorinated mandelonitrile.[2][18] This dinitrile is typically formed from the reaction of a polychlorinated benzaldehyde with a cyanide source.[18][19] Another prevalent method is the hydrolysis of a polychlorinated α,α-dichloroacetophenone.[10][20]

Q2: How can I effectively monitor the progress of the reaction and the formation of side products?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the reaction progress.[21] It allows for the separation and quantification of the starting materials, the desired product, and various impurities.[13] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative analysis. For structural elucidation of unknown byproducts, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[3]

Q3: What are the key safety precautions to consider when working with the synthesis of polychlorinated mandelic acids?

A3: Many synthetic routes involve highly toxic reagents such as cyanides.[19][20] All reactions involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It is also crucial to have a plan for quenching and disposing of cyanide-containing waste. The polychlorinated starting materials and products may also have their own specific hazards, so it is essential to consult the Safety Data Sheet (SDS) for each chemical used.

Q4: Can side reactions be leveraged to produce other valuable compounds?

A4: Yes, the oxidative decarboxylation of mandelic acid derivatives is a key step in the synthesis of valuable aromatic aldehydes like vanillin and heliotropin.[5][8][22] By carefully controlling the reaction conditions and using specific catalysts, the synthesis can be directed towards these aldehyde products instead of the mandelic acid.[5][22]

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the key side reactions discussed.

Synthesis_and_Side_Reactions Start Polychlorinated Benzaldehyde Intermediate Polychlorinated Mandelonitrile Start->Intermediate + CN- Product Polychlorinated Mandelic Acid Intermediate->Product Hydrolysis Oxidation Oxidative Decarboxylation Product->Oxidation Dimerization Dimer Formation Product->Dimerization Racemization Racemization Product->Racemization

Caption: Overview of the main synthesis pathway and competing side reactions.

Oxidation_Pathway MandelicAcid Polychlorinated Mandelic Acid Aldehyde Polychlorinated Benzaldehyde MandelicAcid->Aldehyde Oxidative Decarboxylation BenzoicAcid Polychlorinated Benzoic Acid Aldehyde->BenzoicAcid Further Oxidation

Caption: Pathway of oxidative side reactions.

References

  • Bjorsvik, H.-R., & Minisci, F. (2000). High Selectivity in the Oxidation of Mandelic Acid Derivatives and in O-Methylation of Protocatechualdehyde: New Processes for Synthesis of Vanillin, iso-Vanillin, and Heliotropin. Organic Process Research & Development, 4(5), 373-383. [Link]

  • Scribd. (n.d.). Racemization Mandelic Acid. Retrieved from [Link]

  • ACS Publications. (2000). High Selectivity in the Oxidation of Mandelic Acid Derivatives and in O-Methylation of Protocatechualdehyde: New Processes for Synthesis of Vanillin, iso-Vanillin, and Heliotropin. Organic Process Research & Development. [Link]

  • Belov, F., Lieb, A., & von Langermann, J. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering, 10, 1145-1153. [Link]

  • MDPI. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences. [Link]

  • PMC. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry. [Link]

  • Oxford Academic. (2006). Racemization of Mandelic Acid at the Surface of Talc Powder. Bulletin of the Chemical Society of Japan. [Link]

  • RSC Publishing. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. [Link]

  • RSC Publishing. (2023). PATHWAYS IN PERMANGANATE OXIDATION OF MANDELIC ACID: REACTIVITY AND SELECTIVITY OF INTERMEDIATE MANGANESE SPECIES. Dalton Transactions. [Link]

  • Organic Syntheses. (n.d.). mandelic acid. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis of the reaction mechanism. Retrieved from [Link]

  • Study of Semiconductor Photocatalyzed Oxidation of Mandelic Acid Used In Cosmetic Pharmaceutical Industries. (2008). Journal of the Chinese Chemical Society. [Link]

  • ChemRxiv. (n.d.). Nickel-Photocatalytic Decarboxylative Oxidation of Mandelic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen. New Journal of Chemistry. [Link]

  • ResearchGate. (2025). Efficient Photodecarboxylation of Trifluoromethyl‐substituted Phenylacetic and Mandelic Acids. Retrieved from [Link]

  • MDPI. (2022). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Processes. [Link]

  • Google Patents. (n.d.). JP4995429B2 - Method for purifying mandelic acids.
  • Redalyc. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Chilean Chemical Society. [Link]

  • Google Patents. (n.d.). US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof.
  • ResearchGate. (2008). An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. Ultrasonics Sonochemistry. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Pharmaceutical Research International. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321410A - Method for synthesizing mandelic acid.
  • ResearchGate. (2025). Efficient production of (R)-o-chloromandelic acid by deracemization of o-chloromandelonitrile with a new nitrilase mined from Labrenzia aggregata. Retrieved from [Link]

  • Google Patents. (n.d.). JP5561564B2 - Mandelic acid production method and mandelic acid crystals.
  • Redalyc.org. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Chilean Chemical Society. [Link]

  • Preparation of stereoregular isotactic poly(mandelic acid)s by organocatalytic ring-opening polymerization. (n.d.). Nature Communications. [Link]

  • Scribd. (2017). Synthesis of Mandelic Acid. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). MANDELIC ACID: ORGANOCATALYST FOR EFFICIENT SYNTHESIS OF SECONDARY AMINES FROM ALDEHYDES AND PRIMARY AMINES. [Link]

  • ResearchGate. (2025). An Improved Method for the Simultaneous Determination of Mandelic and Phenylglyoxylic Acids by Gas Chromatography. Retrieved from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). Molecules. [Link]

  • PMC. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences. [Link]

  • CAS Common Chemistry. (n.d.). 2,4-Dichloromandelic acid. Retrieved from [Link]

  • Google Patents. (n.d.). GB0103857D0 - Preparation of chloromandelic acid.

Sources

Overcoming poor separation in HPLC analysis of 2,4-Dichloro-6-fluoromandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 2,4-Dichloro-6-fluoromandelic Acid

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dichloro-6-fluoromandelic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who may be encountering challenges with the separation of this compound. Here, we will address common issues in a practical, question-and-answer format, grounded in established chromatographic principles.

Part 1: Frequently Asked Questions (FAQs)

This section covers common initial questions and challenges encountered during the HPLC analysis of 2,4-Dichloro-6-fluoromandelic acid.

Q1: I am seeing severe peak tailing for my 2,4-Dichloro-6-fluoromandelic acid peak. What is the likely cause and how can I fix it?

A1: Severe peak tailing for an acidic analyte like 2,4-Dichloro-6-fluoromandelic acid is most commonly caused by secondary interactions between the analyte and the stationary phase, particularly with residual, un-capped silanol groups on the silica support of the column. These silanol groups are acidic and can interact strongly with your acidic analyte through hydrogen bonding, leading to a distorted peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this is to adjust the pH of your aqueous mobile phase. By lowering the pH to a value at least 2 units below the pKa of the mandelic acid's carboxylic group (the pKa of mandelic acid is approximately 3.4, and while substitutions will alter this slightly, a pH of 2.5-3.0 is a good starting point), you will ensure the analyte is in its neutral, protonated form. This minimizes its interaction with the silanol groups.

  • Use a Low-Bleed, End-Capped Column: Modern HPLC columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for acidic compounds. If you are using an older column, consider switching to a newer generation, high-purity silica column.

  • Consider a "Shielded" Stationary Phase: Some stationary phases have a "polar-embedded" group or are otherwise "shielded" to protect the analyte from the silica surface. These can offer excellent peak shape for acidic compounds even at higher pH values.

Q2: My retention time for 2,4-Dichloro-6-fluoromandelic acid is not stable and keeps shifting. What should I check?

A2: Retention time instability can be a frustrating issue and is often linked to the mobile phase, the HPLC system itself, or the column.

Troubleshooting Flowchart:

G start Retention Time Drifting? check_mp Is the mobile phase freshly prepared and properly degassed? start->check_mp check_ph Is the mobile phase pH stable? (Buffers are crucial) check_mp->check_ph Yes reparepare reparepare check_mp->reparepare No check_system Is the pump pressure stable? Any leaks? check_ph->check_system Yes add_buffer Action: Use a buffer (e.g., phosphate or formate) at a concentration of 10-25mM. check_ph->add_buffer No check_column Is the column temperature controlled and stable? check_system->check_column Yes service_system Action: Check for leaks, prime the pump, and check pump seals. check_system->service_system No equilibrate Has the column been properly equilibrated? check_column->equilibrate Yes set_temp Action: Use a column oven set to a stable temperature (e.g., 30-40°C). check_column->set_temp No equilibrate_long Action: Equilibrate the column for at least 10-15 column volumes. equilibrate->equilibrate_long No reprepare Action: Re-prepare and degas mobile phase.

Caption: Troubleshooting logic for retention time instability.

A key factor for ionizable compounds like 2,4-Dichloro-6-fluoromandelic acid is the mobile phase pH. Without a buffer, small changes in the mobile phase composition can lead to significant shifts in retention time.

Q3: I am not getting enough retention for my analyte on a standard C18 column. How can I increase it?

A3: 2,4-Dichloro-6-fluoromandelic acid is a relatively polar molecule, and it may elute too early on a traditional C18 column, especially with high organic content in the mobile phase.

Strategies to Increase Retention:

  • Decrease the Organic Modifier: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the interaction of your analyte with the non-polar stationary phase, leading to longer retention.

  • Use a Less Polar Stationary Phase: While C18 is the workhorse of reversed-phase chromatography, for highly polar compounds, a C8 or even a phenyl column might provide a different selectivity and potentially more retention.

  • Consider an AQ-type C18 Column: Some C18 columns are specifically designed for use in highly aqueous mobile phases (e.g., >95% water) and resist a phenomenon known as "phase collapse," which can occur with traditional C18 columns under these conditions.

  • Mobile Phase pH: Ensure your mobile phase pH is in the 2.5-3.0 range to keep the analyte in its less polar, protonated form, which will have a stronger affinity for the C18 stationary phase.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, protocol-driven approach to resolving poor separation.

Issue: Poor Resolution Between 2,4-Dichloro-6-fluoromandelic Acid and an Impurity

You have co-eluting or poorly resolved peaks. The goal is to improve the resolution (Rs) to a baseline of at least 1.5.

Step 1: Foundational Method Parameters

Before making significant changes, ensure your starting method is sound.

ParameterRecommended Starting PointRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard, high-efficiency column.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)To protonate the analyte and improve peak shape.
Mobile Phase B AcetonitrileA common, low-viscosity organic modifier.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CFor improved efficiency and stable retention times.
Injection Vol. 2 µLTo prevent column overload.
Gradient 10-95% B in 10 minutesA good starting point for method development.

Step 2: Systematic Troubleshooting Workflow

If the initial method provides poor resolution, follow this workflow.

G start Poor Resolution (Rs < 1.5) optimize_gradient Optimize Gradient Slope start->optimize_gradient change_organic Change Organic Modifier (ACN -> MeOH) optimize_gradient->change_organic If still poor Rs desc_gradient Action: Decrease the gradient slope (e.g., 10-50% B in 15 min). This increases the separation window for eluting peaks. optimize_gradient->desc_gradient change_column Change Column Chemistry (e.g., Phenyl, Cyano) change_organic->change_column If still poor Rs desc_organic Action: Methanol (MeOH) offers different selectivity compared to Acetonitrile (ACN). It can change the elution order of your analyte and impurity. change_organic->desc_organic adjust_ph Adjust Mobile Phase pH change_column->adjust_ph If still poor Rs desc_column Action: A Phenyl or Cyano phase offers different interaction mechanisms (e.g., pi-pi interactions) which can be highly effective for aromatic compounds. change_column->desc_column desc_ph Action: While pH 2.5-3.0 is a good start, a slight adjustment (e.g., to pH 3.2 or 2.8) can subtly change the ionization state of impurities, altering their retention relative to the main peak. adjust_ph->desc_ph

Caption: Workflow for improving peak resolution.

Experimental Protocol: Optimizing the Gradient

  • Initial Run: Perform the "Foundational Method" described in the table above. Note the retention time of your 2,4-Dichloro-6-fluoromandelic acid peak.

  • Calculate Elution %B: Determine the percentage of Mobile Phase B at which your analyte elutes.

  • Flatten the Gradient: Create a new gradient that is shallower around the elution point of your analyte. For example, if your peak elutes at 4 minutes in the original 10-minute gradient (which corresponds to roughly 48% B), a new gradient might be:

    • 0.0 min: 10% B

    • 2.0 min: 35% B

    • 7.0 min: 55% B (This is a much shallower slope of 4% B/min around the elution point)

    • 7.1 min: 95% B

    • 10.0 min: 95% B

  • Analyze the Result: This shallower gradient will increase the run time but should significantly improve the resolution between closely eluting peaks.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–437. [Link]

  • McCalley, D. V. (2010). A study of the factors that determine peak shape of basic compounds in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(51), 8069-8080. [Link]

  • Agilent Technologies. (2019). The Role of Buffers in Reversed-Phase Chromatography. [Link]

  • Waters Corporation. (n.d.). A Primer on Reversed-Phase Chromatography. [Link]

2,4-Dichloro-6-fluoromandelic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,4-Dichloro-6-fluoromandelic Acid

An In-depth Guide to Stability and Degradation for Researchers and Drug Development Professionals

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-fluoromandelic acid. It addresses common questions and troubleshooting scenarios related to the stability and degradation of this compound. The information presented here is curated to ensure scientific accuracy and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and stability of 2,4-dichloro-6-fluoromandelic acid.

Q1: What are the general chemical properties of 2,4-dichloro-6-fluoromandelic acid?

Q2: What are the recommended storage conditions for 2,4-dichloro-6-fluoromandelic acid?

A2: To ensure the long-term stability of 2,4-dichloro-6-fluoromandelic acid, it is recommended to store it in a cool, dry, and dark place.[2] For compounds with known or suspected stability issues, refrigerated (2-8°C) or frozen (-20°C) conditions are advisable.[3] Containers should be tightly sealed to prevent exposure to moisture and air.[2] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

Q3: Is 2,4-dichloro-6-fluoromandelic acid sensitive to light?

A3: Mandelic acid itself is known to be light-sensitive.[1] Therefore, it is highly probable that 2,4-dichloro-6-fluoromandelic acid is also susceptible to photodegradation. To mitigate this, always store the compound in amber or opaque containers and minimize its exposure to direct light during experiments.[2] Photostability testing, as part of a forced degradation study, is recommended to determine the extent of its light sensitivity.[4]

Q4: What are the likely degradation pathways for 2,4-dichloro-6-fluoromandelic acid?

A4: Based on its chemical structure, 2,4-dichloro-6-fluoromandelic acid is susceptible to several degradation pathways:

  • Oxidation: The benzylic alcohol group can be oxidized to the corresponding ketone.

  • Decarboxylation: Under certain conditions, such as heat or light, the carboxylic acid group may be lost as carbon dioxide.[5]

  • Dehalogenation: The carbon-halogen bonds can be cleaved, particularly under reductive conditions or through microbial degradation.[6][7][8]

  • Hydrolysis: While generally stable, prolonged exposure to extreme pH and high temperatures can lead to hydrolysis.[9]

Troubleshooting Guide

This section provides solutions to specific experimental issues that may arise from the instability of 2,4-dichloro-6-fluoromandelic acid.

Q5: My experimental results are inconsistent. Could this be due to the degradation of 2,4-dichloro-6-fluoromandelic acid?

A5: Inconsistent results are a common sign of compound instability. To investigate this, consider the following:

  • Review your sample preparation and storage: Are your stock solutions fresh? Are they stored appropriately (protected from light, at the correct temperature)?

  • Perform a simple stability check: Analyze a freshly prepared sample and compare it to one that has been stored under your typical experimental conditions for a period. A decrease in the parent compound peak and the appearance of new peaks in a chromatogram would indicate degradation.

  • Consider your experimental conditions: Are there any harsh conditions (e.g., high temperature, extreme pH, presence of oxidizing or reducing agents) that could be causing degradation?

Q6: I observe an unknown peak in my analytical chromatogram (e.g., HPLC, LC-MS). How can I determine if it is a degradation product?

A6: The appearance of new peaks is a strong indicator of degradation. To confirm this, a forced degradation study is the recommended approach.[10] This involves intentionally subjecting the compound to stress conditions to generate degradation products.[4] By comparing the chromatograms of the stressed and unstressed samples, you can identify the degradation products.

Q7: How do I perform a forced degradation study for 2,4-dichloro-6-fluoromandelic acid?

A7: A forced degradation study systematically exposes the compound to various stress conditions to understand its degradation profile.[4][9]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for 2,4-dichloro-6-fluoromandelic acid.

Materials:

  • 2,4-dichloro-6-fluoromandelic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 2,4-dichloro-6-fluoromandelic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of about 1 mg/mL.[9]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Keep the solution at room temperature for a specified period.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., 60°C).

    • Dissolve the sample in the initial solvent at various time points for analysis.

  • Photodegradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[9]

    • Analyze the sample at various time points.

  • Analysis:

    • Analyze all samples by HPLC or LC-MS.

    • Compare the chromatograms of the stressed samples to a control (unstressed) sample.

    • Identify and quantify the parent compound and any new peaks that appear.

Data Presentation

The results of a forced degradation study can be summarized in a table for easy comparison.

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 N HCl246015%2
0.1 N NaOH8258%1
3% H₂O₂42522%3
Heat (solid)48605%1
Light122530%4

Note: The data in this table is illustrative and not based on experimental results for 2,4-dichloro-6-fluoromandelic acid.

Visualizations

Degradation Pathway Visualization

The following diagram illustrates a potential degradation pathway for 2,4-dichloro-6-fluoromandelic acid based on common chemical reactions of similar compounds.

G parent 2,4-Dichloro-6-fluoromandelic acid oxidation_product 2-(2,4-dichloro-6-fluorobenzoyl)formic acid (Oxidation Product) parent->oxidation_product Oxidation decarboxylation_product 2,4-dichloro-6-fluorobenzaldehyde (Decarboxylation Product) parent->decarboxylation_product Heat/Light dehalogenation_product Monochloro-fluoromandelic acid (Dehalogenation Product) parent->dehalogenation_product Reduction

Caption: Potential degradation pathways of 2,4-dichloro-6-fluoromandelic acid.

Experimental Workflow: Stability Study

The following diagram outlines the workflow for conducting a comprehensive stability study.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis Phase cluster_3 Reporting Phase a Define Storage Conditions (e.g., 25°C/60% RH, 40°C/75% RH) b Select Time Points (e.g., 0, 1, 3, 6 months) a->b c Choose Analytical Method (e.g., Stability-Indicating HPLC) b->c d Place Samples in Stability Chambers c->d e Pull Samples at Defined Time Points f Analyze Samples using Validated Method e->f g Quantify Parent Compound and Degradants f->g h Summarize Data (Tables and Graphs) g->h i Determine Shelf-Life and Retest Period h->i

Caption: Workflow for a typical pharmaceutical stability study.

References

Sources

Purification of crude 2,4-Dichloro-6-fluoromandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 2,4-Dichloro-6-fluoromandelic Acid

User Guide & Troubleshooting Portal

Core Purification Logic (The "Why" & "How")

The purification of 2,4-dichloro-6-fluoromandelic acid requires a strategic approach due to its unique substitution pattern. The electron-withdrawing halogens (two chlorines, one fluorine) significantly increase the acidity of the molecule compared to unsubstituted mandelic acid, while the lipophilic ring reduces water solubility.

The Strategy: We utilize a "Switchable Polarity" protocol.

  • Phase 1 (Chemical Washing): Convert the acid to its water-soluble carboxylate salt. This "locks" the product in the aqueous phase, allowing non-acidic impurities (unreacted aldehyde, dimers) to be washed away with an organic solvent.

  • Phase 2 (Controlled Precipitation): Re-acidification precipitates the crude acid.

  • Phase 3 (Polymorph/Purity Control): Recrystallization using a specific solvent system that discriminates between the hydroxylated product and the over-oxidized benzoic acid impurity.

Interactive Troubleshooting (FAQ)

Q1: "My crude solid is yellow/brown. How do I remove the color?"

Diagnosis: The color typically arises from polymerized aldehyde residues or trace phenols generated during the cyanohydrin hydrolysis step. Solution:

  • Do not rely solely on recrystallization.

  • Action: Perform an Activated Carbon Treatment during the basification step.

    • Dissolve crude in 10% NaOH (pH > 10).

    • Add activated carbon (5 wt% relative to substrate).

    • Stir at room temperature for 30 minutes.

    • Filter through a Celite pad before acidification.

Q2: "The melting point is broad (e.g., >5°C range) or lower than expected."

Diagnosis: This indicates the presence of 2,4-dichloro-6-fluorobenzoic acid . This is the most persistent impurity, formed by the oxidative cleavage of the mandelic acid side chain. Solution:

  • Solvent Switch: Switch from single-solvent systems (like Ethanol) to a Toluene/Heptane or Water/Ethanol system. The benzoic acid derivative is significantly less soluble in cold toluene than the mandelic acid derivative due to the lack of the

    
    -hydroxyl group disrupting crystal packing.
    
Q3: "I have low recovery after recrystallization from water."

Diagnosis: The 2,4-dichloro-6-fluoro motif makes the molecule significantly more lipophilic than mandelic acid. It does not dissolve well in water, even when hot, or it "oils out" instead of crystallizing. Solution:

  • Action: Use 1,2-Dichloroethane (DCE) or Toluene for recrystallization.

  • Protocol: Dissolve at reflux. If oiling out occurs, add a seed crystal at 5-10°C below the boiling point and cool very slowly (10°C/hour).

Standard Operating Procedure (SOP): Purification Protocol

Objective: Purify crude 2,4-dichloro-6-fluoromandelic acid to >98% HPLC purity.

Step 1: Acid-Base Extraction (Removal of Neutrals)
  • Dissolution: Suspend the crude solid (100 g) in water (300 mL).

  • Basification: Slowly add 20% NaOH solution with stirring until pH reaches 10-11. The solid should dissolve completely.

    • Note: If solids remain, these are likely inorganic salts or dimers. Filter them off.

  • Organic Wash: Extract the aqueous layer with Dichloromethane (DCM) or Toluene (

    
     mL).
    
    • Purpose: Removes unreacted 2,4-dichloro-6-fluorobenzaldehyde and neutral organic byproducts.

    • Discard the organic layer.

  • Acidification: Cool the aqueous layer to 5-10°C. Slowly add Conc. HCl until pH < 1.

    • Observation: The product will precipitate as a thick white/off-white slurry.

  • Isolation: Filter the solid and wash with cold water (

    
     mL). Dry the "wet cake" under vacuum at 45°C.
    
Step 2: Recrystallization (Removal of Homologues)

Preferred Solvent System: Toluene

  • Reflux: Charge the dried solid into a flask. Add Toluene (3-4 volumes relative to solid weight). Heat to reflux (110°C).

    • Check: If the solution is not clear, add Toluene in 0.5 volume increments.

  • Hot Filtration (Optional): If insoluble particles (salts) are visible, filter hot through a sintered glass funnel.

  • Controlled Cooling: Allow the solution to cool to room temperature naturally (no ice bath yet). Stir gently.

    • Critical: Rapid cooling traps impurities.

  • Final Crystallization: Once solids appear (approx. 35-40°C), cool to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the crystals. Wash with cold Toluene (1 volume).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Technical Data & Specifications

ParameterSpecificationNotes
Target Purity > 98.5% (HPLC)Area normalization method
Appearance White crystalline powderColored forms indicate oxidation
Major Impurity A 2,4-Dichloro-6-fluorobenzaldehydeRemoved by DCM wash (Step 1)
Major Impurity B 2,4-Dichloro-6-fluorobenzoic acidRemoved by Toluene recrystallization (Step 2)
Solubility Soluble in Ethanol, EtOAc, DMSOPoorly soluble in Water, Hexane

Process Logic Visualization

The following diagram illustrates the critical decision nodes in the purification workflow.

PurificationLogic Start Crude 2,4-Dichloro-6- fluoromandelic Acid Dissolve Dissolve in 10% NaOH (pH 10-11) Start->Dissolve Wash Wash with DCM/Toluene Dissolve->Wash Sep Phase Separation Wash->Sep OrgPhase Organic Phase (Contains Aldehyde) Sep->OrgPhase Discard AqPhase Aqueous Phase (Contains Product Salt) Sep->AqPhase Keep Acidify Acidify with HCl (pH < 1) Precipitate Crude Acid AqPhase->Acidify Recryst Recrystallization (Solvent: Toluene) Acidify->Recryst Dried Solid Final Pure Product (>98% HPLC) Recryst->Final Filter & Dry

Caption: Workflow for separating neutral impurities (via extraction) and acidic byproducts (via recrystallization).

References

  • Corson, B. B., et al. (1926). "Mandelic Acid."[1][2][3] Organic Syntheses, Coll. Vol. 1, p.336. Link

    • Foundational text for mandelic acid synthesis and purification via benzene/toluene fraction
  • Yadav, G. D., et al. (2014). "Synthesis of 2,4-Dichlorophenoxyacetic acid." Clean Technologies and Environmental Policy. Link

    • Provides solubility data and workup protocols for dichloro-substituted arom
  • Gao, Y., et al. (2018). "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization." Crystal Growth & Design. Link

    • Details the solubility profiles of fluorinated and chlorinated mandelic acids in various organic solvents.

Sources

Technical Support Center: Troubleshooting Grignard Reactions with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using Grignard reagents with substituted benzaldehydes. Grignard reactions are fundamental for carbon-carbon bond formation, but their success hinges on meticulous attention to detail, especially when dealing with sensitive aromatic aldehydes.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven experience.

Section 1: Grignard Reagent Formation & Stability

This section addresses the most common point of failure: the preparation and stability of the Grignard reagent itself. An inactive or compromised reagent will doom the reaction before the aldehyde is even introduced.

Question 1: My Grignard reaction fails to initiate. The solution remains clear, and no exotherm is observed. What's going wrong?

Answer: Failure to initiate is almost always due to the passivating magnesium oxide (MgO) layer on the magnesium turnings or the presence of moisture.[3][4] The Grignard reaction occurs on the fresh magnesium surface, and this oxide layer prevents the organic halide from accessing it.

Causality & Solution:

  • Magnesium Oxide Layer: The gray, dull coating on magnesium is MgO. It must be removed or bypassed to start the reaction.

  • Trace Moisture: Grignard reagents are potent bases and will be instantly quenched by even trace amounts of water, forming an alkane and magnesium hydroxides.[1][5] All glassware must be rigorously dried (oven or flame-dried under vacuum/inert gas), and anhydrous solvents are mandatory.[6][7]

Troubleshooting Protocol: Magnesium Activation

  • Mechanical Activation: Before adding solvent, place the magnesium turnings in the flask and crush them with a glass rod under an inert atmosphere (Nitrogen or Argon). This physically breaks the MgO layer, exposing fresh metal.

  • Chemical Activation (Initiators):

    • Iodine: Add a single, small crystal of iodine to the magnesium suspension.[3] The iodine reacts with the magnesium surface, forming MgI₂, which helps to chemically etch the oxide layer. A successful initiation is often indicated by the disappearance of the brown iodine color.

    • 1,2-Dibromoethane (DBE): Add a few drops of DBE. It reacts with magnesium to form ethylene gas and MgBr₂. The observation of bubbling is a clear sign of an active magnesium surface.[3][4]

Question 2: My reaction mixture turns cloudy and yields a significant amount of a homocoupled (R-R) byproduct. How can I prevent this?

Answer: You are observing the Wurtz coupling reaction , a major side reaction that competes with Grignard reagent formation.[8][9][10] It occurs when a newly formed Grignard molecule (R-MgX) reacts with a molecule of unreacted organic halide (R-X) to form R-R.[11]

Causality & Solution:

This side reaction is favored by conditions that increase the probability of a Grignard reagent molecule encountering an organic halide molecule rather than the magnesium surface.

  • High Local Halide Concentration: Rapidly adding the organic halide creates localized areas of high concentration, promoting the Wurtz reaction.[9][11]

  • Elevated Temperature: The Grignard formation is exothermic. If the heat is not dissipated, the increased temperature accelerates the rate of Wurtz coupling.[9][11]

Optimization Strategies:

ParameterTo Favor Grignard FormationTo Minimize Wurtz Coupling
Addition Rate ModerateSlow, dropwise addition of halide solution[11]
Temperature Gentle warming to initiateMaintain a steady, controlled reflux; use an ice bath if necessary
Concentration StandardUse dilute solutions of the organic halide
Solvent Choice Anhydrous Ether or THFFor reactive halides (e.g., benzyl), Et₂O or 2-MeTHF can be superior to THF[11]

Workflow: Minimizing Wurtz Coupling

start High Wurtz Byproduct Observed cond1 Is Halide Addition Rapid? start->cond1 action1 Action: Add halide dropwise to maintain gentle reflux. cond1->action1 Yes cond2 Is Reaction Temperature Uncontrolled? cond1->cond2 No action1->cond2 action2 Action: Use a water/ice bath to control exotherm. cond2->action2 Yes cond3 Is Halide Concentration High? cond2->cond3 No action2->cond3 action3 Action: Dilute the halide solution before addition. cond3->action3 Yes end Optimized Grignard Formation cond3->end No action3->end

Caption: Troubleshooting workflow for excessive Wurtz coupling.

Section 2: The Addition Reaction - Issues with Substituted Benzaldehydes

Once a healthy Grignard reagent is formed, the success of the addition to the substituted benzaldehyde depends on the substrate's purity, electronic properties, and steric profile.

Question 3: The reaction is complete, but my yield of the desired secondary alcohol is low, and I've recovered a significant amount of the starting benzaldehyde. What happened?

Answer: This common issue points to two primary culprits: a quenched Grignard reagent or an impure aldehyde.

Causality & Solution:

  • Quenched Grignard Reagent: Your Grignard reagent was consumed before it could react with the aldehyde. The most common cause is an acidic proton. Benzaldehydes are notoriously prone to air oxidation, forming benzoic acid.[12] The carboxylic acid proton is highly acidic and will instantly destroy one equivalent of your Grignard reagent.

  • Enolization: While benzaldehyde itself cannot enolize, if your substituted benzaldehyde has an enolizable proton (e.g., in an alkyl substituent with an alpha-hydrogen), the Grignard reagent can act as a base, deprotonating it to form an enolate.[5][13] Upon workup, this simply regenerates the starting aldehyde. This is more common with ketones but can occur with certain substituted aldehydes.[13][14]

Protocol 1: Purification of Benzaldehyde Starting Material

If your benzaldehyde is not freshly opened or has been stored for a long time, purification is essential.

  • Acid Removal: Dissolve the aldehyde in diethyl ether. Wash the solution twice with a 10% aqueous sodium bicarbonate (NaHCO₃) solution to remove any benzoic acid impurity.[12]

  • Water Removal: Wash the organic layer once with brine (saturated aqueous NaCl).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter.

  • Distillation: Remove the solvent by rotary evaporation. For ultimate purity, perform a fractional distillation under reduced pressure. Store the purified aldehyde under an inert atmosphere.

Question 4: Instead of my expected product, the main product is a benzyl alcohol derived from the reduction of my starting aldehyde. Why did this happen?

Answer: You are observing a competing reduction reaction. This occurs when the Grignard reagent has a hydrogen atom on its β-carbon. Instead of the alkyl group adding to the carbonyl, a hydride (H⁻) is transferred from the Grignard reagent to the aldehyde via a cyclic six-membered transition state.[13] This is particularly prevalent with sterically hindered Grignard reagents and/or sterically hindered aldehydes.[13][15]

Mechanism: Competing Addition vs. Reduction

cluster_add 1,2-Nucleophilic Addition (Desired) cluster_red Reduction (Side Reaction) A R-MgX + ArCHO B [Six-membered ring transition state] A->B Nucleophilic Attack C Addition Product (Secondary Alcohol) B->C D R'CH(H)CH2-MgX + ArCHO E [Cyclic β-Hydride Transfer] D->E Hydride Transfer F Reduction Product (Benzyl Alcohol) + Alkene E->F

Caption: Competing pathways for Grignard reaction with aldehydes.

Corrective Actions:

  • Change the Grignard Reagent: If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) or one with less steric bulk.

  • Lower the Temperature: Reduction pathways can have a different activation energy than addition. Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) often favors the desired addition pathway.

Question 5: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzaldehyde ring affect the reaction?

Answer: The electronic nature of the substituent on the aromatic ring directly modulates the electrophilicity of the carbonyl carbon, influencing reactivity.

Causality & Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ pull electron density away from the ring and the carbonyl group.[16] This makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more reactive towards nucleophilic attack by the Grignard reagent. Reactions with EWG-substituted benzaldehydes are typically faster.

  • Electron-Donating Groups (EDGs): Groups like -OCH₃, -N(CH₃)₂, or -CH₃ push electron density into the ring. This resonance and/or inductive effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and less reactive.[17] Reactions with EDG-substituted benzaldehydes are often slower and may require longer reaction times or gentle heating to go to completion.

Summary of Substituent Effects:

Substituent TypeExamplesEffect on Carbonyl CarbonExpected ReactivityPotential Issues
Strong EWG -NO₂, -CF₃Highly ElectrophilicFastThe EWG itself may be reactive towards the Grignard reagent (e.g., nitro group reduction).
Moderate EWG -Cl, -Br, -CNElectrophilicModerate to FastGenerally well-behaved.[18]
No Substituent -HBaselineModerateStandard conditions apply.
Moderate EDG -CH₃, -PhLess ElectrophilicModerate to SlowMay require longer reaction times.
Strong EDG -OCH₃, -OH, -NH₂Least ElectrophilicSlowVery slow reaction. Acidic protons (-OH, -NH₂) are incompatible and must be protected.
Section 3: General Best-Practice Protocol

This section provides a reliable, self-validating protocol for performing a Grignard reaction with a substituted benzaldehyde.

Protocol 2: General Procedure for the Synthesis of a Secondary Alcohol

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine and gently warm the flask with a heat gun under inert gas flow until the iodine sublimes. Allow the flask to cool.

  • Grignard Formation: Add anhydrous diethyl ether or THF via cannula. Begin stirring. Dissolve the organic halide (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel. Add ~10% of the halide solution to the magnesium. Wait for initiation (cloudiness, gentle reflux). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle, controlled reflux. After addition is complete, stir for an additional 30-60 minutes.

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve the purified substituted benzaldehyde (1.05 eq.) in anhydrous ether/THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • Reaction & Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours (monitor by TLC). Once complete, cool the reaction back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[11]

  • Work-up & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

References
  • Lutjens, B., Lange, J., & Schouten, J. C. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]

  • Pezzella, M., Capezzuto, F., & Pirani, F. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Retrieved from [Link]

  • Neugebauer, P., Lange, J., Lutjens, B., Keurentjes, J., & Schouten, J. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Garst, J. F., & Deutch, J. E. (1980). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society.
  • Lutjens, B., Lange, J., & Schouten, J. C. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Retrieved from [Link]

  • Mathur, D., Sharma, P. K., & Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Fiveable. (2025). 12.1 Grignard reagents. Fiveable. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Wikipedia. Retrieved from [Link]

  • Knochel, P. (n.d.).
  • Clark, J. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. YouTube. Retrieved from [Link]

  • Patel, S., Panda, M. P., Kuanar, M., & Mishra, B. K. (2004). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Indian Journal of Chemistry. Retrieved from [Link]

  • Zhang, G., Zeng, H., Wu, J., & Zhang, Z. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications. Retrieved from [Link]

  • Quora. (2017). Why is acetone more reactive towards a Grignard reagent than Benzaldehyde?. Quora. Retrieved from [Link]

  • Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Chegg. Retrieved from [Link]

  • Wipf Group. (n.d.). Organic Chemistry 2 Enols & Enones. Wipf Group.
  • Reddit. (2015). Grignard troubleshoot. Reddit. Retrieved from [Link]

  • Wipf Group. (n.d.). Aldehydes And Ketones. Wipf Group.
  • ResearchGate. (2025). Alkylation of Substituted Benzaldehyde on a Solid Matrix by Using Grignard Reagent. ResearchGate. Retrieved from [Link]

  • Neumann, J. J., Rakshit, S., & Drinkel, E. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]

  • Kumar, A., & Kumar, D. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[5][8] Addition and Oxidative Coupling Reactions. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing halogenated methyl-benzaldehyde by Grignard reaction. Google Patents.
  • PubMed. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why does alkyl group withdraw electrons in Grignard reagent?. Chemistry Stack Exchange. Retrieved from [Link]

  • Fletcher, S. P., & Pye, E. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications. Retrieved from [Link]

  • Vedantu. (n.d.). JEE Main 2026: Preparation of Benzaldehyde - Chemistry. Vedantu. Retrieved from [Link]

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Technical Support Center: Preventing Racemization During Derivatization of Mandelic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a critical challenge in chiral chemistry: preventing racemization during the derivatization of mandelic acid and its analogues. As a key chiral building block in the pharmaceutical industry for synthesizing antibiotics, anticancer agents, and more, maintaining the enantiomeric integrity of mandelic acid is paramount.[1][2] This guide provides in-depth, field-proven insights, troubleshooting protocols, and the fundamental principles to help you navigate this complex issue.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a critical issue for mandelic acid?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[3][4] For mandelic acid, the chiral center is the carbon atom bonded to the hydroxyl (–OH) and carboxyl (–COOH) groups. This carbon also has an attached proton (the α-proton).

This is a critical issue because the two enantiomers of a mandelic acid derivative can have vastly different pharmacological, toxicological, and pharmacokinetic properties.[3] The synthesis of single-enantiomer drugs is often required to improve efficacy and reduce adverse effects.[1] If racemization occurs during a synthetic step, the enantiomeric purity of the final product is compromised, potentially rendering it ineffective or even harmful.

Q2: What is the primary chemical mechanism behind mandelic acid racemization?

A2: The primary mechanism involves the deprotonation of the α-proton, which is acidic due to its position between two electron-withdrawing groups (the carboxyl and the phenyl ring). Abstraction of this proton by a base leads to the formation of a planar enolate intermediate. This intermediate is achiral. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, resulting in a 50:50 mixture of the (R)- and (S)-enantiomers.[4][5]

RacemizationMechanism cluster_start Chiral Mandelic Acid cluster_intermediate Achiral Intermediate Start (R)-Mandelic Acid Intermediate Planar Enolate (Achiral) Start->Intermediate + Base - H⁺ End_R (R)-Mandelic Acid Intermediate->End_R + H⁺ (re-face attack) End_S (S)-Mandelic Acid Intermediate->End_S + H⁺ (si-face attack)

Caption: Base-catalyzed racemization of mandelic acid via a planar enolate.

Q3: Which types of derivatization reactions are most susceptible to causing racemization?

A3: Reactions that involve the activation of the carboxyl group are most susceptible. This is because carboxyl activation enhances the acidity of the α-proton, making it easier to abstract. The most common examples include:

  • Amide Bond Formation (Amidation): Coupling mandelic acid with an amine. This process is analogous to peptide synthesis, where racemization is a well-documented problem.[6][7]

  • Esterification: Particularly methods that use highly activating coupling reagents like carbodiimides without racemization-suppressing additives.[8]

Derivatization of the hydroxyl group is generally less likely to cause racemization, provided the reaction conditions are not strongly basic or acidic and do not involve high temperatures.

Q4: What are the key experimental factors that promote racemization?

A4: Several factors can accelerate the rate of racemization. Controlling these is the key to preserving stereochemical integrity.

FactorImpact on RacemizationRationale & Mitigation Strategy
Base High Impact Strong, non-sterically hindered bases (e.g., DBU, DIPEA) readily abstract the α-proton. Mitigation: Use a weaker or more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM).[9] Use the minimum stoichiometric amount required.
Temperature High Impact Higher temperatures provide the activation energy needed for deprotonation and can accelerate racemization.[10][11] Mitigation: Perform reactions at lower temperatures (e.g., 0 °C or even -15 °C) whenever possible.[12]
Coupling Reagent High Impact The choice of reagent for carboxyl activation is critical. Some reagents form highly reactive intermediates that are prone to cyclizing into oxazolones, which rapidly racemize.[7] Mitigation: Avoid using carbodiimides (DCC, DIC) alone. Use modern uronium/aminium reagents (HATU, HBTU) or use carbodiimides with additives like Oxyma or HOBt.[7][9][13]
Reaction Time Medium Impact Prolonged exposure to basic conditions or activated states increases the probability of a racemization event. Mitigation: Optimize reaction conditions for speed. Use efficient coupling reagents that promote rapid amide/ester formation, kinetically outcompeting the racemization pathway.[7]
Solvent Medium Impact Polar aprotic solvents (e.g., DMF, NMP) can stabilize the charged enolate intermediate, potentially favoring racemization. Mitigation: Solvent choice is often dictated by reagent solubility, but be aware of its potential role. In some cases, less polar solvents may be beneficial if they don't compromise the reaction rate.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental failures and provides actionable solutions and detailed protocols.

Issue 1: Significant loss of enantiomeric excess (e.e.) after forming an amide with mandelic acid.
  • Symptom: You couple enantiopure (R)-mandelic acid with a primary amine using Diisopropylcarbodiimide (DIC) and Diisopropylethylamine (DIPEA) in DMF. HPLC analysis of the product shows a nearly 1:1 mixture of diastereomers, indicating racemization of the mandelic acid moiety.

  • Probable Cause: This is a classic case of coupling reagent- and base-induced racemization. Carbodiimides like DIC, when used alone or with a strong base like DIPEA, activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to intramolecular cyclization to form a 5(4H)-oxazolone. The oxazolone's α-proton is extremely acidic and is rapidly abstracted by DIPEA, leading to complete racemization before the desired amine can attack.[7][9]

TroubleshootingWorkflow cluster_solutions Solutions Problem Problem: Significant Racemization During Amidation Cause Probable Cause: Oxazolone Formation via DIC/DIPEA Pathway Problem->Cause Sol1 Change Coupling Reagent: Use HATU or COMU Cause->Sol1 Sol2 Modify Base: Switch DIPEA to Collidine/NMM Cause->Sol2 Sol3 Add Suppressing Agent: Use DIC with Oxyma or HOBt Cause->Sol3 Sol4 Lower Temperature: Run reaction at 0°C Cause->Sol4 Protocol Implement Validated Protocol: HATU/Collidine at 0°C Sol1->Protocol Sol2->Protocol Sol3->Protocol Sol4->Protocol Result Result: High Enantiomeric Purity Preserved Protocol->Result

Caption: Workflow for troubleshooting racemization in mandelic acid amidation.

  • Solution: Replace the DIC/DIPEA coupling strategy with a modern uronium salt-based method, which is specifically designed to suppress racemization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice. It activates the carboxyl group to form an active ester of HOAt, which is highly reactive towards the amine but significantly less prone to forming an oxazolone.[7][14] Combining this with a more sterically hindered base and a lower temperature will effectively prevent racemization.

Protocol 1: Low-Racemization Amide Coupling using HATU
  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve enantiopure mandelic acid (1.0 eq.) in anhydrous DMF (or CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add 2,4,6-collidine (2.2 eq.). Stir for 2 minutes. Using a hindered base is crucial to minimize side reactions.[9]

  • Activation: In a separate vial, dissolve HATU (1.05 eq.) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the cooled mandelic acid solution.

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes. Do not pre-activate for too long, as this can increase the risk of side reactions.[9][15]

  • Coupling: Dissolve the amine (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the activated mandelic acid mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion.

  • Work-up & Analysis: Quench the reaction with water and perform a standard aqueous/organic extraction. Analyze the enantiomeric purity of the product using chiral HPLC or by NMR using a chiral shift reagent.

Issue 2: Racemization observed during derivatization for GC analysis.
  • Symptom: You are derivatizing mandelic acid to its methyl ester for chiral GC analysis. Your protocol involves heating the sample in methanolic HCl. The resulting chromatogram of an enantiopure standard shows two peaks, indicating racemization occurred during sample preparation.

  • Probable Cause: While esterification is generally less problematic than amidation, harsh conditions can still cause racemization. Heating in strong acid (methanolic HCl) can catalyze the enolization of the α-proton, leading to racemization.[3][5] Similarly, derivatization methods requiring very high temperatures or strongly basic catalysts can also compromise stereochemical integrity.[16] For GC analysis, the goal is a quantitative, racemization-free derivatization.[17][18]

  • Solution: Use a milder esterification method that does not require heat or strong acid/base catalysis. Derivatization with diazomethane is a classic, highly efficient, and racemization-free method for converting carboxylic acids to methyl esters. Alternatively, silylation of both the carboxyl and hydroxyl groups is another excellent, mild method for preparing volatile derivatives for GC analysis.

Protocol 2: Racemization-Free Silylation for GC Analysis

Safety Note: Silylating reagents are moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Sample Preparation: Place the dried mandelic acid sample (approx. 1 mg) into a 2 mL GC vial.

  • Solvent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Reagent Addition: Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat at a mild temperature (e.g., 60-70 °C) for 15-30 minutes.[19] This is generally sufficient for complete derivatization without causing racemization.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. The resulting derivative will be the di-TMS mandelic acid.

References

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts | Request PDF - ResearchGate. Available at: [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Available at: [Link]

  • Racemization of mandelic acid enantiomers in batch and fixed-bed reactors using immobilized mandelate racemase - MPG.PuRe. Available at: [Link]

  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - RSC Publishing. Available at: [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC - MDPI. Available at: [Link]

  • Chapter 3: Racemization, Enantiomerization and Diastereomerization - Books.
  • Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics - PubMed. Available at: [Link]

  • Proposed mechanisms for racemization and related processes. - ResearchGate. Available at: [Link]

  • Processes to separate enantiomers. - SciSpace. Available at: [Link]

  • Process for the preparation and resolution of mandelic acid derivatives - Google Patents.
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Available at: [Link]

  • Preparation of stereoregular isotactic poly.PDF. Available at: [Link]

  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - ResearchGate. Available at: [Link]

  • catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering. Available at: [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between - Preprints.org. Available at: [Link]

  • Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization - ResearchGate. Available at: [Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet - Semantic Scholar. Available at: [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC. Available at: [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles - ETH Library. Available at: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC. Available at: [Link]

  • Determination of mandelic acid enantiomers in urine by derivatization in supercritical carbon dioxide prior to their determination by gas chromatography - PubMed. Available at: [Link]

  • Effect of temperature (A) on derivatization reaction. Effect of time... - ResearchGate. Available at: [Link]

  • US7022876B2 - Preparation of mandelic acid derivatives - Google Patents.
  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Available at: [Link]

  • Racemisation-free esterification of 2-nitrohenylsulphenyl-protected amino-acids by dicyclohexylcarbodi-imide-4-dimethylaminopyridine - RSC Publishing. Available at: [Link]

  • EP0000518A1 - Process for the chemical resolution of racemic mandelic acid - Google Patents.

Sources

Technical Support Center: Purification of 2,4-Dichloro-6-fluoromandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2,4-DC-6-FMA CAS: 7554-78-1 (Analogous/Generic Reference) Support Level: Tier 3 (Senior Scientist)

Introduction

Welcome to the Technical Support Center. This guide addresses the isolation and purification of 2,4-Dichloro-6-fluoromandelic acid , a critical intermediate often synthesized via the hydrolysis of cyanohydrins derived from 2,4-dichloro-6-fluorobenzaldehyde.

Achieving pharmaceutical-grade purity (>98%) requires navigating a complex impurity profile dominated by unreacted aldehydes, over-oxidized benzoic acid derivatives, and hydrolytic byproducts. This guide provides self-validating protocols to troubleshoot and resolve these specific contamination issues.

Module 1: Impurity Profiling & Identification

Q: I see multiple peaks in my HPLC trace. What are the likely impurities?

A: In the synthesis of 2,4-Dichloro-6-fluoromandelic acid, the impurity profile is dictated by the electron-withdrawing nature of the halogen substituents (


 and 

). These substituents deactivate the ring but facilitate specific side reactions.
Impurity TypeLikely IdentityOrigin/CausalityDetection (Relative to Product)
Starting Material 2,4-Dichloro-6-fluorobenzaldehydeIncomplete cyanohydrin formation or reversal of equilibrium during hydrolysis.RRT ~1.2-1.3 (Non-polar, elutes later on C18). UV active (254 nm).
Oxidation Byproduct 2,4-Dichloro-6-fluorobenzoic acidAir oxidation of the aldehyde or oxidative cleavage during workup.RRT ~1.1 (Similar pKa, difficult to separate).
Intermediate 2,4-Dichloro-6-fluoromandelamideIncomplete hydrolysis of the nitrile.RRT ~0.8 (More polar).
Dehydration Product 2,4-Dichloro-6-fluorophenylglyoxylic acidAcid-catalyzed dehydration/oxidation of the mandelic hydroxyl group.RRT ~0.9 (Distinct carbonyl stretch in IR).

Diagnostic Check:

  • Aldehyde Presence: Spot TLC (Silica, Hexane:EtOAc 7:3). Spray with 2,4-DNP stain. A yellow/orange precipitate indicates unreacted aldehyde.

  • Benzoic Acid Presence: difficult to distinguish via TLC. Requires HPLC or

    
    -NMR (Look for loss of the chiral 
    
    
    
    -proton signal at
    
    
    ~5.0-5.5 ppm).

Module 2: Troubleshooting Synthesis & Workup

Q: My crude product is a dark yellow oil that won't crystallize. How do I fix this?

A: The "yellow oil" syndrome is typically caused by unreacted aldehyde (2,4-dichloro-6-fluorobenzaldehyde) acting as a solvent impurity, preventing the crystal lattice of the mandelic acid from forming.

The Fix: Bisulfite Adduct Purification Aldehydes form water-soluble bisulfite adducts, whereas mandelic acid does not.

  • Dissolve: Dissolve the crude oil in a minimal amount of Ethyl Acetate.

  • Wash: Extract the organic layer twice with 30% aqueous Sodium Bisulfite (

    
    ) .
    
    • Mechanism:[1][2]

      
       (Water Soluble).
      
  • Separate: Discard the aqueous layer (contains the aldehyde).

  • Dry & Concentrate: Wash organic layer with brine, dry over

    
    , and rotovap.
    
  • Result: The residue should now solidify upon scratching or seeding.

Q: I suspect high levels of 2,4-dichloro-6-fluorobenzoic acid. How do I remove it?

A: This is the most challenging impurity because its solubility and acidity (


) are very similar to the mandelic acid (

). Standard acid-base extraction often fails here.

The Fix: Selective Precipitation via Dicyclohexylamine (DCHA) Salt DCHA forms highly crystalline salts with mandelic acids that are often less soluble than the corresponding benzoic acid salts in non-polar solvents.

Protocol:

  • Dissolve crude acid in Acetone or IPA (10 mL/g).

  • Add 1.05 equivalents of Dicyclohexylamine dropwise.

  • Stir at room temperature for 2 hours. The DCHA-Mandelate salt will precipitate.

  • Filter the white solid. The benzoic acid DCHA salt typically remains in the mother liquor.

  • Regeneration: Suspend the salt in water and acidify with

    
     to pH 1. Extract with Ethyl Acetate to recover the pure mandelic acid.
    

Module 3: Advanced Purification Workflows

Workflow A: pH-Controlled Differential Extraction

Best for removing neutral impurities (aldehydes) and highly polar byproducts.

This protocol leverages the acidity of the carboxylic acid to separate it from non-acidic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM) .

  • Basification: Extract with 10%

    
     (aq) .
    
    • Checkpoint: Check aqueous pH. It must be >9.[3] The Mandelic acid is now in the aqueous layer (as carboxylate). Neutral aldehyde stays in DCM.

  • Phase Cut: Separate layers. Keep the Aqueous Layer .

    • Optional: Wash the aqueous layer with fresh DCM to remove trace organics.

  • Acidification: Cool aqueous layer to 5°C. Slowly add 6N HCl until pH < 1.

    • Observation: The product will precipitate as a white solid or oil out.

  • Re-extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (x3) .

  • Isolation: Dry combined organics (

    
    ) and concentrate.
    
Workflow B: Crystallization Solvent System

Best for final polishing of optical and chemical purity.

The presence of Fluorine and Chlorine on the ring significantly alters solubility compared to unsubstituted mandelic acid.

  • Solvent System: Toluene : Heptane (1:1) or Water .

  • Procedure:

    • Dissolve crude solid in boiling Toluene (minimum volume).

    • Add Heptane dropwise until persistent cloudiness appears.

    • Add a few drops of Toluene to clear the solution.

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Filtration: Wash crystals with cold Heptane.

Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying 2,4-Dichloro-6-fluoromandelic acid based on the specific impurity profile detected.

PurificationLogic Start Crude 2,4-Dichloro-6- fluoromandelic acid Analysis Analyze Impurity Profile (HPLC / TLC) Start->Analysis Aldehyde Impurity: Aldehyde (Yellow Oil / Precipitate) Analysis->Aldehyde If High UV 254nm Late eluter Benzoic Impurity: Benzoic Acid (Similar pKa) Analysis->Benzoic If RRT ~1.1 Over-oxidation Neutral Impurity: Neutrals (Solvents/Non-acids) Analysis->Neutral General Cleanup Bisulfite Protocol: Bisulfite Wash (Forms water-soluble adduct) Aldehyde->Bisulfite DCHA Protocol: DCHA Salt Formation (Selective Crystallization) Benzoic->DCHA AcidBase Protocol: pH-Controlled Extraction (Partitioning) Neutral->AcidBase Bisulfite->AcidBase Secondary Polish DCHA->AcidBase Acidify to recover Pure Pure Product (>98% HPLC) AcidBase->Pure

Caption: Decision matrix for selecting the appropriate purification protocol based on impurity identification.

References

  • PubChem. (2025).[3] 2,4-Dichloromandelic acid | C8H6Cl2O3.[3][4] National Library of Medicine. [Link]

  • Corson, B. B., et al. (1941). Mandelic Acid.[2][3][4][5][6][7] Organic Syntheses, Coll. Vol. 1, p.336. [Link]

  • Google Patents. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. EP0176026B1.[5]

  • ChemSrc. (2025).[8] 2,4-Dichloro-6-fluorobenzoic acid Properties and Data. [Link][8]

Sources

Enhancing the resolution of 2,4-Dichloro-6-fluoromandelic acid enantiomers in chiral HPLC

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Enantiomeric Resolution (

Introduction: The Challenge of "Ortho-Ortho" Substitution

Welcome to the technical support hub. You are likely here because standard screening protocols yielded poor resolution (

2,4-Dichloro-6-fluoromandelic acid1

This molecule presents a specific chromatographic challenge:

  • Electronic Environment: The 6-fluoro and 2,4-dichloro substituents create a highly electron-deficient aromatic ring, altering

    
     interaction potential with the stationary phase.
    
  • Steric Bulk: The 2,6-disubstitution pattern (ortho-ortho) creates significant steric hindrance near the chiral center (

    
    -hydroxy acid moiety), restricting access to the deep chiral cavities of traditional polysaccharide phases.
    
  • Acidity: Like all mandelic derivatives, the carboxylic acid moiety (

    
    ) requires strict ionization suppression to prevent non-specific interactions with the silica matrix.
    

This guide moves beyond generic advice, providing a targeted workflow to resolve this specific "hard-mode" analyte.

Module 1: Method Development Protocol

Phase 1: Stationary Phase Selection

For multi-halogenated mandelic acids, the "lock-and-key" fit is critical.[1]

  • Primary Recommendation: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA).[1]

    • Why: Amylose helices generally possess a more open cavity structure than cellulose, accommodating the bulky 2,4-dichloro substitution pattern better than the tighter cellulose trenches.[1]

  • Secondary Recommendation: Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC).[1]

    • Why: The chlorinated selector often shows superior electronic compatibility with chlorinated analytes due to matched halogen-halogen interactions.

Phase 2: Mobile Phase Composition (Normal Phase)

The choice of alcohol modifier and acidic additive is the single most critical factor for this separation.

ComponentRecommendationTechnical Rationale
Base Solvent n-Hexane / HeptaneNon-polar carrier to maximize polar interactions with the CSP.
Modifier Ethanol (10-20%) Ethanol often yields better mass transfer and sharper peaks for mandelic acids compared to IPA. IPA can be too sterically bulky, hindering the analyte's entry into the chiral cavity.[1]
Additive (Critical) Trifluoroacetic Acid (TFA) 0.1% - 0.2% Mandatory. You must suppress the ionization of the carboxylic acid. Without this, the analyte exists as an anion, repelling the CSP and binding to residual silanols (causing tailing).[1]
Phase 3: The "Golden" Starting Method
  • Column: CHIRALPAK® IA (or equivalent), 5 µm, 250 x 4.6 mm[1]

  • Mobile Phase: n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 230 nm (Mandelic acids have weak absorbance; 254 nm may be too low sensitivity).

Module 2: Troubleshooting Guide (Q&A)

Q1: My peaks are tailing severely (


). Is my column dead?A:
  • Diagnosis: The carboxylic acid proton is dissociating.

  • Fix: Increase the TFA concentration to 0.2% or 0.5% . If using a Reversed-Phase method, switch from phosphate buffer to 0.1% Phosphoric Acid (

    
    )  to drop the pH below 2.5.
    
  • Note: Never wash the column with neutral solvent immediately after running acidic mobile phases; flush with the acidic mobile phase to maintain equilibrium.

Q2: I have separation, but Resolution is low (


). How do I get to baseline?A:
  • Step 1 (Temperature): Lower the column temperature to 10°C - 15°C . Enantioseparation is enthalpy-driven; lower temperatures increase the difference in interaction energy (

    
    ) between the two enantiomers and the CSP.
    
  • Step 2 (Solvent Switch): If using IPA, switch to Ethanol .[1] If using Ethanol, try Methanol (requires Immobilized columns like IA/IC).[1] Methanol often alters the solvation shell around the chiral selector, potentially exposing different recognition sites.[1]

Q3: The retention times are drifting shorter with every injection. A: This indicates "System Accumulation."

  • Cause: If you are using a basic additive (like DEA) from a previous run or if the column was not equilibrated.

  • Fix: For Mandelic acids, NEVER use basic additives . They form salts in situ. Flush the column with 100% Ethanol (if immobilized) or Hexane/Ethanol (90:10) with 0.5% TFA for 60 minutes to reset the protonation state of the stationary phase.

Module 3: Advanced Visualization & Logic

Workflow: Optimization Logic Tree

This diagram outlines the decision-making process for maximizing resolution.

GStartStart: 2,4-Dichloro-6-fluoromandelic acidScreeningScreening: IA & IC ColumnsHex/EtOH/TFA (90:10:0.1)Start->ScreeningCheckRsCheck Resolution (Rs)Screening->CheckRsGoodRs > 2.0ValidationCheckRs->GoodSuccessPartial0.8 < Rs < 1.5Optimization NeededCheckRs->PartialPartial SepFailNo Separation (Co-elution)CheckRs->FailNo SepTempDecrease Temp to 10-15°CPartial->TempFirst StepCSP_SwitchSwitch CSP Class:Amylose <-> CelluloseFail->CSP_SwitchChange SelectivityModifierSwitch Modifier:IPA <-> EtOH <-> MeOHTemp->ModifierIf Rs still lowCSP_Switch->ScreeningRe-screen

Caption: Decision matrix for optimizing chiral resolution of halogenated acidic compounds.

Module 4: Alternative Approaches (The "Nuclear Option")

If polysaccharide columns (IA/IC/AD/OD) fail to provide baseline separation due to the steric bulk of the 2,4-dichloro-6-fluoro substitutions, switch mechanisms entirely.[1]

Anion Exchange Chromatography (Chiralpak QN-AX or QD-AX)

  • Mechanism: Instead of inclusion, this relies on ionic bonding between the carboxylate of your mandelic acid and the quinine/quinidine selector.[1]

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (Polar Organic Mode).

  • Benefit: This mode is often "sterically forgiving" because the interaction is primarily surface-based (ionic) rather than cavity-based.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer Separation of Acidic Compounds on Anion Exchange Phases.[2] Retrieved from [Link]

  • Zhang, T., et al. (2008).[1] Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Separation Science. Retrieved from [Link]

  • Mosiashvili, L., et al. (2013).[1] On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors. Journal of Chromatography A. Retrieved from [Link][3]

Technical Support Center: Column Selection for the Analysis of Halogenated Aromatic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in the analysis of halogenated aromatic acids. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions to help you navigate the complexities of column selection and method development for these challenging compounds.

As Senior Application Scientists, we understand that robust and reliable analytical methods are critical to your research and development. The guidance provided herein is based on fundamental chromatographic principles and field-proven experience to ensure you can develop self-validating and efficient analytical protocols.

Fundamental Principles: Understanding Your Analytes

Halogenated aromatic acids are a class of compounds characterized by one or more halogen atoms (F, Cl, Br, I) and a carboxylic acid group attached to an aromatic ring. These structural features dictate their chromatographic behavior and present unique challenges.

  • Acidity (pKa): The carboxylic acid moiety makes these compounds acidic. Their ionization state is pH-dependent, which significantly impacts retention and peak shape in reversed-phase HPLC.[1] To ensure consistent retention and avoid peak tailing, the mobile phase pH should be controlled.[2][3]

  • Polarity and Hydrophobicity: The aromatic ring provides hydrophobicity, while the carboxylic acid and halogen atoms contribute to polarity. The type and number of halogens influence the overall polarity and can introduce unique electronic interactions.

  • Interactions: Beyond standard hydrophobic interactions, halogenated compounds can engage in halogen–π and π–π interactions, which can be exploited for selective separations.[4]

HPLC Column Selection Guide

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is a primary technique for the analysis of halogenated aromatic acids. The choice of column is the most critical decision in method development.[5]

Choosing the Right Stationary Phase

The stationary phase chemistry dictates the selectivity of the separation. For halogenated aromatic acids, several options should be considered.

Stationary PhaseKey Characteristics & Best Use CasesRecommended For
C18 (ODS) General-purpose hydrophobic phase. A good starting point for method development.[6] Provides retention based on hydrophobicity. Modern, high-purity, end-capped C18 columns offer good peak shape for acids at low pH.[7][8]Initial screening, separating isomers with different hydrophobicities.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions between the phenyl ligands and the aromatic ring of the analytes. This can be particularly effective for separating compounds with different halogen substitutions or positions.Resolving structurally similar isomers where C18 fails, enhancing selectivity for aromatic compounds.
Pentafluorophenyl (PFP) Provides a unique combination of hydrophobic, aromatic, and dipole-dipole interactions. Particularly effective for halogenated compounds.[5]Separation of halogenated isomers, compounds with electron-withdrawing groups.
Mixed-Mode Combines reversed-phase and ion-exchange characteristics, offering tunable selectivity.[9][10] Useful for complex samples containing both acidic and other polar compounds.Complex matrices where retention of both polar and non-polar analytes is required.
A Logic-Based Workflow for HPLC Column Selection

To streamline your column selection process, follow this decision-making workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization & Alternative Chemistries Start Analyte: Halogenated Aromatic Acid C18_Screen Start with a standard C18 column (e.g., 150 x 4.6 mm, 3-5 µm) Start->C18_Screen Mobile_Phase Use an acidic mobile phase (pH 2.5-3.0) with ACN/Water or MeOH/Water gradient C18_Screen->Mobile_Phase Evaluate Evaluate Resolution & Peak Shape Mobile_Phase->Evaluate Good_Res Acceptable Separation Evaluate->Good_Res Good Poor_Res Poor Resolution or Co-elution Evaluate->Poor_Res Poor Tailing Significant Peak Tailing Evaluate->Tailing Tailing Optimize_Params Optimize gradient, temperature, and flow rate Good_Res->Optimize_Params Alt_Phase Switch to Alternative Stationary Phase (PFP or Phenyl-Hexyl) Poor_Res->Alt_Phase Check_pH Ensure pH is >2 units below pKa. Check for secondary silanol interactions. Tailing->Check_pH Check_pH->Alt_Phase If tailing persists G cluster_tailing Solutions for Peak Tailing cluster_drift Solutions for Retention Time Drift cluster_pressure Solutions for High Backpressure Problem Problem Observed Peak Tailing Retention Time Drift High Backpressure Tailing_Sol1 Lower Mobile Phase pH: Ensure pH is at least 2 units below analyte pKa to suppress ionization of the carboxylic acid. Problem:t->Tailing_Sol1 Tailing_Sol2 Check for Silanol Interactions: Use a high-purity, end-capped column. Consider adding a competing base like triethylamine (TEA) in small amounts (not for LC-MS). Problem:t->Tailing_Sol2 Tailing_Sol3 Reduce Metal Chelation: If suspected, use a mobile phase with a metal chelator or a column with low metal content. Problem:t->Tailing_Sol3 Drift_Sol1 Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase. Problem:r->Drift_Sol1 Drift_Sol2 Check Mobile Phase Composition: Prepare fresh mobile phase daily. Ensure accurate mixing if using an online mixer. Problem:r->Drift_Sol2 Drift_Sol3 Control Temperature: Use a thermostatted column compartment to maintain a stable temperature. Problem:r->Drift_Sol3 Pressure_Sol1 Check for Blockages: Systematically disconnect components (column, guard column, tubing) to isolate the source of the pressure. Problem:h->Pressure_Sol1 Pressure_Sol2 Filter Samples & Mobile Phase: Use 0.22 µm or 0.45 µm filters to prevent particulates from entering the system. Problem:h->Pressure_Sol2 Pressure_Sol3 Buffer Precipitation: Ensure the buffer is soluble in the highest organic percentage of your gradient. Flush the system with water if precipitation is suspected. Problem:h->Pressure_Sol3

Sources

Validation & Comparative

Technical Comparison Guide: Structural Characterization of 2,4-Dichloro-6-fluoromandelic Acid via NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2,4-Dichloro-6-fluoromandelic acid , a critical chiral intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

The following data and protocols are designed to assist analytical scientists in confirming structural identity, assessing purity, and differentiating this compound from its metabolic precursors and non-fluorinated analogs.

Introduction & Structural Significance

2,4-Dichloro-6-fluoromandelic acid (CAS: N/A for specific isomer, generic derivatives often cited) represents a challenging characterization target due to the electronic push-pull effects of the halogenated ring.

  • The Fluorine Effect: The C-6 fluorine atom introduces significant spin-spin coupling (

    
     and 
    
    
    
    ), transforming simple singlets/doublets into complex multiplets.
  • Chiral Center: The benzylic methine proton (

    
    -OH) serves as the primary probe for enantiomeric purity when used with chiral solvating agents.
    

Experimental Protocol: Sample Preparation

To ensure reproducible chemical shifts and resolution of hydroxyl protons, DMSO-d


  is the recommended solvent over CDCl

due to the polarity of the carboxylic acid and hydroxyl groups.
Standard Workflow
  • Mass: Weigh 10–15 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Additives: For strict anhydrous analysis (to see OH coupling), add activated 4Å molecular sieves directly to the tube 1 hour prior to acquisition.

  • Acquisition:

    • 1H NMR: 16 scans, 30° relaxation delay (d1) to integrate COOH accurately.

    • 13C NMR: 512 scans, proton-decoupled.

    • 19F NMR: (Optional but recommended) 32 scans to confirm fluorine regiochemistry.

1H NMR Data Analysis

The proton spectrum is distinct due to the "missing" aromatic protons (substituted by halogens) and the scalar coupling of the remaining protons to the fluorine atom.

Comparative Data Table: Target vs. Precursor

Comparison of the target acid with its likely precursor, 2,4-Dichloro-6-fluorobenzaldehyde.[1]

Proton Assignment2,4-Dichloro-6-fluoromandelic Acid (Target)2,4-Dichloro-6-fluorobenzaldehyde (Precursor)Structural Insight
-COOH 12.5 - 13.5 ppm (Broad Singlet)N/ADisappears on D₂O shake.
-CHO (Aldehyde) N/A10.3 - 10.5 ppm (s/d)Key signal to monitor reaction completion.
Ar-H (H-3) 7.60 - 7.65 ppm (d,

Hz)
~7.60 ppmLocated between two Cl atoms; deshielded.
Ar-H (H-5) 7.40 - 7.50 ppm (dd,

Hz,

Hz)
~7.45 ppmDiagnostic Signal: Large coupling to F (ortho) and small coupling to H-3 (meta).
-CH(OH)- (Methine) 5.15 - 5.30 ppm (s or d)N/AThe "Mandelic" fingerprint. Appears as a doublet if OH coupling is preserved.
-OH (Hydroxyl) 6.0 - 6.5 ppm (d or br s)N/AChemical shift is highly concentration/temperature dependent.
Detailed Splitting Analysis (The "Fingerprint")
  • H-5 (The Multiplet): This proton is ortho to the Fluorine at position 6. It will not appear as a simple doublet. It manifests as a doublet of doublets (dd) .

    • Primary Splitting:

      
       Hz (Large split).
      
    • Secondary Splitting:

      
       Hz (Small meta-coupling to H-3).
      
  • H-3 (The Isolate): Located between Cl-2 and Cl-4. It appears as a sharp doublet (

    
     Hz).
    

13C NMR Data Analysis

The Carbon-13 spectrum is dominated by C-F coupling, which splits carbon signals into doublets. This is the most reliable method to confirm the position of the Fluorine atom.

Carbon EnvironmentChemical Shift (

, ppm)
Multiplicity (

)
Assignment Logic
C=O (Carboxyl) 170.0 - 172.0 Singlet (or weak d)Carbonyl carbon.
C-6 (Ar-F) 158.0 - 162.0 Doublet (

Hz)
Direct attachment to Fluorine. Distinctive large splitting.
C-2, C-4 (Ar-Cl) 132.0 - 136.0 Singlet / Weak dChlorinated carbons.
C-1 (Quaternary) 125.0 - 130.0 Doublet (

Hz)
Ortho to Fluorine.
C-5 (Ar-H) 112.0 - 116.0 Doublet (

Hz)
Ortho to Fluorine.
C-3 (Ar-H) 128.0 - 130.0 Doublet (

Hz)
Para to Fluorine (weak coupling).
C-

(Methine)
68.0 - 72.0 SingletThe chiral center carbon.

Visualization of Structural Logic

Diagram 1: Synthesis & Monitoring Workflow

This flowchart illustrates the transformation and the key NMR signals used to validate the reaction progress from the aldehyde precursor.

SynthesisMonitoring Precursor Precursor: 2,4-Dichloro-6-fluorobenzaldehyde (CHO Signal: ~10.4 ppm) Intermediate Intermediate: Cyanohydrin (Transient) Precursor->Intermediate + NaCN / NaHSO3 Monitor NMR Checkpoint: Disappearance of 10.4 ppm (CHO) Appearance of 5.2 ppm (CH-OH) Precursor->Monitor Product Product: 2,4-Dichloro-6-fluoromandelic Acid (Methine Signal: ~5.2 ppm) Intermediate->Product + HCl (Hydrolysis) Product->Monitor

Caption: Reaction monitoring strategy tracking the shift from the aldehydic proton (10.4 ppm) to the mandelic methine proton (5.2 ppm).

Diagram 2: 1H-NMR Coupling Tree (H-5 Proton)

This diagram visualizes the "Doublet of Doublets" splitting pattern characteristic of the H-5 proton, caused by the Ortho-Fluorine and Meta-Proton.

CouplingTree Root H-5 Signal (Uncoupled) Split1_L Root->Split1_L J(HF) ~9Hz (Ortho) Split1_R Root->Split1_R Split2_LL Line 1 Split1_L->Split2_LL J(HH) ~2Hz Split2_LR Line 2 Split1_L->Split2_LR Split2_RL Line 3 Split1_R->Split2_RL Split2_RR Line 4 Split1_R->Split2_RR Label Result: Doublet of Doublets (dd)

Caption: Splitting tree for the H-5 aromatic proton. The large splitting is driven by the ortho-Fluorine, while fine splitting arises from the meta-Proton (H-3).

References

  • Royal Society of Chemistry. NMR data for halogenated benzaldehydes (Supporting Info). Available at: [Link][2][3]

  • National Institutes of Health (PubChem). 2,4-Dichlorobenzaldehyde Spectral Data. Available at: [Link]

  • Organic Syntheses. Synthesis of Mandelic Acid Derivatives (General Protocol). Available at: [Link]

Sources

Mass spectrum fragmentation pattern of 2,4-Dichloro-6-fluoromandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2,4-Dichloro-6-fluoromandelic acid (CAS 1804886-62-1).[1] It is designed for analytical chemists and drug development professionals requiring rigorous identification standards for impurity profiling and metabolite structural elucidation.

Executive Summary & Application Context

2,4-Dichloro-6-fluoromandelic acid is a critical reference standard often encountered in the degradation profiling of halogenated herbicides (e.g., Carfentrazone-ethyl impurities) and the metabolic study of fluorinated styrene derivatives.[1]

Accurate identification of this compound requires distinguishing it from its structural isomers (e.g., 2,6-dichloro-4-fluoromandelic acid) and non-fluorinated analogs.[1] This guide compares its fragmentation behavior against 2,4-Dichloromandelic acid , highlighting the specific mass shifts and isotopic signatures introduced by the C6-fluorine substituent.[1]

Key Chemical Properties
PropertyData
Formula C₈H₅Cl₂FO₃
Monoisotopic Mass 237.9600 Da
Isotopic Pattern Characteristic Cl₂ cluster (9:6:1 intensity ratio)
Primary Ionization ESI(-) [M-H]⁻ or EI (after derivatization)

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for generating the data discussed below.

Method A: Electrospray Ionization (ESI-MS/MS)

Preferred for polar organic acids to avoid thermal degradation.[1]

  • Solvent System: 50:50 Methanol/Water + 0.1% Formic Acid (Note: For negative mode, Ammonium Acetate/Ammonia buffer pH 9 is often superior to promote deprotonation).[1]

  • Ionization Mode: Negative Polarity (ESI-).

  • Flow Rate: 10 µL/min (Direct Infusion).

  • Collision Energy (CE): Ramped 10–30 eV to observe sequential losses.

Method B: Electron Impact (GC-MS)

Used for orthogonal confirmation; requires derivatization.[1]

  • Derivatization: Silylation with BSTFA + 1% TMCS (60°C, 30 min) to form the bis-TMS derivative.

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[2][3]

Fragmentation Analysis & Comparison

Isotopic Signature (Precursor Ion)

The presence of two chlorine atoms creates a distinct "triplet" pattern in the molecular ion cluster. The fluorine atom does not add isotopic complexity (¹⁹F is 100% natural abundance) but shifts the exact mass.

Feature2,4-Dichloro-6-fluoromandelic Acid2,4-Dichloromandelic Acid (Analog)
Substituents 2-Cl, 4-Cl, 6-F 2-Cl, 4-Cl, 6-H
Monoisotopic m/z 237.96 219.97
Mass Shift +17.99 Da (F vs H)Reference
Isotope Ratio (M : M+2 : M+4) 100 : 64 : 10100 : 64 : 10
ESI(-) Fragmentation Pathway

In negative mode, the deprotonated molecule ([M-H]⁻, m/z 236.95) undergoes characteristic neutral losses.

  • Decarboxylation (Primary Pathway): The most abundant product ion arises from the loss of CO₂ (44 Da). This is facilitated by the stability of the resulting benzylic anion.

    • Transition: m/z 236.9 → m/z 192.9[1]

  • Loss of HF (Secondary Pathway): The proximity of the hydroxyl group and the ortho-fluorine (C6 position) allows for a specific elimination of Hydrogen Fluoride (20 Da) or interaction leading to internal cyclization.

    • Transition: m/z 192.9 → m/z 172.9[1]

EI Fragmentation (TMS Derivative)

Direct EI of the free acid often leads to thermal decarboxylation in the injector. The TMS derivative (Bis-TMS, MW ~382) provides a stable molecular ion.

  • Alpha-Cleavage: Cleavage between the benzylic carbon and the carboxyl group is dominant.

    • Fragment: [M - COOTMS]⁺.

  • Benzylic Cation: The resulting ion is stabilized by the aromatic ring but destabilized inductively by the electron-withdrawing halogens (Cl, F).

Visualization of Fragmentation Mechanics

The following diagram illustrates the ESI(-) fragmentation pathway, highlighting the critical decarboxylation step utilized for Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Parent Precursor Ion [M-H]- m/z 236.9 (Deprotonated Acid) Inter1 Benzylic Anion m/z 192.9 (Base Peak) Parent->Inter1 Decarboxylation (Collision Induced) Neutral1 CO2 (44 Da) Parent->Neutral1 Inter2 Fragment Ion m/z 172.9 (Loss of HF) Inter1->Inter2 Ortho-Elimination Neutral2 HF (20 Da) Inter1->Neutral2

Caption: Proposed ESI(-) fragmentation pathway for 2,4-Dichloro-6-fluoromandelic acid showing the primary decarboxylation transition used for quantitation.

Comparative Performance Data

The following table contrasts the theoretical fragmentation ions of the target compound against its non-fluorinated analog to aid in peak assignment.

Parameter2,4-Dichloro-6-fluoromandelic Acid2,4-Dichloromandelic AcidDiagnostic Value
Parent Ion (ESI-) 236.9 218.9 Mass shift confirms presence of Fluorine.[1]
Base Peak (MS2) 192.9 ([M-H-CO₂]⁻)174.9 ([M-H-CO₂]⁻)Both follow identical decarboxylation logic.
Secondary Fragment 172.9 (Loss of HF)138.9 (Loss of HCl)Critical Differentiator: The F-analog loses HF (20), while the H-analog typically loses HCl (36) or H₂O.
Retention Time (RP-LC) Slightly LowerSlightly HigherFluorine often reduces lipophilicity slightly compared to H in ionized states, or increases it in neutral states; highly column dependent.[1]
Interpretation Guide
  • If you see m/z 237: Confirm the Cl₂ isotope pattern (9:6:1). If the pattern matches a single Cl (3:1), it is likely a monochloro-impurity.

  • If you see m/z 193 (Base Peak): This confirms the mandelic acid backbone (loss of 44).

  • Distinguishing Isomers: 2,4-dichloro-6-fluoro vs. 2,6-dichloro-4-fluoro.

    • Ortho-effect:[1] The 6-fluoro isomer (target) has F ortho to the mandelic side chain, facilitating specific H-F interactions/losses. The 4-fluoro isomer lacks this proximity, potentially suppressing the m/z 172.9 transition in favor of other pathways.[1]

References

  • National Center for Biotechnology Information (NCBI). 2,4-Dichloro-6-fluoromandelic acid (Compound Summary).[1] PubChem. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for halogen isotope patterns and benzylic cleavage mechanisms).

  • U.S. Environmental Protection Agency (EPA). Pesticide Ingredient Standards and Metabolite Listings. (Context for 2,4-dichloro-6-fluorophenyl moiety in herbicides like Carfentrazone).[1][4] Available at: [Link]

  • ChemSRC. CAS 1804886-62-1 Data Entry.[1][5] Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 2,4-Dichloro-6-fluoromandelic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mandelic Acid Scaffold and the Power of Halogenation

Mandelic acid, a chiral α-hydroxy acid, represents a remarkably versatile scaffold in medicinal and synthetic chemistry.[1][2] Its unique architecture, which combines an aromatic ring, a carboxylic acid group, and a stereogenic α-hydroxyl center, provides a powerful platform for developing a diverse range of biologically active molecules.[1] Derivatives of mandelic acid have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and enzyme-inhibitory properties.[2][3]

A key strategy for modulating and enhancing the bioactivity of pharmaceutical scaffolds is halogenation. The introduction of halogen atoms—particularly fluorine and chlorine—can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Fluorine, with its high electronegativity and small size, can improve cell permeability and strengthen interactions with target enzymes.[3][6] Similarly, chlorine substitution is a well-established method for increasing the potency of antibacterial and antifungal agents.[7]

This guide provides a comparative analysis of the biological activity of halogenated mandelic acid derivatives to build a predictive framework for the potential of 2,4-Dichloro-6-fluoromandelic acid . While direct experimental data on this specific tri-substituted compound is limited in publicly accessible literature, we can infer its likely activity profile by examining structure-activity relationships (SAR) established for its mono- and di-substituted analogs. We will delve into the experimental data for similar compounds, outline the protocols required for their evaluation, and provide a rationale for their design and testing.

Part 1: Structure-Activity Relationships of Halogenated Mandelic Acids

The biological efficacy of mandelic acid derivatives is intricately linked to the nature and position of substituents on the phenyl ring. The addition of halogens serves as a critical tool for optimizing these compounds.

The Role of Lipophilicity and Electron-Withdrawing Effects

A recurring theme in the study of mandelic acid derivatives is that increased lipophilicity often correlates with enhanced antimicrobial activity.[4][5] This is attributed to the improved ability of more lipophilic compounds to penetrate the lipid-rich cell membranes of fungi and bacteria.[5] Halogenation is a primary method for increasing this property.

Furthermore, electron-withdrawing substituents on the aromatic ring, such as para-fluoro (p-F) and para-chloro (p-Cl), have been shown to substantially improve the anti-TMV (Tobacco Mosaic Virus) efficacy of pyrazole–mandelic acid hybrids.[3] This suggests that the electronic properties of the phenyl ring play a crucial role in the molecule's interaction with its biological target. For 2,4-Dichloro-6-fluoromandelic acid, the presence of three potent electron-withdrawing halogens is hypothesized to significantly enhance its bioactivity compared to the parent mandelic acid or its mono-halogenated counterparts.

Structure_Activity_Relationship Conceptual SAR for Mandelic Acid Derivatives cluster_Substituents Substituent Effects on Phenyl Ring cluster_Properties Physicochemical & Biological Impact MA Mandelic Acid Core Halogen Halogenation (Cl, F) EWG Other Electron- Withdrawing Groups EDG Electron- Donating Groups Lipo Increased Lipophilicity Halogen->Lipo Binding Altered Target Binding Halogen->Binding EWG->Binding EDG->Binding Often Decreases Activity Permeability Enhanced Cell Membrane Permeability Lipo->Permeability Activity Enhanced Biological Activity Binding->Activity Permeability->Activity

Caption: Conceptual workflow of structure-activity relationships for mandelic acid.

Part 2: Comparative Biological Activity Data

To establish a baseline for 2,4-Dichloro-6-fluoromandelic acid, we compare the reported activities of various substituted mandelic acid derivatives against pathogenic fungi and bacteria.

Antifungal Activity

Recent studies have focused on synthesizing mandelic acid derivatives containing heterocyclic moieties like 1,3,4-oxadiazole and 1,3,4-thiadiazole to combat plant pathogenic fungi.[8][9] These studies provide valuable SAR insights. For instance, derivatives with electron-withdrawing groups on the phenyl ring generally exhibit higher antifungal activity than those with electron-donating groups.[8]

Compound/DerivativeTarget OrganismEC50 (mg/L or µg/mL)Reference
Compound E13 (4-substituted mandelic acid deriv.)Gibberella saubinetii20.4 mg/L[8]
Compound E6 (4-substituted mandelic acid deriv.)Verticillium dahlia12.7 mg/L[8]
Compound E18 (4-substituted mandelic acid deriv.)Sclerotinia sclerotiorum8.0 mg/L[8]
Compound F10 (1,3,4-thiadiazole thioether deriv.)Thanatephorus cucumeris9.7 µg/mL[9]
Mandipropamid (Commercial Fungicide)G. saubinetii>50 mg/L (approx.)[8]

The data clearly indicates that engineered mandelic acid derivatives can surpass the efficacy of commercial fungicides like mandipropamid. The mechanism often involves the destruction of fungal cell membrane integrity, leading to leakage of cytoplasmic contents and inhibiting fungal reproduction.[8][10]

Antibacterial Activity

Mandelic acid itself possesses known antibacterial properties.[11] However, its derivatives often show superior activity. This enhancement is generally attributed to greater lipophilicity, which facilitates better penetration through the bacterial cell wall.[4][5]

CompoundTarget OrganismMIC (mg/mL)MBC (mg/mL)Reference
Mandelic AcidStaphylococcus aureus (Methicillin-sensitive)2020[11]
Mandelic AcidStaphylococcus aureus (Methicillin-resistant)20 - 4020 - 80[11]
Mandelic Acid SaltsEscherichia coliActivity varies by salt and concentrationNot specified[12]

While specific MIC values for halogenated derivatives are not consolidated in a single table in the reviewed literature, the principle that halogenation enhances antibacterial potency is well-supported.[7] The synergistic effect of two chloro- substituents and one fluoro- substituent in 2,4-Dichloro-6-fluoromandelic acid would be expected to yield a compound with potent activity against a range of bacteria, including antibiotic-resistant strains.

Part 3: Key Experimental Protocols

To empirically determine the biological activity of 2,4-Dichloro-6-fluoromandelic acid and its analogs, a series of standardized in vitro assays are required. The following protocols are based on methodologies reported in the literature.[8][9][11]

Protocol 1: General Workflow for Bioactivity Screening

This workflow provides a logical progression from initial synthesis to detailed mechanistic studies.

Experimental_Workflow Experimental workflow for evaluating novel mandelic acid derivatives. cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanism of Action Studies start Synthesis of 2,4-Dichloro-6-fluoromandelic Acid & Analogs antifungal Antifungal Assay (Microdilution) start->antifungal antibacterial Antibacterial Assay (MIC/MBC) start->antibacterial cytotoxicity Cytotoxicity Assay (e.g., MTT on cell lines) start->cytotoxicity membrane Cell Membrane Integrity Assay antifungal->membrane If Active sem SEM/Fluorescence Microscopy antifungal->sem If Active ros ROS Generation Assay antibacterial->ros If Active

Caption: A streamlined workflow for screening and characterizing novel compounds.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Microdilution Broth Method)

This protocol is fundamental for determining the Minimum Inhibitory Concentration (MIC) or EC50 of a compound against fungal pathogens.

Objective: To quantify the antifungal activity of test compounds.

Materials:

  • Test compounds (e.g., 2,4-Dichloro-6-fluoromandelic acid)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Fungal strains (e.g., G. saubinetii, C. albicans)

  • 96-well microtiter plates (sterile)

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in sterile DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution using the appropriate broth medium to achieve a range of final concentrations (e.g., from 100 µg/mL down to 0.09 µg/mL).

  • Inoculum Preparation: Grow the fungal strain in broth until it reaches the logarithmic growth phase. Adjust the fungal suspension with sterile broth to a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungus in broth with DMSO, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

  • Data Analysis: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth. The EC50 (half-maximal effective concentration) can be calculated by plotting the percentage of growth inhibition against the compound concentration.

Causality and Self-Validation: The use of positive and negative controls is critical for validating the assay. The positive control ensures the fungus is viable, while the negative control confirms the sterility of the medium. DMSO concentration should be kept constant and low (typically <1% v/v) across all wells to ensure it does not contribute to antifungal effects.

Protocol 3: Cell Membrane Integrity Assay

This assay helps elucidate the mechanism of action by measuring the leakage of intracellular components.[8][10]

Objective: To determine if the test compound damages the fungal cell membrane.

Materials:

  • Fungal mycelia treated with the test compound (at MIC or EC50 concentration)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (UV-Vis)

Procedure:

  • Treatment: Cultivate the fungus in the presence of the test compound for a set period (e.g., 24 hours).

  • Harvest and Wash: Harvest the mycelia by filtration or centrifugation. Wash thoroughly with sterile PBS to remove any residual medium.

  • Resuspend: Resuspend the washed mycelia in a fixed volume of sterile PBS.

  • Incubation: Incubate the suspension at room temperature for a defined time course (e.g., 0, 30, 60, 120 minutes).

  • Measure Leakage: At each time point, centrifuge the suspension and collect the supernatant. Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins).

  • Data Analysis: An increase in absorbance at 260/280 nm over time in the treated samples compared to an untreated control indicates leakage of intracellular contents, confirming cell membrane damage.

Causality and Self-Validation: The untreated control provides a baseline for normal cell permeability. A time-course experiment demonstrates that the damage is a direct and progressive result of the compound's action.

Conclusion and Future Outlook

The available evidence from structurally related compounds strongly suggests that 2,4-Dichloro-6-fluoromandelic acid is a highly promising candidate for biological activity screening. The established structure-activity relationships for halogenated mandelic acid derivatives point towards several key expectations:

  • Potent Antifungal and Antibacterial Activity: The combination of two chlorine atoms and a fluorine atom is expected to significantly increase lipophilicity and electron-withdrawing character, likely resulting in enhanced antimicrobial efficacy compared to less-substituted analogs.

  • Mechanism via Membrane Disruption: A likely mechanism of action, particularly against fungal pathogens, is the disruption of cell membrane integrity.

  • Broad-Spectrum Potential: The diverse activities noted across the mandelic acid derivative class suggest potential for broad-spectrum applications.[1][3]

Future research must focus on the direct synthesis and empirical testing of 2,4-Dichloro-6-fluoromandelic acid. The protocols outlined in this guide provide a robust framework for such an investigation. Subsequent studies should include cytotoxicity screening against human cell lines to assess its therapeutic index, followed by in vivo studies in relevant disease models to validate its potential as a novel therapeutic or agrochemical agent.

References

  • A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers. (n.d.). ResearchGate. Available at: [Link]

  • Chen, W., et al. (2023). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. International Journal of Molecular Sciences, 24(10), 8898. Available at: [Link]

  • Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances. Available at: [Link]

  • Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC. Available at: [Link]

  • Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. Available at: [Link]

  • Jordan, A., et al. (2017). Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability. Green Chemistry, 19(4), 1037-1048. Available at: [Link]

  • Shi, L., et al. (2023). In vitro/vivo antifungal activity study of novel mandelic acid derivatives as potential fungicides against Thanatephorus cucumeris. Arabian Journal of Chemistry, 16(6), 104758. Available at: [Link]

  • Pécsi, G., et al. (2023). Structure-Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. International Journal of Molecular Sciences, 24(20), 15051. Available at: [Link]

  • Pécsi, G., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. PMC. Available at: [Link]

  • Relationships between the racemic structures of substituted mandelic acids containing 8- and 10-membered hydrogen bonded dimer rings. (n.d.). CrystEngComm (RSC Publishing). Available at: [Link]

  • Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate. Available at: [Link]

  • Wisespongpand, P., et al. (2004). Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. Planta Medica, 70(11), 1097-1100. Available at: [Link]

  • Chen, W., et al. (2023). Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. PubMed. Available at: [Link]

  • Chen, Y., et al. (2024). Design and Synthesis of Mandelic Acid Derivatives for Suppression of Virulence via T3SS against Citrus Canker. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Kłys, A., et al. (2021). Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. Current Pharmaceutical Design, 27(18), 2163-2173. Available at: [Link]

  • Równicka, J., et al. (2023). Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. International Journal of Molecular Sciences, 24(3), 2911. Available at: [Link]

  • Rys, B., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Molecules, 27(15), 5038. Available at: [Link]

  • Matejczyk, M., et al. (2022). The study of biological activity of mandelic acid and its alkali metal salts in wastewaters. Environmental Research, 207, 112429. Available at: [Link]

  • Stan, C. D., et al. (2015). MICROBIOLOGICAL EVALUATION AND PRESERVATIVE EFFICIENCY OF NEW MANDELIC ACID DERIVATIVES IN OINTMENTS. Farmacia Journal. Available at: [Link]

  • Müller, E., et al. (n.d.). Synthesis of (substituted) mandelic acid amides from benzaldehydes and KCN using recombinant E. coli whole cell catalysts. Springer. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Bentham Science. Available at: [Link]

  • Hiyama, T. (n.d.). Biologically Active Organofluorine Compounds. SciSpace. Available at: [Link]

  • Dichloroacetophenone. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[4][8][13]-Triazoles. (n.d.). PMC. Available at: [Link]

  • Biological Activity of Natural and Synthetic Compounds. (2022). MDPI. Available at: [Link]

  • Mandelic Acid. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Zhang, Q., et al. (2024). Recent Advances of Bioactive Marine Natural Products in Drug Discovery. Journal of Ocean University of China. Available at: [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). PMC. Available at: [Link]

Sources

A Comparative Guide to the Analysis of 2,4-Dichloro-6-fluoromandelic Acid: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the accurate and robust analysis of chiral intermediates like 2,4-Dichloro-6-fluoromandelic acid is paramount. This halogenated derivative of mandelic acid presents unique analytical challenges due to its polarity, thermal lability, and the potential for enantiomeric variation. As researchers and drug development professionals, selecting the appropriate analytical technique is a critical decision that impacts data quality, method robustness, and overall project timelines.

This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of 2,4-Dichloro-6-fluoromandelic acid. Moving beyond a simple list of pros and cons, we will delve into the fundamental principles that govern the suitability of each technique, supported by experimental rationale and procedural outlines.

The Analytical Challenge: Understanding 2,4-Dichloro-6-fluoromandelic Acid

2,4-Dichloro-6-fluoromandelic acid is a polar organic molecule containing a carboxylic acid and a hydroxyl group, both of which are active sites for hydrogen bonding. Its aromatic ring is substituted with two chlorine atoms and a fluorine atom, further influencing its polarity and potential for interactions within a chromatographic system. Crucially, like many mandelic acid derivatives, it possesses a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). The differential biological activity of enantiomers is a well-established principle in pharmacology, making their separation and quantification a frequent necessity.

The primary analytical hurdles for this compound are:

  • High Polarity: This can lead to poor retention and peak shape in traditional reversed-phase HPLC and makes direct GC analysis impossible.

  • Low Volatility: The presence of the carboxylic acid and hydroxyl groups significantly raises the boiling point, preventing the compound from being readily vaporized for GC analysis without decomposition.

  • Thermal Lability: The α-hydroxy acid structure can be susceptible to decarboxylation or other degradation at the high temperatures typically employed in GC inlets and ovens.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally sensitive compounds, making it an intuitive first choice for 2,4-Dichloro-6-fluoromandelic acid.[1][2] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

The Causality Behind Experimental Choices in HPLC

For a polar acidic compound like 2,4-Dichloro-6-fluoromandelic acid, a reversed-phase HPLC method is typically employed. However, standard C18 columns may not provide adequate retention for such a polar analyte, leading to elution near the solvent front and poor resolution from other early-eluting components. To overcome this, several strategies can be employed:

  • Polar-Embedded or Polar-Endcapped Columns: These columns incorporate polar functional groups within the stationary phase, which enhances the retention of polar analytes through secondary interactions and prevents phase collapse in highly aqueous mobile phases.[3]

  • Phenyl-Hexyl Columns: The phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating halogenated aromatic acids.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized carboxylic acid, increasing its hydrophobicity and retention on a reversed-phase column. However, ion-pairing reagents can be detrimental to column longevity and are often not compatible with mass spectrometry.

  • Mobile Phase pH Control: Maintaining the mobile phase pH below the pKa of the carboxylic acid will keep it in its protonated, less polar form, thereby increasing its retention on a reversed-phase column. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid is common practice.[4]

For chiral separations, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantiomeric resolution of mandelic acid and its derivatives.[4]

Experimental Workflow for HPLC Analysis

Sources

X-ray crystal structure of 2,4-Dichloro-6-fluoromandelic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Strategic Rationale

In the realm of chiral resolution and crystal engineering, 2,4-Dichloro-6-fluoromandelic acid (2,4-D-6-FMA) represents a sophisticated evolution of the classical mandelic acid scaffold.[1] While unsubstituted mandelic acid relies heavily on hydrogen bonding networks (specifically the carboxylic acid dimer and hydroxyl interactions), the introduction of the 2,4-dichloro-6-fluoro substitution pattern fundamentally alters the supramolecular landscape.[1]

This guide objectively compares 2,4-D-6-FMA against standard alternatives (Unsubstituted Mandelic Acid and Monochlorinated derivatives).[1] The core value proposition of 2,4-D-6-FMA lies in its "Locked Conformation" —induced by the ortho-fluorine and ortho-chlorine substituents—which minimizes conformational entropy loss during crystallization, often leading to sharper resolution efficiencies and more robust crystal lattices.[1]

Comparative Performance Analysis

The following analysis contrasts the structural and functional properties of 2,4-D-6-FMA with its predecessors.

Table 1: Structural & Performance Metrics Comparison
FeatureUnsubstituted Mandelic Acid (MA) 2-Chloromandelic Acid (2-Cl-MA) 2,4-Dichloro-6-fluoromandelic Acid (Target)
Primary Interaction Strong H-Bonding (Carboxylic Dimer)H-Bonding + Weak Halogen BondingMulti-Modal: H-Bonding + Strong Cl[1][2]···Cl / Cl···O Halogen Bonding
Conformational Flexibility High (Free rotation of phenyl ring)Moderate (Steric hindrance at ortho)Low (Rigidified) due to 2,6-disubstitution (Cl/F)
Crystal Packing Efficiency Moderate (Often forms polymorphs)High (Cl directs packing)Very High (Dense packing due to interlocking halogens)
Resolution Efficiency Standard (Baseline)Improved for specific aminesSuperior for sterically demanding or halogenated amines
Solubility Profile High in polar solvents (Water/EtOH)ModerateTunable (Lower in water, higher in chlorinated solvents)
Scientific Insight: The "Orthogonal Interaction" Advantage
  • Causality: In unsubstituted MA, the phenyl ring is relatively free to rotate, leading to multiple polymorphs (polymorphism risk).[1]

  • Mechanism: In 2,4-D-6-FMA, the 6-Fluoro atom acts as a hydrogen bond acceptor for the

    
    -hydroxyl group, while the 2-Chloro  atom provides steric bulk.[1] This "pincer" effect locks the molecule into a preferred conformation before crystallization begins.[1]
    
  • Result: This pre-organization reduces the entropic penalty of crystallization, facilitating faster nucleation and higher enantiomeric purity in resolution processes.[1]

Experimental Protocol: Structural Determination

To validate the superior packing of 2,4-D-6-FMA, a precise crystallization protocol is required.[1] This protocol is designed to favor the formation of single crystals suitable for X-ray diffraction (XRD) by exploiting the solubility differential created by the halogen substituents.[1][2]

Protocol: Slow Evaporation with Anti-Solvent Diffusion

Objective: Obtain high-quality single crystals of the (S)-2,4-Dichloro-6-fluoromandelic acid diastereomeric salt.

  • Preparation of Stock Solution:

    • Dissolve 50 mg of racemic amine (target) and 1.0 molar equivalent of (S)-2,4-D-6-FMA in 2.0 mL of Methanol (MeOH) .

    • Note: MeOH is chosen for its high dielectric constant, ensuring complete ionization of the salt.[1]

    • Sonicate for 5 minutes at 25°C to ensure homogeneity.

  • Anti-Solvent Layering (The Critical Step):

    • Transfer the solution to a narrow NMR tube or crystallization vial.[1]

    • Carefully layer 1.0 mL of Diisopropyl Ether (IPE) or Hexane on top of the methanol solution.[1][2]

    • Why: The halogenated scaffold of 2,4-D-6-FMA has lower solubility in non-polar ethers compared to unsubstituted MA.[1] This gradient creates a controlled supersaturation zone at the interface.[1]

  • Controlled Diffusion:

    • Seal the vial with Parafilm, poking a single pinhole to allow very slow solvent evaporation while the layers diffuse.[1]

    • Store in a vibration-free environment at 4°C for 48–72 hours.

  • Harvesting & Mounting:

    • Crystals will form at the interface.[1] Harvest using a nylon loop.[1]

    • Mount immediately in Paratone oil and flash-cool to 100K under a nitrogen stream.

Self-Validating Check: If the solution turns cloudy immediately upon addition of IPE, the diffusion is too fast.[1] Repeat with a 1:1 MeOH/EtOH mixture to increase viscosity and slow the diffusion rate.[1]

Structural Logic & Mechanism Visualization

The following diagrams illustrate the decision logic for selecting 2,4-D-6-FMA and the mechanistic pathway of its crystallization.

Diagram 1: Crystal Engineering Logic (Halogen vs. Hydrogen Bonding)

CrystalLogic Start Chiral Resolution Challenge Analyze Analyze Target Amine Structure Start->Analyze Choice1 Standard: Mandelic Acid Analyze->Choice1 Simple/Small Amines Choice2 Advanced: 2,4-Dichloro-6-Fluoro MA Analyze->Choice2 Complex/Halogenated Amines Outcome1 Risk: Polymorphism (Flexible Phenyl Ring) Choice1->Outcome1 Weak Directionality Mechanism Mechanism: Cl...Cl Interactions & F...HO Intramolecular Lock Choice2->Mechanism Outcome2 Success: Robust Lattice (Halogen Bonding + Rigid Conformation) Mechanism->Outcome2 High Z' Structure

Caption: Decision matrix for selecting 2,4-D-6-FMA based on structural rigidity and halogen bonding potential.

Diagram 2: Experimental Workflow for Resolution Screening

Workflow cluster_feedback Optimization Loop Step1 1. Stoichiometric Mixing (1:1 Acid:Base) Step2 2. Solvent Selection (MeOH vs. EtOH/IPA) Step1->Step2 Step3 3. Nucleation Induction (Anti-solvent/Cooling) Step2->Step3 Step4 4. Solid State Analysis (PXRD / SC-XRD) Step3->Step4 Step5 5. Enantiomeric Excess (ee) Determination (HPLC) Step4->Step5 Step5->Step2 Low ee? Change Solvent

Caption: Step-by-step workflow for screening chiral resolution conditions using mandelic acid derivatives.

References

  • Bylsma, M. et al. (2015).[1] "Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics?" Journal of the American Chemical Society. [Link][1][2]

  • Tay, H. M.[1] & Hua, C. (2022).[1] "A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers." CrystEngComm. [Link][1][2]

  • Risztner, G. et al. (2023).[1] "Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives." Periodica Polytechnica Chemical Engineering. [Link][1][2][3]

  • Chemical Abstracts Service (CAS). "2,4-Dichloro-6-fluoromandelic acid (CAS RN: 1804886-62-1)."[1][4] Common Chemistry. [Link][1][2][4]

Sources

Spectroscopic Profiling of 2,4-Dichloro-6-fluoromandelic Acid: A Guide to Enantiomeric Resolution and Absolute Configuration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison and Resolution of 2,4-Dichloro-6-fluoromandelic Acid Enantiomers Content Type: Technical Application Guide Audience: Senior Analytical Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary: The "Ortho-Lock" Challenge

2,4-Dichloro-6-fluoromandelic acid (2,4-D-6-FMA) represents a distinct class of chiral synthons where the ortho-substitution pattern (2-Cl, 6-F) creates significant steric hindrance around the chiral center. Unlike unsubstituted mandelic acid, which exhibits free rotation of the phenyl moiety, the 2,6-dihalogenation restricts conformational freedom, creating a "locked" chiral pocket.

This guide compares the spectroscopic performance of 2,4-D-6-FMA enantiomers against standard Mandelic Acid (MA) and outlines the definitive protocols for their resolution and absolute configuration assignment. We demonstrate that while standard polarimetry is insufficient due to low specific rotation magnitudes in halogenated derivatives, Vibrational Circular Dichroism (VCD) provides a self-validating alternative to X-ray crystallography.

Comparative Analysis: 2,4-D-6-FMA vs. Alternatives

The following table contrasts the physicochemical and spectroscopic behaviors of 2,4-D-6-FMA against the industry-standard Mandelic Acid.

Table 1: Spectroscopic & Physicochemical Performance Matrix
Feature2,4-Dichloro-6-fluoromandelic Acid (Product)Unsubstituted Mandelic Acid (Alternative)Impact on Application
Electronic Effect Strong electron-withdrawing (F, Cl). Increased acidity (

).
Moderate acidity (

).
2,4-D-6-FMA is a superior resolving agent for weak chiral bases.
UV/ECD Cutoff Red-shifted

transitions due to auxochromic Cl/F (230–250 nm).
Standard benzene transitions (205 nm, 220 nm).Standard UV detection at 254 nm is more sensitive for the product.
Conformation Restricted (Ortho-Lock): High barrier to phenyl rotation.Flexible: Average of multiple conformers.VCD signals are sharper and more intense for the product, aiding assignment.
H-Bonding Intramolecular F

HO interaction likely.
Intermolecular dimerization dominates.Solvents like DMSO drastically alter the CD spectrum of the product.

Method 1: Chiral HPLC Resolution Protocol

Separating the enantiomers of 2,4-D-6-FMA requires overcoming the strong dimerization tendency of the carboxylic acid. Standard reverse-phase methods often result in peak tailing. The following Normal Phase protocol utilizes an Amylose-based selector which tolerates the steric bulk of the 2,4-dichloro substitution.

Protocol: Amylose-Tris(3,5-dimethylphenylcarbamate) Separation

Objective: Baseline resolution (


) of (

)- and (

)-2,4-D-6-FMA.
  • Column Selection: Chiralpak AD-H (or equivalent Amylose-1),

    
    , 
    
    
    
    .
    • Why: The amylose helical cavity accommodates the "thick" di-ortho substituted phenyl ring better than cellulose (OD-H) variants.

  • Mobile Phase Preparation:

    • Solvent A:

      
      -Hexane (HPLC Grade).
      
    • Solvent B: Isopropanol (IPA).

    • Critical Additive: Trifluoroacetic Acid (TFA), 0.1%.[1]

    • Mechanism:[2][3][4] TFA suppresses ionization of the carboxylic acid (

      
      ). Without TFA, the ionized analyte interacts non-specifically with the silica support, causing peak broadening.
      
  • Conditions:

    • Ratio: Hexane:IPA:TFA (90:10:0.1).

    • Flow Rate:

      
      .
      
    • Temperature: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .
      
    • Detection: UV @

      
       (Targeting the Cl-shifted absorption band).
      
Logic Flow for Method Development

The following diagram illustrates the decision matrix for optimizing the separation of halogenated mandelic acids.

HPLC_Logic Start Start: Racemic 2,4-D-6-FMA Screen1 Screen 1: Chiralpak AD-H (Hex/IPA 90:10) Start->Screen1 Check1 Peak Shape? Screen1->Check1 AddTFA Add 0.1% TFA (Suppress Ionization) Check1->AddTFA Tailing/Broad CheckRes Resolution > 1.5? AddTFA->CheckRes Optimize Adjust IPA % (Steric Tuning) CheckRes->Optimize No Final Validated Method (Rs > 2.0) CheckRes->Final Yes Optimize->CheckRes

Figure 1: Decision tree for optimizing Chiral HPLC of acidic halogenated aromatics. Note the critical step of acid suppression using TFA.

Method 2: Absolute Configuration via VCD (The Gold Standard)

For 2,4-D-6-FMA, X-ray crystallography is often viable only if a suitable salt crystal is grown. Vibrational Circular Dichroism (VCD) offers a direct solution-phase alternative that is faster and non-destructive.

Why VCD for this Molecule?
  • The Carbonyl Reporter: The C=O stretching vibration (

    
    ) is highly sensitive to the chiral environment.
    
  • The Fluorine Effect: The 6-Fluoro substituent creates a distinct dipole interaction with the hydroxyl group, splitting the vibrational energies of conformers more widely than in unsubstituted mandelic acid.

Experimental Workflow
  • Conformational Search (In Silico):

    • Use Molecular Mechanics (MMFF94) to generate conformers.

    • Focus: Rotation of the

      
       bond and the carboxylic acid dihedral.
      
  • Geometry Optimization (DFT):

    • Level of Theory: B3LYP/6-311G(d,p) or equivalent.[5][6]

    • Solvent Model: PCM (matching the experimental solvent, typically

      
       or DMSO-
      
      
      
      ).
  • Spectral Measurement:

    • Instrument: FTIR-VCD Spectrometer (e.g., BioTools ChiralIR).

    • Concentration:

      
       in 
      
      
      
      .
    • Path length:

      
       (
      
      
      
      cell).
  • Assignment:

    • Compare the sign (+/-) of the Carbonyl stretch (

      
      ) and the Aromatic ring breathing modes (
      
      
      
      ).
    • Criterion: A robust assignment requires agreement in sign and relative intensity for at least 3 major bands.

VCD_Workflow Sample Unknown Enantiomer (Solution Phase) ExpVCD Experimental VCD (FTIR) Sample->ExpVCD Calc DFT Calculation (B3LYP/6-31G*) Sample->Calc Model Structure Compare Compare Spectra (Sign & Intensity) ExpVCD->Compare Calc->Compare Assign Assign Absolute Config (R or S) Compare->Assign Match

Figure 2: The self-validating workflow for VCD analysis. Agreement between Theory (DFT) and Experiment confirms the configuration.

Technical Insights & Troubleshooting

The "Solvent Switch" Phenomenon

Be cautious when comparing literature values of Optical Rotation (OR) or CD.

  • In

    
    :  2,4-D-6-FMA exists primarily as an intramolecularly H-bonded monomer (OH 
    
    
    
    F or OH
    
    
    Cl).
  • In MeOH/DMSO: The solvent disrupts intramolecular bonds, favoring intermolecular H-bonding.

  • Result: This can cause a sign inversion in the specific rotation

    
     or VCD signals. Always report the solvent explicitly.
    
UV Detection Limits

Due to the withdrawing effects of the halogens, the absorption maxima are red-shifted.

  • Mandelic Acid:

    
    .
    
  • 2,4-D-6-FMA:

    
    .
    
  • Recommendation: Set HPLC UV detectors to 230 nm to avoid baseline noise from the mobile phase (IPA cutoff is

    
    ) while maximizing signal.
    

References

  • Chiral Separations of Mandelic Acid Derivatives: Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Source: National Institutes of Health (PMC). [Link]

  • VCD Methodology for Absolute Configuration: Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Source: American Laboratory. [Link]

  • Electronic Circular Dichroism of Halogenated Aromatics: Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches. Source: Royal Society of Chemistry / NIH. [Link]

  • HPLC Method Development Guide: Enantiomer separation of acidic compounds (Application Note). Source: Daicel Chiral Technologies. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of 2,4-Dichloro-6-fluoromandelic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth framework for the inter-laboratory validation of a quantitative analytical method for 2,4-Dichloro-6-fluoromandelic acid, a critical chiral intermediate in modern pharmaceutical synthesis. We will objectively compare hypothetical performance data between a transferring and a receiving laboratory, supported by detailed experimental protocols and statistical analysis. This document is intended for researchers, analytical scientists, and drug development professionals who are tasked with developing, validating, and transferring robust analytical methods across different sites.

Introduction: The Imperative for Analytical Consistency

In pharmaceutical development and manufacturing, the consistency and reliability of analytical data are paramount. 2,4-Dichloro-6-fluoromandelic acid, with its chiral center and reactive functional groups, presents a typical analytical challenge. Its accurate quantification is crucial for ensuring the purity, stability, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

When an analytical method is transferred from a development site (the "Transferring Laboratory") to a quality control or contract manufacturing site (the "Receiving Laboratory"), a formal process of inter-laboratory validation is required.[1] This process, often called Analytical Method Transfer (AMT), provides documented evidence that the receiving laboratory is qualified to run the method and can produce results that are comparable to the originating lab.[1][2] This guide details a validation strategy for a chiral High-Performance Liquid Chromatography (HPLC) method, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Method Selection & Analytical Strategy

The structure of 2,4-Dichloro-6-fluoromandelic acid necessitates a method capable of resolving its enantiomers, as different stereoisomers can have vastly different pharmacological activities. Chiral stationary phase HPLC is the gold standard for this purpose.[7]

Rationale for Method Choice:

  • Expertise & Experience: An immobilized polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dichlorophenylcarbamate), is selected. Immobilized phases offer superior robustness and resistance to a wider range of solvents compared to coated phases, which is a critical advantage for a method intended for routine use in multiple laboratories.[7]

  • Trustworthiness: UV detection at a wavelength of 230 nm is chosen, providing a good balance of sensitivity and specificity for the phenyl-containing structure. This straightforward detection method is reliable and commonly available in QC laboratories.

Designing the Inter-Laboratory Validation Study

A successful validation study begins with a comprehensive, pre-approved protocol that clearly defines the experiments, parameters, and acceptance criteria.[8][9] The objective is to demonstrate that the analytical method, when transferred, provides comparable results.[1]

Validation Parameters (per ICH Q2(R2)): [5][6]

  • Accuracy: Closeness of the test results to the true value.[10]

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Assessed between the two laboratories.[10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12][13][14]

The overall workflow for the validation study is outlined below.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Validation Strategy & Acceptance Criteria P2 Draft & Approve Validation Protocol P1->P2 E3 Shipment of Homogeneous Test Samples P2->E3 E1 Lab A (Transferring) Executes Protocol A1 Collect & Tabulate Data from Both Labs E1->A1 E2 Lab B (Receiving) Executes Protocol E2->A1 E3->E1 E3->E2 A2 Statistical Comparison (e.g., F-test, t-test) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Generate Final Validation Report A3->A4

Caption: A typical workflow for an inter-laboratory validation study.

Experimental Protocols

The following protocols must be followed identically by both laboratories to ensure data comparability.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative determination of (R)- and (S)-2,4-Dichloro-6-fluoromandelic acid.

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reagents & Materials:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA, HPLC Grade)

    • Trifluoroacetic Acid (TFA, HPLC Grade)

    • Reference Standards: (R)- and (S)-2,4-Dichloro-6-fluoromandelic acid (>99.5% purity)

    • Homogeneous batch of the test sample.

Chromatographic Conditions:

ParameterValue
Column CHIRALPAK® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
System Suitability Test (SST)

To be performed by each laboratory before any sample analysis. The system is deemed suitable for use only if all criteria are met.

  • Procedure: Inject the System Suitability Solution (a solution containing both enantiomers at a known concentration) six times.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 2.0 between the (R)- and (S)-enantiomer peaks.

    • Tailing Factor (T): ≤ 1.5 for each peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for each peak from the six replicate injections.

Sample & Standard Preparation Workflow

G cluster_prep Preparation Steps cluster_analysis Analysis start Accurately Weigh Reference Standard / Sample dissolve Dissolve in Mobile Phase to create Stock Solution start->dissolve sonicate Sonicate for 5 min to ensure complete dissolution dissolve->sonicate dilute Perform Serial Dilutions to create Calibration/QC Samples sonicate->dilute filter Filter through 0.45 µm PTFE filter into HPLC vial dilute->filter inject Inject into HPLC System filter->inject

Caption: Standard and sample preparation workflow for HPLC analysis.

Comparative Data Analysis: Lab A vs. Lab B

The following tables summarize the hypothetical results obtained by the Transferring Lab (A) and the Receiving Lab (B). The acceptance criteria were pre-defined in the validation protocol.

Table 1: System Suitability Test (SST) Results
ParameterAcceptance CriteriaLab A ResultLab B ResultStatus
Resolution (Rs) ≥ 2.02.452.39Pass
Tailing Factor (T) ≤ 1.51.121.15Pass
RSD of Peak Area (%) ≤ 2.0%0.85%0.92%Pass

Insight: Both laboratories successfully met the SST criteria, indicating their HPLC systems were properly configured and performing equivalently. This is a critical first step before proceeding with further validation experiments.[1]

Table 2: Linearity & Range
ParameterAcceptance CriteriaLab A ResultLab B ResultStatus
Range Verified 1.0 - 15.0 µg/mL1.0 - 15.0 µg/mL1.0 - 15.0 µg/mLPass
Correlation Coefficient (r²) ≥ 0.9990.99970.9996Pass
Y-intercept Bias (%) ≤ 2.0%0.8%1.1%Pass

Insight: Both labs demonstrated excellent linearity across the specified range, confirming the method's suitability for quantitative analysis at different concentration levels.

Table 3: Accuracy (% Recovery)

Accuracy was assessed by spiking a placebo with the analyte at three concentration levels (n=3 at each level).

ConcentrationAcceptance CriteriaLab A Mean Recovery (%)Lab B Mean Recovery (%)Status
80% (8 µg/mL) 98.0 - 102.0%100.5%100.1%Pass
100% (10 µg/mL) 98.0 - 102.0%100.2%99.8%Pass
120% (12 µg/mL) 98.0 - 102.0%99.5%99.3%Pass

Insight: The high recovery rates from both labs confirm the method's accuracy. A statistical comparison (e.g., a two-sample t-test) of the mean recoveries at each level showed no significant difference between the laboratories (p > 0.05), indicating a successful transfer of accuracy.

Table 4: Precision (RSD%)

Repeatability was determined from 6 replicate preparations of the 100% concentration sample. Intermediate precision was assessed by a different analyst on a different day.

Precision TypeAcceptance CriteriaLab A RSD (%)Lab B RSD (%)Status
Repeatability ≤ 1.0%0.65%0.71%Pass
Intermediate Precision ≤ 2.0%1.15%1.22%Pass

Insight: Both labs demonstrated excellent precision. An F-test on the variances between the two labs' repeatability data showed no significant difference, confirming that the method's precision is reproducible in the receiving laboratory.

Table 5: Robustness Testing Results (Lab A)

Robustness is typically evaluated during development but is confirmed here by the transferring lab.[14] The effect on the resolution (Rs) between enantiomers was measured.

Parameter VariedVariationResulting RsAcceptance CriteriaStatus
Nominal Condition -2.45≥ 2.0-
Flow Rate ± 0.1 mL/min2.38 / 2.51≥ 2.0Pass
Column Temperature ± 2 °C2.35 / 2.55≥ 2.0Pass
IPA in Mobile Phase ± 1% (absolute)2.21 / 2.68≥ 2.0Pass

Insight: The method is robust to small, deliberate changes in key parameters, providing confidence in its reliability during routine use where minor variations are inevitable.[12][13]

Conclusion

The comprehensive data comparison demonstrates a successful inter-laboratory validation. The receiving laboratory (Lab B) was able to reproduce the performance characteristics of the analytical method established by the transferring laboratory (Lab A). All results for accuracy, precision, and linearity fell well within the pre-defined acceptance criteria, and statistical analysis confirmed the absence of significant differences between the two sites. This successful validation ensures that the analytical method for 2,4-Dichloro-6-fluoromandelic acid is robust, reliable, and transferable, guaranteeing consistent quality control across different manufacturing and testing facilities.

References

  • N/A. (2025, August 7). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
  • N/A. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc.org.
  • N/A. (n.d.). Robustness Tests.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • Kim, M., et al. (n.d.).
  • BenchChem Technical Support Team. (2025, December).
  • Epshtein, N. (n.d.). INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS.
  • AMSbiopharma. (2025, July 22).
  • N/A. (n.d.). Why a robust method is essential in pharmaceutical analysis.
  • N/A. (2023, December 8). Implementing Robustness Testing for HPLC Methods.
  • N/A. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Journal of Pharmaceutical Sciences and Research.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
  • N/A. (2011, November 10). Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases. Taylor & Francis Online.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30).
  • Phenomenex. (n.d.).
  • ICH. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • N/A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • U.S. Food and Drug Administration. (2014, February 19).
  • APHL. (2009, May 15).
  • N/A. (n.d.). Project HORIZONTAL Validation Report on dry matter.

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Structure-activity relationship of dichlorofluoro-substituted mandelic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of Dichlorofluoro-Substituted Mandelic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Mandelic Acid Scaffold in Medicinal Chemistry

Mandelic acid, a simple α-hydroxy acid, has a rich history in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The core structure of mandelic acid, featuring a phenyl ring, a carboxylic acid, and a chiral hydroxyl group, provides a versatile scaffold for chemical modification.[2][3][4] The introduction of substituents onto the phenyl ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Halogenation, in particular, is a powerful tool in drug design. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.[6][7] This guide focuses on the specific case of dichlorofluoro-substituted mandelic acid analogs, a class of compounds with the potential for unique biological activities due to the combined electronic and steric effects of these halogen substituents. While direct comparative studies on this specific substitution pattern are limited in publicly available literature, we can infer valuable SAR insights by examining related analogs.

The Influence of Halogen Substitution on Biological Activity: A Mechanistic Overview

The position and nature of halogen substituents on the phenyl ring of mandelic acid can dramatically alter its biological activity. This is primarily due to their influence on the molecule's electronic properties and its ability to interact with target proteins.

  • Electronic Effects : Chlorine and fluorine are both electron-withdrawing groups. Their presence on the phenyl ring can increase the acidity of the carboxylic acid and the hydrogen bond donating capacity of the α-hydroxyl group.[7] This can lead to stronger interactions with biological targets.

  • Lipophilicity : Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its site of action.[6]

  • Steric Effects : The size of the halogen atoms can influence the conformation of the molecule and its fit within a binding pocket. The "ortho effect," for instance, describes how a substituent at the 2-position can cause steric hindrance and affect reactivity.[2]

The interplay of these factors determines the overall activity of a given analog. For example, in the context of factor Xa inhibitors, modifying the aromatic ring of mandelic acid with electron-withdrawing or hydrophobic substituents has been shown to enhance binding affinity and inhibitory potency.[1]

Comparative Analysis of Dichlorofluoro-Substituted Mandelic Acid Analogs

Due to the limited availability of direct experimental data for a series of dichlorofluoro-substituted mandelic acid analogs, we will present a hypothetical comparative analysis based on established SAR principles for halogenated aromatic compounds. The following table illustrates the expected trends in biological activity (e.g., antimicrobial or anticancer) based on the substitution pattern.

Table 1: Hypothetical Comparative Activity of Dichlorofluoro-Substituted Mandelic Acid Analogs

Compound IDSubstitution PatternPredicted Relative ActivityRationale for Predicted Activity
MA-1 2,3-dichloro-4-fluoroModeratePotential for steric hindrance from the 2-chloro substituent, which may reduce binding affinity.
MA-2 2,4-dichloro-5-fluoroHighFavorable positioning of halogens for potential interactions within a binding pocket, with the 5-fluoro group possibly enhancing metabolic stability.
MA-3 2,5-dichloro-3-fluoroModerate-HighThe 2-chloro group may introduce some steric hindrance, but the overall electronic profile could be favorable for activity.
MA-4 3,4-dichloro-5-fluoroHighThe 3,4-dichloro pattern is often associated with potent activity in various compound classes. The 5-fluoro group can further enhance this.
MA-5 3,5-dichloro-4-fluoroVery HighSymmetrical substitution can lead to optimal binding. The central fluoro group can significantly modulate electronic properties and metabolic stability.

Disclaimer: The relative activities presented in this table are hypothetical and intended for illustrative purposes to demonstrate SAR principles. Actual activities would need to be confirmed through experimental testing.

Experimental Protocols for Evaluating Biological Activity

To empirically determine the structure-activity relationships of dichlorofluoro-substituted mandelic acid analogs, a series of standardized biological assays should be conducted. Below are representative protocols for assessing antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The dichlorofluoro-substituted mandelic acid analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Diagram:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Standardized_Inoculum Standardized Inoculum Bacterial_Culture->Standardized_Inoculum Inoculation Inoculation of Plate Standardized_Inoculum->Inoculation Compound_Stock Compound Stock Solution Serial_Dilutions Serial Dilutions in Plate Compound_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubation (e.g., 24h, 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The dichlorofluoro-substituted mandelic acid analogs are dissolved in a suitable solvent and diluted in cell culture medium to various concentrations. The medium in the cell plate is then replaced with the medium containing the test compounds.

  • Incubation: The cells are incubated with the compounds for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Context:

Many anticancer agents function by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway that could be investigated to understand the mechanism of action of active compounds.

Apoptosis_Pathway Active_Compound Active Mandelic Acid Analog Target_Protein Cellular Target (e.g., Kinase, Enzyme) Active_Compound->Target_Protein Inhibition/Activation Signal_Transduction Signal Transduction Cascade Target_Protein->Signal_Transduction Caspase_Activation Caspase Activation Signal_Transduction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified apoptosis signaling pathway.

Synthesis of Dichlorofluoro-Substituted Mandelic Acids

The synthesis of these target compounds can be achieved through various established methods in organic chemistry. A general synthetic route might involve the halogenation of a suitable mandelic acid precursor or the synthesis from a corresponding substituted benzaldehyde. For instance, 4-substituted mandelic acids can be used as starting materials to synthesize more complex derivatives.[8] A general approach for synthesizing mandelic acid involves the hydrolysis of 2,2-dichloroacetophenone, which can be obtained from styrene.[9]

Conclusion and Future Directions

While direct experimental data on the SAR of dichlorofluoro-substituted mandelic acid analogs is not abundant, a systematic analysis of related compounds provides a strong foundation for rational drug design. The principles of electronic modulation, lipophilicity, and steric interactions are key to understanding how halogenation impacts biological activity. Future research should focus on the synthesis and systematic biological evaluation of a library of these analogs to validate the predicted SAR and identify lead compounds for further development. Mechanistic studies to elucidate the specific cellular targets of the most active compounds will also be crucial for their advancement as potential therapeutic agents.

References

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applic
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applic
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives
  • Fluorine substituent effects (on bioactivity).
  • A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers | Request PDF.
  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystalliz
  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Deriv
  • Method for synthesizing mandelic acid.
  • Structure Activity Rel

Sources

Safety Operating Guide

2,4-Dichloro-6-fluoromandelic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of 2,4-Dichloro-6-fluoromandelic Acid

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including their safe and responsible disposal. 2,4-Dichloro-6-fluoromandelic acid is a valuable building block in pharmaceutical research, but its halogenated and acidic nature necessitates a rigorous and well-understood disposal protocol. This guide is designed to provide drug development professionals and laboratory researchers with the essential logistical and safety information required to manage this chemical waste stream, ensuring the protection of personnel and the environment. We will move beyond a simple checklist to explain the causality behind each procedural step, fostering a culture of deep-seated safety and scientific integrity.

PART 1: Core Hazard Assessment and Immediate Handling

Before any disposal is considered, a complete understanding of the compound's hazard profile is critical. Based on its structure and available safety data, 2,4-Dichloro-6-fluoromandelic acid presents several potential hazards. A Safety Data Sheet (SDS) for a closely related product indicates it causes serious eye irritation, is harmful if inhaled, and is very toxic to aquatic life with long-lasting effects.[1] Therefore, all handling and disposal operations must be predicated on these risks.

Essential Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most fundamental control measure. The following equipment is mandatory when handling 2,4-Dichloro-6-fluoromandelic acid in either pure form or as a waste solution.

Protective EquipmentSpecification & StandardRationale for Use
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene) meeting EN ISO 374 standards.[2]Prevents direct skin contact, which can cause irritation.[3][4]
Eye & Face Protection Chemical splash goggles and/or a full-face shield conforming to OSHA 29 CFR 1910.1200.Protects against accidental splashes that can cause serious eye irritation or damage.[1][3]
Body Protection A standard laboratory coat.Provides a primary barrier against spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[3] If dusts or aerosols are generated, use a NIOSH-approved respirator.The compound is classified as harmful if inhaled.[1] Working in a fume hood mitigates this risk.

PART 2: A Step-by-Step Protocol for Compliant Disposal

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This protocol is designed to be a self-validating system, where each step logically follows from the previous one to minimize risk.

Step 1: Waste Segregation at the Point of Generation

The principle of waste segregation is to prevent unintended and hazardous chemical reactions.[5] This must occur at the exact location where the waste is produced.

  • Action: Collect all waste materials (e.g., residual solids, contaminated solutions, rinsates) containing 2,4-Dichloro-6-fluoromandelic acid in a dedicated waste container.

  • Causality: This compound is an organic acid. It is incompatible with bases (exothermic reaction), certain metals (may generate flammable hydrogen gas), and oxidizers.[6] Mixing it with other waste streams, especially unknown ones, creates an unacceptable risk. Halogenated organic waste should also be kept separate from non-halogenated solvent waste, as disposal costs and methods differ significantly.[7]

Step 2: Containerization and Labeling

Proper containment and communication of the container's contents are mandated by safety regulations and are essential for safe handling by all personnel.

  • Action: Use a chemically compatible container, preferably high-density polyethylene (HDPE), that can be securely sealed.[8] The container must be clearly and legibly labeled. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "Waste 2,4-Dichloro-6-fluoromandelic Acid". Do not use formulas or abbreviations.[9]

    • An approximate concentration or list of all constituents in the container.

    • The relevant hazard pictograms (e.g., Irritant, Environmental Hazard).

  • Causality: A robust, sealed container prevents leaks and spills.[9] Clear, accurate labeling ensures that anyone handling the container, from lab colleagues to waste disposal technicians, is immediately aware of its contents and the associated hazards, preventing accidental mixing or improper handling.[8]

Step 3: Neutralization (Conditional)

Many institutions allow for the in-lab neutralization of corrosive wastes to render them less hazardous.[10] However, this procedure must only be performed if explicitly permitted by your institution's Environmental Health & Safety (EH&S) department and only by trained personnel.

  • Action:

    • Work within a chemical fume hood and wear all required PPE.

    • If the waste is concentrated, dilute it by slowly adding it to a large volume of cold water. Always add acid to water, never the other way around.

    • Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the diluted acidic waste with constant stirring.

    • Monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.

  • Causality: Neutralization converts the corrosive acid into a salt, which is generally less hazardous. Using a weak base is critical to control the rate of the exothermic reaction and prevent violent foaming or boiling that can occur with strong bases like sodium hydroxide.

Step 4: Accumulation and Final Disposal

The final step is the transfer of the waste to certified professionals for ultimate disposal.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[8][9] This area should be under the control of the laboratory personnel and away from general traffic. Do not allow waste to accumulate for more than a few months.[8] Contact your institution's EH&S office to schedule a pickup.

  • Causality: The final disposal of hazardous materials like 2,4-Dichloro-6-fluoromandelic acid must be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with EPA and local regulations.[8][9] These facilities typically use high-temperature incineration to destroy the chemical, preventing its release into the environment.

PART 3: Emergency Response Procedures

In the event of an accidental release or exposure, a swift and correct response is vital.

Exposure TypeImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][3]
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[3][4]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, call a poison center or doctor.[1][3]
Spill Evacuate the immediate area. For a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite). Do not let the product enter drains.[1] Collect the material into a labeled container for hazardous waste disposal. Ensure the area is well-ventilated.

PART 4: Disposal Process Workflow Diagram

The following diagram provides a visual representation of the decision-making and operational flow for the safe disposal of 2,4-Dichloro-6-fluoromandelic acid.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_process Phase 2: In-Lab Processing cluster_disposal Phase 3: Final Disposal cluster_emergency Emergency Actions start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 segregate Segregate Waste at Source (Dedicated Halogenated Acid Container) ppe->segregate Step 2 check_policy Consult EH&S Policy for Neutralization? segregate->check_policy Step 3 neutralize Neutralize with Weak Base (e.g., NaHCO3) to pH 6-8 in Fume Hood check_policy->neutralize Policy Permits label_container Securely Seal & Label Container (Full Name, Hazards, Date) check_policy->label_container Policy Prohibits neutralize->label_container Step 4 store Store in Satellite Accumulation Area label_container->store Step 5 pickup Arrange Pickup by Licensed Waste Vendor store->pickup Step 6 end_proc Disposal Complete pickup->end_proc spill Spill or Exposure Occurs spill_response Follow Spill Protocol (Contain, Absorb, Collect) spill->spill_response Spill exposure_response Follow First Aid Protocol (Flush, Wash, Seek Medical Aid) spill->exposure_response Exposure

Caption: A logical workflow for the safe disposal of 2,4-Dichloro-6-fluoromandelic acid.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Safety Data Sheet - DL-Mandelic Acid. Unknown Source.
  • Procedures for Disposal of Hazardous Waste. Unknown Source.
  • Safety Data Sheet - 2,6-Dichlorotoluene. Unknown Source.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin–Oshkosh. [Link]

  • Explosion from inappropriate disposal of Acids with organics.

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Navigating the Safe Handling of 2,4-Dichloro-6-fluoromandelic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and utilization of novel chemical entities are daily necessities. Among these, halogenated aromatic compounds such as 2,4-Dichloro-6-fluoromandelic acid represent a class of molecules with significant potential. However, their safe handling requires a deep understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights and step-by-step procedures for the safe handling, use, and disposal of 2,4-Dichloro-6-fluoromandelic acid, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

  • Eye Irritation: Direct contact with the solid or its dust can cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust can be harmful and may cause respiratory irritation.[1]

  • Skin Irritation: Though not always listed as a primary hazard for the analog, halogenated organic compounds should always be considered potential skin irritants upon prolonged or repeated contact.

  • Aquatic Toxicity: The dichlorinated analog is very toxic to aquatic life with long-lasting effects. It is prudent to assume 2,4-Dichloro-6-fluoromandelic acid has similar environmental toxicity.

Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling 2,4-Dichloro-6-fluoromandelic acid. The following table summarizes the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against dust particles and potential splashes. For operations with a higher risk of splashing, such as when dissolving the solid, a face shield worn over safety goggles is required for full-face protection.
Hand Protection Chemical-resistant gloves are essential. Nitrile gloves provide good short-term splash protection against a range of chemicals. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.[2][3]
Body Protection A laboratory coat is the minimum requirement. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection All handling of the solid compound that may generate dust must be conducted within a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.
Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 2,4-Dichloro-6- fluoromandelic acid Assess_Task Assess Task: - Weighing solid - Dissolving - Transferring solution Start->Assess_Task Base_PPE Standard PPE: Safety Goggles Nitrile Gloves Lab Coat Assess_Task->Base_PPE All Tasks Add_Face_Shield Add Face Shield Assess_Task->Add_Face_Shield Dissolving/ Risk of Splash Upgrade_Gloves Upgrade to Neoprene/ Butyl Rubber Gloves Assess_Task->Upgrade_Gloves Prolonged Contact/ Spill Cleanup Add_Apron Add Chemical-Resistant Apron Assess_Task->Add_Apron Large Quantities/ Spill Risk Use_Fume_Hood Work in Chemical Fume Hood Assess_Task->Use_Fume_Hood Handling Solid/ Generating Dust

Caption: PPE selection workflow for handling 2,4-Dichloro-6-fluoromandelic acid.

Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: Designate a specific area within a certified chemical fume hood for handling 2,4-Dichloro-6-fluoromandelic acid.

  • Donning PPE: Before entering the designated area, don the appropriate PPE as outlined in the table and workflow diagram above.

  • Weighing: When weighing the solid, use a weigh boat or glassine paper. Perform this task in the fume hood to contain any dust.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

Dissolution and Transfer
  • Solvent Addition: When dissolving the solid, slowly add the solvent to the solid to minimize splashing.

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Transfer: When transferring the solution, use appropriate glassware (e.g., a funnel) to prevent spills.

Emergency Procedures: Spill and Exposure Response

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

Spill Cleanup
  • Small Spills (in a fume hood):

    • Absorb the spilled solid or solution with an inert absorbent material such as vermiculite or sand.[4][5]

    • Using a scoop or dustpan, carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If the spill is significant or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[6]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

The responsible disposal of 2,4-Dichloro-6-fluoromandelic acid and any contaminated materials is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, gloves, absorbent pads), in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

  • Liquid Waste: Collect all solutions containing 2,4-Dichloro-6-fluoromandelic acid in a dedicated, labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.[7]

Disposal Workflow

The following diagram outlines the correct disposal pathway for waste generated during the handling of this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Solid_Waste Solid Waste: - Excess Compound - Contaminated Gloves - Weigh Boats Halogenated_Solid Halogenated Organic Solid Waste Container Solid_Waste->Halogenated_Solid Liquid_Waste Liquid Waste: - Experimental Solutions - Decontamination Rinsate Halogenated_Liquid Halogenated Organic Liquid Waste Container Liquid_Waste->Halogenated_Liquid Storage Store in Satellite Accumulation Area Halogenated_Solid->Storage Halogenated_Liquid->Storage EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Storage->EHS_Pickup

Caption: Disposal workflow for 2,4-Dichloro-6-fluoromandelic acid waste.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can confidently work with 2,4-Dichloro-6-fluoromandelic acid, fostering a culture of safety and enabling the advancement of your critical research.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves. Retrieved from [Link]

  • Georgia Tech Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Plasma Science and Fusion Center. (1998, November 25). PSFC Halogenated Solvents.
  • SPILL CLEANUP QUICK REFERENCE. (n.d.).
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Washington State University. (n.d.). Halogenated Solvents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.